Butane, 1-(propylthio)-
Description
The exact mass of the compound Butane, 1-(propylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butane, 1-(propylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1-(propylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWJPVULTZZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304028 | |
| Record name | Butane, 1-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-46-3 | |
| Record name | Butyl propyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiaoctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-(propylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYL PROPYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0Z2TZ9Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Butane, 1-(propylthio)-
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Butane, 1-(propylthio)-, also known as propyl butyl sulfide (CAS No. 1613-46-3). While a seemingly simple aliphatic thioether, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, reactivity, and analytical characterization. Although specific applications for this particular molecule are not widely documented, this guide leverages its structural simplicity to illustrate the core chemical principles of the thioether functional group, which is of significant interest in medicinal chemistry and materials science. This document provides field-proven insights into its handling, potential reactivity, and characterization, grounded in authoritative references.
Introduction and Chemical Identity
Butane, 1-(propylthio)- is a dialkyl sulfide characterized by a sulfur atom bridging a propyl and a butyl group. Its identity is unequivocally established by several key identifiers.
Table 1: Chemical Identifiers for Butane, 1-(propylthio)-
| Identifier | Value | Source |
| CAS Number | 1613-46-3 | [1][2] |
| Molecular Formula | C₇H₁₆S | [2] |
| Molecular Weight | 132.27 g/mol | [1] |
| IUPAC Name | 1-(Propylthio)butane | [2] |
| Synonyms | Propyl butyl sulfide, 4-Thiaoctane | [1][2] |
| InChI | InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 | [2] |
| InChIKey | ZBRWJPVULTZZCE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCCCSCCC | [1] |
Physicochemical Properties
The physical properties of Butane, 1-(propylthio)- are characteristic of a moderately sized, nonpolar thioether. These properties are crucial for its handling, purification, and use in synthetic applications.
Table 2: Physicochemical Properties of Butane, 1-(propylthio)-
| Property | Value | Source |
| Boiling Point | 167.2 °C at 760 mmHg | [1] |
| Density | 0.836 g/cm³ | [1] |
| Refractive Index | 1.450 | [1] |
| Flash Point | 52.8 °C | [1] |
| Vapor Pressure | 2.27 mmHg at 25 °C | [1] |
| logP (Octanol/Water) | 2.93 | [1] |
| Water Solubility | Estimated to be low |
Synthesis and Purification
The synthesis of asymmetrical thioethers like Butane, 1-(propylthio)- is most commonly achieved through a variation of the Williamson ether synthesis. This involves the Sₙ2 reaction of a thiolate with an alkyl halide.
Synthetic Pathway: Williamson-Type Thioether Synthesis
The reaction proceeds by generating a thiolate from a thiol using a suitable base, which then acts as a potent nucleophile to displace a halide from an alkyl halide.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of Butane, 1-(propylthio)-.
Materials:
-
1-Butanethiol
-
Sodium hydroxide (NaOH)
-
1-Bromopropane
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add 1-butanethiol (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium butanethiolate.
-
Sₙ2 Reaction: To the ethanolic solution of sodium butanethiolate, add 1-bromopropane (1.0 eq) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Butane, 1-(propylthio)- can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Chemical Reactivity
The reactivity of Butane, 1-(propylthio)- is dominated by the chemistry of the thioether functional group. The lone pairs of electrons on the sulfur atom make it nucleophilic, and the sulfur atom can exist in various oxidation states.
Oxidation
Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. The choice of oxidant and reaction conditions allows for selective oxidation.
This reactivity is particularly relevant in the context of drug development, as thioether-containing molecules can be designed as ROS-responsive prodrugs that are activated in the oxidative environment of certain diseases.
Alkylation
The nucleophilic sulfur atom can react with alkyl halides to form sulfonium salts.
Analytical Characterization
The identity and purity of Butane, 1-(propylthio)- are typically confirmed using a combination of spectroscopic techniques.
Mass Spectrometry
The electron ionization mass spectrum of Butane, 1-(propylthio)- is available from the NIST Chemistry WebBook and shows a molecular ion peak (M⁺) at m/z = 132, corresponding to its molecular weight.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
-
-CH₂-S-CH₂-: The methylene groups directly attached to the sulfur atom are expected to resonate in the range of 2.4-2.6 ppm as triplets.
-
-CH₂-CH₂-S-: The methylene groups adjacent to the sulfur-bound methylene groups are predicted to appear around 1.5-1.7 ppm as sextets.
-
CH₃-CH₂-: The terminal methyl groups are expected in the upfield region, around 0.9-1.0 ppm , as triplets.
Predicted ¹³C NMR Chemical Shifts:
-
-CH₂-S-CH₂-: Carbons directly bonded to sulfur are expected in the range of 30-40 ppm .
-
-CH₂-CH₂-S-: The next carbons in the chain are predicted to be around 22-32 ppm .
-
CH₃-CH₂-: The terminal methyl carbons are expected at approximately 13-14 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of an aliphatic thioether is primarily characterized by C-H stretching and bending vibrations.
-
C-H stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.
-
C-H bending: Absorptions for methylene and methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹ . The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region, often making it difficult to identify definitively.
Applications and Relevance in Research
While specific, documented applications for Butane, 1-(propylthio)- are scarce, the thioether moiety it contains is of significant interest in several areas of research and development, particularly in the pharmaceutical industry.
-
Scaffold in Drug Discovery: The thioether linkage is a common structural motif in a variety of pharmaceuticals. Its ability to act as a flexible, metabolically stable linker and its potential for hydrogen bonding interactions make it a valuable component in drug design.
-
ROS-Responsive Materials: As previously mentioned, the facile oxidation of thioethers to hydrophilic sulfoxides and sulfones makes them excellent candidates for the design of stimuli-responsive materials. This principle is being explored for targeted drug delivery systems that release their payload in the oxidative microenvironment of tumors or inflamed tissues.
Safety and Toxicology
-
Flammability: Butane, 1-(propylthio)- is a flammable liquid.[1] Keep away from heat, sparks, and open flames.
-
Inhalation: Vapors may be harmful if inhaled. Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Ingestion: May be harmful if swallowed.
For di-n-butyl sulfide (CAS 544-40-1), the LD50 (oral, rat) is reported as 2220 mg/kg, indicating moderate acute toxicity.[4] Similar toxicity can be expected for Butane, 1-(propylthio)-.
Conclusion
Butane, 1-(propylthio)- serves as a fundamental example of an aliphatic thioether. While it may not have widespread, specific applications, its synthesis, reactivity, and spectral characteristics are representative of this important class of organic compounds. A thorough understanding of its properties, as detailed in this guide, provides a solid foundation for researchers and drug development professionals working with more complex molecules containing the thioether functional group. The principles of its synthesis via Williamson-type reactions and its reactivity, particularly oxidation, are cornerstones of modern organic and medicinal chemistry.
References
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LookChem. Butane, 1-(propylthio)-. [Link]
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Organic Syntheses. SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. [Link]
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YouTube. 04.07 Thioethers. [Link]
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ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. [Link]
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American Chemical Society. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. [Link]
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PMC. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
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Organic Syntheses. n-PROPYL SULFIDE. [Link]
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Organic Syntheses. n-BUTYL SULFITE. [Link]
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Journal of the American Chemical Society. Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. [Link]
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ChemSrc. Butane, 1-(propylthio)- | CAS#:1613-46-3. [Link]
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PubChem. Sulfide, butyl isopropyl | C7H16S | CID 522478. [Link]
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Air Liquide. SAFETY DATA SHEET Butane. [Link]
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Cheméo. Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). [Link]
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NIST. Butane, 1-(propylthio)-. [Link]
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NIST. Propyl sulfide. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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UCLA Chemistry and Biochemistry. 1H NMR: Novice Level, Spectrum 8. [Link]
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Organic Syntheses. n-BUTYL SULFATE. [Link]
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Millersville University. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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Spectroscopic Unveiling of Butane, 1-(propylthio)-: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Butane, 1-(propylthio)-, also known as butyl propyl sulfide or 4-thiaoctane. With the chemical formula C₇H₁₆S and a molecular weight of 132.27 g/mol , this thioether is a valuable compound in various research and development applications.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in scientific and industrial settings. This document offers a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data, blending theoretical principles with practical, field-proven insights.
Molecular Structure and Spectroscopic Overview
Butane, 1-(propylthio)- possesses a simple aliphatic structure with a central sulfur atom linking a butyl and a propyl chain. This structure gives rise to a distinct set of spectroscopic features that allow for its unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of Butane, 1-(propylthio)- provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard EI-MS experiment for a volatile liquid like Butane, 1-(propylthio)- involves the following steps:
-
Sample Introduction: A small amount of the sample is injected into the instrument, typically through a gas chromatograph (GC) for separation and purification, or directly via a heated inlet system.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Data Summary: Mass Spectrum of Butane, 1-(propylthio)-
| m/z | Relative Intensity (%) | Proposed Fragment |
| 132 | 35 | [CH₃(CH₂)₃S(CH₂)₂CH₃]⁺• (Molecular Ion) |
| 89 | 100 | [CH₃(CH₂)₃S]⁺ |
| 57 | 80 | [CH₃(CH₂)₃]⁺ |
| 43 | 95 | [CH₃(CH₂)₂]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
| 29 | 60 | [CH₃CH₂]⁺ |
Data sourced from the NIST WebBook.
Interpretation of the Mass Spectrum
The mass spectrum of Butane, 1-(propylthio)- exhibits a molecular ion peak at m/z 132, which confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an aliphatic thioether. The base peak at m/z 89 corresponds to the loss of a propyl radical, forming a stable butylthiopropyl cation. Other significant peaks arise from the cleavage of C-C and C-S bonds, leading to the formation of butyl (m/z 57), propyl (m/z 43), and ethyl (m/z 29) cations.
Fragmentation Pathway
The major fragmentation pathways for Butane, 1-(propylthio)- under electron ionization are depicted in the following diagram:
Caption: Major fragmentation pathways of Butane, 1-(propylthio)- in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A typical NMR experiment for a liquid sample involves these steps:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shift scale are then performed.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.50 | Triplet | 4H | -S-CH ₂- |
| ~1.58 | Sextet | 4H | -S-CH₂-CH ₂- |
| ~1.40 | Sextet | 4H | -CH₂-CH ₂-CH₃ |
| ~0.92 | Triplet | 6H | -CH ₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Butane, 1-(propylthio)- is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons. The two triplets at approximately 2.50 ppm are assigned to the methylene protons adjacent to the sulfur atom. The upfield region of the spectrum contains two overlapping sextets around 1.58 ppm and 1.40 ppm, corresponding to the other methylene groups. The terminal methyl groups of both the butyl and propyl chains are expected to appear as a single triplet at approximately 0.92 ppm due to their similar chemical environments.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~34.5 | -S-C H₂- |
| ~32.0 | -S-CH₂-C H₂- |
| ~22.5 | -C H₂-CH₃ |
| ~13.7 | -C H₃ |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to display four signals, representing the four unique carbon environments in the molecule. The carbons directly attached to the sulfur atom are the most deshielded and are predicted to appear around 34.5 ppm. The other methylene carbons are expected at approximately 32.0 ppm and 22.5 ppm. The terminal methyl carbons are the most shielded and are predicted to resonate at about 13.7 ppm.
2D NMR Correlation Spectroscopy (COSY)
A 2D COSY experiment would be invaluable in confirming the assignments of the proton signals by showing correlations between adjacent protons.
Caption: Expected COSY correlations for Butane, 1-(propylthio)-.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.
Note: As with the NMR data, the following IR data is based on a predicted spectrum due to the lack of readily available experimental data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a common technique for obtaining the IR spectrum of a liquid sample:
-
Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.
-
Sample Application: A small drop of the liquid sample is placed on the ATR crystal.
-
Sample Spectrum: The IR beam is passed through the crystal, where it interacts with the sample at the surface. The transmitted radiation is then sent to the detector, and the sample spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 2960-2850 | C-H stretching |
| 1465 | C-H bending (methylene) |
| 1380 | C-H bending (methyl) |
| 725-650 | C-S stretching |
Interpretation of the IR Spectrum
The predicted IR spectrum of Butane, 1-(propylthio)- is dominated by absorptions corresponding to the hydrocarbon portions of the molecule. A strong, broad band is expected in the 2960-2850 cm⁻¹ region, which is characteristic of C-H stretching vibrations in alkanes. The spectrum should also show characteristic C-H bending vibrations for the methylene and methyl groups at approximately 1465 cm⁻¹ and 1380 cm⁻¹, respectively. The C-S stretching vibration is expected to appear as a weaker band in the fingerprint region, typically between 725-650 cm⁻¹.
Conclusion
The combined application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy provides a comprehensive and unambiguous characterization of Butane, 1-(propylthio)-. While experimental NMR and IR data are not widely available, the analysis of the experimental mass spectrum and predicted NMR and IR spectra offers a robust framework for the identification and structural elucidation of this compound. These spectroscopic techniques, when used in concert, provide a powerful toolkit for researchers, scientists, and drug development professionals working with this and related thioethers.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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PubChem. 4-Thiaoctane. [Link]
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SpectraBase. Isopropyl propyl sulfide. [Link]
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Introduction: The Understated Importance of the Thioether Linkage
An In-depth Technical Guide to Alkyl Thioethers: Synthesis, Reactivity, and Applications for the Research Scientist
In the vast landscape of organic functional groups, the thioether (or sulfide), characterized by a sulfur atom bridging two alkyl or aryl groups (R-S-R'), holds a position of significant and sometimes underappreciated importance.[1] Structurally analogous to ethers, thioethers exhibit distinct electronic and physical properties stemming from the larger size, lower electronegativity, and greater polarizability of the sulfur atom compared to oxygen.[1][2][3] These differences manifest in unique reactivity profiles and a broad range of applications, particularly in the realms of medicinal chemistry, materials science, and organic synthesis.[4][5][6]
Alkyl thioethers are characterized by a C-S-C bond angle approaching 90° and C-S bond lengths of approximately 180 pm.[1] While their foul odors, especially for volatile variants, can be a practical limitation, their physical properties—being less volatile and more lipophilic than corresponding ethers—are key to their utility.[1] This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the core aspects of alkyl thioether chemistry, from fundamental synthetic strategies to their reactivity and pivotal role in modern science.
Part 1: Strategic Synthesis of Alkyl Thioethers
The construction of the C-S bond is a cornerstone of organosulfur chemistry. Methodologies range from classical nucleophilic substitutions to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and atom economy.
The Foundational Approach: Nucleophilic Substitution
The most traditional and widely practiced method for synthesizing thioethers is the S-alkylation of thiols, a direct analogue of the Williamson ether synthesis.[2][7] This SN2 reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group (typically a halide) on an alkyl electrophile.[2][8]
The reaction is generally efficient with primary and secondary alkyl halides.[9] Strong bases are typically required to generate the thiolate, although the increased acidity of thiols compared to alcohols makes this step facile.[2]
Experimental Protocol: Synthesis of an Alkyl Thioether via S-Alkylation
-
Thiol Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired thiol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for S-alkylation of thiols.
"Click" Chemistry in Action: The Thiol-Ene Reaction
Gaining prominence for its high efficiency, stereoselectivity, and mild reaction conditions, the thiol-ene reaction has been accepted as a form of "click chemistry."[10] This reaction involves the addition of a thiol across a double bond of an alkene to form a thioether.[10][11] It can proceed through two primary mechanisms:
-
Radical Addition: Initiated by light, heat, or a radical initiator, a thiyl radical is formed, which adds to the alkene in an anti-Markovnikov fashion.[10][11] This pathway is highly efficient and forms the basis for many applications in polymer synthesis and surface patterning.[10]
-
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can add to an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl) via a conjugate addition mechanism, also resulting in an anti-Markovnikov product.[10]
The thiol-ene reaction is advantageous due to its high atom economy, tolerance of various functional groups, and often solvent-free conditions.[11][12]
Caption: Radical mechanism of the thiol-ene reaction.
Green and Catalytic Routes: Transition-Metal Catalysis
To circumvent the limitations of classical methods, such as the need for pre-functionalized substrates, transition-metal catalysis has emerged as a powerful tool for thioether synthesis.[4][13]
A particularly green and atom-economical approach is the dehydrative thioetherification of alcohols with thiols .[4] This method avoids the pre-activation of alcohols into halides or tosylates, with water being the only byproduct. Various transition metals, including zinc and gallium, have been shown to effectively catalyze this transformation.[4]
| Catalyst | Substrate Scope | Typical Conditions | Yield Range | Reference |
| ZnI₂ | Benzylic alcohols, aliphatic & aromatic thiols | DCE or DCM, 50 mol% catalyst | 71-99% | [4] |
| Ga(OTf)₃ | Primary/secondary benzylic & allylic alcohols | DCE | Moderate to High | [4] |
Additionally, palladium-catalyzed cross-coupling reactions, such as the Migita coupling, are standard methods for forming aryl-alkyl thioethers from aryl halides and thiols.[14][15]
Odor-Free Alternatives: Thiol-Free Reagents
The potent and unpleasant odor of many thiols is a significant drawback in their laboratory and industrial use.[5][16] This has driven the development of "thiol-free" synthetic methods that utilize stable, odorless sulfur sources.
-
Xanthates (ROCS₂K): These serve as effective thiol surrogates, reacting with alkyl or aryl halides to generate thioethers under transition-metal-free conditions.[5][16]
-
Thiourea: Thiourea can react with alkyl halides to form isothiouronium salts, which can then be hydrolyzed or further reacted to yield thioethers, avoiding the direct handling of volatile thiols.[17][18]
Part 2: Reactivity and Synthetic Utility
The sulfur atom in an alkyl thioether is a hub of reactivity, acting as a soft nucleophile and being susceptible to oxidation. This dual nature makes thioethers versatile intermediates in organic synthesis.
Oxidation: A Gateway to Sulfoxides and Sulfones
One of the most characteristic reactions of thioethers is their oxidation.[19] Unlike ethers, which are generally resistant to oxidation, the sulfur atom in a thioether can be readily and selectively oxidized.[20] This process is often stepwise:
-
Thioether to Sulfoxide: Mild oxidation, typically using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether to a sulfoxide (R-S(=O)-R').[19][21] This transformation is crucial in drug metabolism and is used to modulate the properties of pharmaceutical compounds.[22]
-
Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent yields a sulfone (R-S(=O)₂-R').[19][23]
This oxidation pathway introduces a profound change in the electronic and physical properties of the molecule. The thioether is an electron-donating group, while the resulting sulfoxide and sulfone are strongly electron-withdrawing.[24]
Caption: Oxidation pathway of alkyl thioethers.
Nucleophilicity and Sulfonium Salt Formation
The lone pairs on the sulfur atom make thioethers excellent nucleophiles, significantly more so than their ether counterparts.[9] They readily react with electrophiles, such as alkyl halides, to form stable trialkylsulfonium salts (R₃S⁺).[9][19]
This reactivity is exploited in biological systems, where S-adenosylmethionine (SAM), a biological sulfonium salt, acts as a universal methyl group donor in a vast array of biochemical SN2 reactions.[19]
Coordination Chemistry and Catalysis
Thioethers function as soft σ-donor ligands that preferentially coordinate to soft, thiophilic transition metals like palladium, ruthenium, and copper.[25] While the M-S bond is often labile, this property can be advantageous, leading to "hemilabile" behavior where the thioether arm of a chelating ligand can reversibly dissociate to open a coordination site for catalysis.[25][26] This principle is leveraged in various catalytic processes, including C-H activation and asymmetric hydrogenation.[25][27]
Part 3: The Role of Alkyl Thioethers in Drug Discovery
The thioether moiety is a common and functionally important scaffold in a multitude of FDA-approved drugs.[4] Its inclusion can influence a drug's lipophilicity, metabolic stability, and ability to interact with biological targets.
| Drug Name | Therapeutic Area | Role of the Thioether Moiety |
| Montelukast | Asthma/Allergies | The thioether linkage is a key structural component connecting the quinoline core to the side chain, essential for its antagonist activity at the cysteinyl leukotriene receptor.[5] |
| Cimetidine | Acid Reflux | A thioether in the side chain contributes to the overall polarity and receptor binding profile of this H₂ antagonist. |
| Quetiapine | Antipsychotic | The thioether is part of the dibenzothiazepine core, a privileged structure in CNS drug design. |
| Cilastatin | Antibiotic Adjuvant | Used in combination with imipenem to inhibit the renal enzyme dehydropeptidase I, preventing the antibiotic's degradation. The thioether is integral to its structure.[5] |
The metabolic oxidation of a drug's thioether group to the more polar sulfoxide or sulfone is a common metabolic pathway, which can significantly impact the drug's clearance and pharmacokinetic profile.
Conclusion
Alkyl thioethers are far more than simple analogues of ethers. Their unique electronic structure imparts a rich and versatile chemistry that has been harnessed by scientists across disciplines. From the foundational S-alkylation reactions to modern, efficient "click" and transition-metal-catalyzed methodologies, the synthetic toolkit for accessing these compounds is robust and continually evolving. The predictable reactivity of the sulfur atom—as a potent nucleophile and a site for controlled oxidation—renders thioethers valuable synthetic intermediates. In the pharmaceutical arena, the thioether linkage is a well-established and valuable component of modern therapeutics, underscoring the enduring importance of this fundamental functional group. Continued innovation in C-S bond formation will undoubtedly lead to new applications in materials science, catalysis, and the development of next-generation medicines.
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"Butane, 1-(propylthio)-" CAS number 3877-15-4 properties
An In-depth Technical Guide to Butane, 1-(propylthio)- (CAS 3877-15-4)
Introduction
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is an organosulfur compound classified as a thioether. Its distinct, often unpleasant odor is a characteristic feature of many volatile sulfur-containing molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety protocols, and analytical considerations, tailored for professionals in research and chemical development.
Chemical Identity and Molecular Structure
-
Primary Name: Butane, 1-(propylthio)-
-
Molecular Weight: 132.27 g/mol [8][9][10][11][12][14][16][17]
-
Synonyms: Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane, 1-(Propylsulfanyl)butane.[10][11][12][13][14][18]
-
InChI Key: ZBRWJPVULTZZCE-UHFFFAOYSA-N[9][10][11][12][13][14][15][19]
Physicochemical Properties
The physical and chemical characteristics of Butane, 1-(propylthio)- are essential for its proper handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid. | [1] |
| Boiling Point | 167.2 °C at 760 mmHg | [18][19] |
| Melting Point | -66.8°C (estimate) | [8][18] |
| Density | 0.836 g/cm³ | [18][19] |
| Refractive Index | 1.45 | [18][19] |
| Flash Point | 52.8 °C | [18] |
| Vapor Pressure | 2.27 mmHg at 25°C | [18][19] |
| LogP (Octanol/Water Partition Coefficient) | 2.92970 | [18][19] |
Spectroscopic Analysis and Characterization
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available for this compound. The fragmentation pattern would be characteristic of an aliphatic sulfide, likely showing cleavage at the C-S bonds and fragmentation of the alkyl chains. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this molecule.[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR would be definitive for structure confirmation.
-
¹H NMR: One would expect to see distinct signals corresponding to the protons on the butyl and propyl chains, with chemical shifts influenced by their proximity to the sulfur atom. Protons on the carbons alpha to the sulfur (–CH₂–S–CH₂–) would be the most downfield-shifted among the aliphatic protons.
-
¹³C NMR: Similarly, the carbon atoms bonded directly to sulfur would exhibit a characteristic downfield shift compared to the other carbons in the alkyl chains.
Conceptual Workflow for Quality Control Analysis
For a volatile compound like Butane, 1-(propylthio)-, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for confirming identity and assessing purity. The workflow below illustrates a typical quality control procedure.
Caption: Conceptual workflow for GC-MS analysis.
Synthesis and Reactivity
Synthetic Routes
Thioethers like Butane, 1-(propylthio)- are commonly synthesized via nucleophilic substitution reactions. A plausible and industrially relevant method involves the reaction of an alkyl halide with a thiol or thiolate. For instance, the reaction of 1-butanethiol with 1-bromopropane (or vice-versa) in the presence of a base would yield the desired product.[19]
Chemical Stability and Incompatible Materials
-
Stability: The compound is generally stable under normal storage conditions.[20]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can oxidize the sulfide to a sulfoxide or sulfone.[20]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and static discharge, as it is a flammable liquid.[20][21]
Safety and Handling
Butane, 1-(propylthio)- is a flammable liquid with a potent stench.[2][21] Adherence to strict safety protocols is mandatory.
Hazard Identification
-
Flammability: Flammable liquid and vapor.[18][21] Vapors may form explosive mixtures with air.[22]
-
Health Hazards: Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[21] Avoid contact with skin and eyes.[18]
Safe Handling Protocol
This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Procedural Controls:
Safe Handling Workflow Diagram
Caption: Workflow for handling Butane, 1-(propylthio)-.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[21]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[21]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[21]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[21]
Fire-Fighting and Disposal
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam.[20][21] Do not use a solid water stream as it may scatter and spread the fire.[20]
-
Storage: Store in a well-ventilated place and keep cool.[21][24] Keep the container tightly closed in a dry place.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Propyl Butyl Sulfide
Abstract
Propyl butyl sulfide, also known as 1-(propylsulfanyl)butane or 4-thiaoctane, is an asymmetrical thioether with the chemical formula C₇H₁₆S. As a member of the dialkyl sulfide family, it possesses a distinct chemical profile characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. This technical guide provides a comprehensive overview of the essential physical and chemical properties of propyl butyl sulfide, intended for researchers, chemists, and professionals in drug development and material science. The document details its structural attributes, physical constants, spectroscopic signature, chemical reactivity, and established synthetic protocols. Furthermore, it addresses critical safety and handling considerations and explores its potential applications. This guide is designed to serve as a foundational resource, synthesizing field-proven insights with established scientific data to facilitate its effective use in a laboratory and industrial context.
Nomenclature and Molecular Structure
Propyl butyl sulfide is a simple dialkyl sulfide where a sulfur atom is covalently bonded to a propyl group and a butyl group.
-
IUPAC Name : 1-(propylsulfanyl)butane[1]
-
Common Synonyms : Butyl propyl sulfide, n-Butyl n-propyl sulfide, 1-(propylthio)butane, 4-thiaoctane[1][2]
The structure consists of a seven-carbon chain with a sulfur atom at the fourth position, leading to the name 4-thiaoctane. The asymmetry of the alkyl chains influences its physical properties, such as its dipole moment and packing in the solid state.
Structural Diagram:
Caption: Molecular structure of propyl butyl sulfide (4-thiaoctane).
Physical and Thermochemical Properties
Propyl butyl sulfide is a liquid at standard temperature and pressure. Its physical properties are dictated by the length of its alkyl chains and the presence of the sulfur atom, which imparts a moderate polarity. The following table summarizes its key physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆S | [3][4] |
| Molar Mass | 132.27 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 157.85 °C to 167.16 °C | [1][3][4] |
| Melting Point | -66.8 °C (estimate) | [4] |
| Density | 0.839 g/mL | [4] |
| Solubility in Water | 118.2 mg/L at 25 °C (estimate) | [1] |
| Flash Point | 52.80 °C (127.00 °F) (estimate) | [1] |
| Refractive Index | 1.4317 (estimate) | [4] |
| logP (o/w) | 3.525 (estimate) | [1] |
Note: Some physical properties are estimated values derived from computational models and should be used as a guideline pending experimental verification.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the propyl and butyl chains. The protons on the carbons adjacent to the sulfur atom (α-protons) would be deshielded and appear as triplets at approximately 2.5 ppm. The other methylene protons (β and γ) would appear further upfield as multiplets, and the terminal methyl groups would be the most shielded, appearing as triplets around 0.9-1.0 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbons directly bonded to the sulfur atom would be found in the range of 30-40 ppm, with the remaining carbons appearing at higher fields.
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The C-S stretching vibration, which is characteristically weak, would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry (MS) : In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 132. Fragmentation would likely involve cleavage of the C-S and C-C bonds, leading to characteristic fragment ions corresponding to the loss of propyl and butyl groups.
Chemical Properties and Reactivity
The chemistry of propyl butyl sulfide is centered around the lone pairs of electrons on the sulfur atom, which make it a potent nucleophile and susceptible to oxidation.
Nucleophilicity and Sulfonium Salt Formation
As a nucleophile, the sulfur atom readily reacts with electrophiles, such as alkyl halides, to form sulfonium salts.[7] This S-alkylation reaction is a fundamental process in organosulfur chemistry.
Reaction: R-S-R' + R''-X → [R-S⁺(R'')-R'] X⁻
This reactivity allows for the introduction of various functional groups and the use of sulfides as intermediates in organic synthesis.
Oxidation
Propyl butyl sulfide can be selectively oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the strength of the oxidizing agent.[7]
-
Oxidation to Sulfoxide : Using mild oxidizing agents like hydrogen peroxide or sodium periodate typically yields the corresponding propyl butyl sulfoxide. This reaction introduces a stereocenter at the sulfur atom.
-
Oxidation to Sulfone : Stronger oxidizing agents, such as potassium permanganate or excess hydrogen peroxide, will further oxidize the sulfoxide to the sulfone, where the sulfur atom is in its highest oxidation state.
Caption: Key chemical reactions of propyl butyl sulfide.
Synthesis and Purification
The most common and direct method for synthesizing asymmetrical sulfides like propyl butyl sulfide is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution of a halide by a thiolate anion.
Synthetic Pathway: Sₙ2 Reaction
The synthesis can be achieved by reacting sodium propanethiolate with an n-butyl halide (e.g., 1-bromobutane) or, alternatively, sodium butanethiolate with a propyl halide. The former is often preferred due to the slightly higher reactivity of primary alkyl bromides.
Overall Reaction: CH₃(CH₂)₂S⁻Na⁺ + CH₃(CH₂)₃Br → CH₃(CH₂)₂S(CH₂)₃CH₃ + NaBr
Experimental Protocol
Objective: To synthesize propyl butyl sulfide via nucleophilic substitution.
Materials:
-
1-Propanethiol
-
Sodium hydroxide (NaOH)
-
1-Bromobutane
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath and slowly add 1-propanethiol dropwise. Stir the mixture for 30 minutes to ensure the complete formation of sodium propanethiolate. Causality: The strong base (NaOH) deprotonates the thiol to form the highly nucleophilic thiolate anion.
-
Nucleophilic Substitution: To the same flask, add 1-bromobutane dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.
-
Workup and Extraction: After cooling, pour the reaction mixture into water and transfer it to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Causality: The desired sulfide is organic-soluble and will move into the ether phase, while the inorganic salts (NaBr) remain in the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) using a rotary evaporator.
-
Purification: The resulting crude propyl butyl sulfide can be purified by fractional distillation under reduced pressure to obtain the final product with high purity. Self-Validation: The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
Caption: Workflow for the synthesis and purification of propyl butyl sulfide.
Safety and Toxicology
Detailed toxicological data for propyl butyl sulfide is not extensively documented. However, data from structurally similar dialkyl sulfides and related isomers provide a basis for assessing its potential hazards.[8][9] It should be handled with appropriate care in a well-ventilated fume hood.
| Hazard Class | GHS Classification (Inferred) | Precautionary Statements |
| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315: Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation |
| STOT - Single Exposure | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation |
Note: This classification is inferred from data on similar compounds like sec-butyl propyl sulfide and di-n-propyl sulfide and should be treated as provisional.[8][10] A substance-specific risk assessment is always required.
Handling Recommendations:
-
Keep away from heat, sparks, and open flames.[9]
-
Wear protective gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mists.
-
Use only in a well-ventilated area or under a chemical fume hood.
Applications and Areas of Research
Propyl butyl sulfide is primarily used as a research chemical and a building block in organic synthesis.[11] Its potential applications are linked to the broader utility of dialkyl sulfides.
-
Fine Chemical Synthesis : It can serve as a precursor for the synthesis of more complex sulfur-containing molecules, including sulfoxides and sulfones, which are important pharmacophores in medicinal chemistry.
-
Material Science : Thioethers are used in the synthesis of polymers like poly(phenylene sulfide) (PPS), known for their high-temperature stability and chemical resistance.[12] While not a direct monomer, propyl butyl sulfide can be used in model studies related to such materials.
-
Flavor and Fragrance : Although not widely reported for this specific compound, many volatile short-chain sulfides are known for their strong, often alliaceous or savory odors and are used in the flavor and fragrance industry.[13]
Conclusion
Propyl butyl sulfide is a foundational organosulfur compound whose value lies in the predictable and versatile reactivity of its thioether linkage. This guide has synthesized critical data on its physical properties, spectroscopic identity, chemical behavior, and synthesis. By understanding these core characteristics, from its nucleophilic nature to its oxidation pathways, researchers can confidently and safely utilize propyl butyl sulfide as a building block for advanced applications in pharmaceuticals, materials, and other areas of chemical science.
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An In-Depth Technical Guide to the Olfactory Properties of Butane, 1-(propylthio)-
Abstract
This technical guide provides a comprehensive framework for the evaluation of the olfactory properties of Butane, 1-(propylthio)- (CAS 1613-46-3), also known as butyl propyl sulfide. While specific sensory data for this compound is not extensively documented in public literature—its primary applications being outside the flavor and fragrance industries—this document outlines the predicted olfactory profile based on established structure-odor relationships within the alkyl sulfide class.[1] More critically, it details the rigorous, self-validating experimental protocols required for a full, quantitative, and qualitative sensory characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical safety who require a deep, technical understanding of how to approach the sensory analysis of volatile sulfur compounds. It emphasizes the causality behind experimental design, ensuring that any derived data is robust, reproducible, and scientifically sound.
Introduction and Physicochemical Context
Butane, 1-(propylthio)- is a dialkyl sulfide, a class of organosulfur compounds known for their potent and often pungent aromas.[2] Like many volatile sulfides, these compounds are characterized by their strong odors, which are often similar to those of thiols.[2] Understanding the olfactory properties of such a compound is critical not only for flavor and fragrance applications but also for industrial hygiene, environmental monitoring, and safety, as even trace amounts can be highly impactful due to their low odor thresholds.[3]
The target molecule, Butane, 1-(propylthio)-, is an asymmetrical thioether. Its physical properties, which fundamentally influence its volatility and interaction with olfactory receptors, are summarized below.
Table 1: Physicochemical Properties of Butane, 1-(propylthio)-
| Property | Value | Source(s) |
| Synonyms | Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane | The Good Scents Company, NIST |
| CAS Number | 1613-46-3 | NIST |
| Molecular Formula | C₇H₁₆S | PubChem[4] |
| Molecular Weight | 132.27 g/mol | PubChem[4] |
| Boiling Point | 167.2 °C at 760 mmHg | LookChem |
| Flash Point | 52.8 °C | LookChem |
| Density | 0.836 g/cm³ | LookChem |
| Vapor Pressure | 2.27 mmHg at 25°C | LookChem |
| LogP (Octanol/Water) | 3.1 (XlogP) | PubChem[4] |
Note: Some properties are estimated values from chemical databases.
The available data indicates that Butane, 1-(propylthio)- is not currently used in flavor or fragrance applications.[1][5] This lack of application data necessitates a foundational, predictive, and methodological approach to defining its sensory characteristics.
Predicted Olfactory Profile: A Structure-Odor Relationship Approach
The olfactory character of a volatile sulfur compound is heavily influenced by its molecular structure, including the length and branching of its alkyl chains.[6] While no specific odor descriptors for Butane, 1-(propylthio)- are published, we can extrapolate a probable profile from closely related, well-characterized symmetrical and asymmetrical sulfides.
-
Dimethyl Sulfide ((CH₃)₂S): Possesses a characteristic cabbage-like, disagreeable, and sulfurous odor.[7]
-
Diethyl Sulfide ((CH₃CH₂)₂S): Described as having a pungent, garlic-like odor.[8]
-
General Alkyl Sulfides: As a class, they are known for foul odors, often resembling garlic, onion, or cooked cabbage, especially at higher concentrations.[2][9] The presence of the sulfur atom is highly correlated with "garlic" and "fishy" descriptors.
Hypothesis: Based on these analogs, Butane, 1-(propylthio)- is predicted to have a potent, sulfurous odor with dominant notes of garlic, onion, and potentially a cooked or savory cabbage-like undertone. The asymmetry of the propyl and butyl groups may introduce additional complexity compared to its symmetrical counterparts. As with many potent odorants, its perceived character may change significantly with concentration.[9]
Core Experimental Workflow for Olfactory Characterization
To move from prediction to empirical data, a multi-faceted approach is required. The following sections detail the necessary experimental protocols. The overall workflow is designed to first separate the pure compound from any potential impurities and then subject it to rigorous sensory evaluation by trained human assessors.
Caption: Overall workflow for olfactory characterization.
Gas Chromatography-Olfactometry (GC-O)
GC-O is the cornerstone technique for identifying which compounds in a (potentially complex) sample are odor-active. For a purified substance, it serves to confirm the odor character of the target molecule and ensures no odorous impurities are confounding the results.
Protocol: Determination of Odor Descriptors by GC-O
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The effluent from the capillary column is split (typically 1:1) between the FID and the ODP.
-
A humidified air stream is mixed with the effluent directed to the ODP to prevent nasal dehydration of the assessor.
-
-
GC Conditions (Starting Point):
-
Column: A non-polar column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable for general separation. Sulfur-specific columns can also be used.
-
Injector: 250°C, splitless mode.
-
Oven Program: 40°C (hold 2 min), ramp at 8°C/min to 250°C (hold 5 min). This program must be optimized to ensure the analyte elutes in a sharp, well-defined peak.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Transfer Line to ODP: Heated to 250°C to prevent condensation.
-
-
Sample Preparation:
-
Prepare a stock solution of Butane, 1-(propylthio)- in a low-odor solvent (e.g., diethyl ether or purified pentane).
-
Create a dilution series to find a concentration that is clearly detectable at the ODP without being overwhelming. A starting point could be 100 ppm (v/v).
-
-
Assessment:
-
A trained sensory analyst sniffs the ODP throughout the chromatographic run.
-
The analyst records the retention time and provides a detailed description of any odor perceived.
-
The process is repeated with at least three different assessors to generate a consensus lexicon of odor descriptors.
-
-
Causality and Validation: The simultaneous FID data provides a chemical fingerprint. The odor activity recorded by the analyst must align with the retention time of the Butane, 1-(propylthio)- peak on the chromatogram. This directly links the chemical entity to the sensory perception, validating that the described odor belongs to the target compound and not an impurity.
Sensory Panel and Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[3] It is a critical parameter for safety and impact assessment. The internationally recognized standard for this is the forced-choice, ascending concentration series method.[5]
Protocol: Determination of Detection and Recognition Thresholds (ASTM E679)
-
Panel Selection and Training:
-
Recruit a panel of 8-12 individuals screened for normal olfactory acuity.
-
Panelists must be non-smokers and refrain from using scented products, eating, or drinking (except water) for at least one hour before a session.[5]
-
Training involves familiarization with the test procedure, sniffing techniques, and standardized odor descriptors.
-
-
Sample Presentation (Olfactometry):
-
An olfactometer is used to present precise dilutions of the odorant in odor-free air.
-
The method follows a "triangular forced-choice" design: for each dilution level, the panelist is presented with three sniffing ports, two containing odor-free air and one containing the diluted sample. The panelist must choose the port that is different.[5]
-
-
Ascending Concentration Series:
-
The test begins at a very high dilution (sub-threshold concentration).
-
The concentration is increased in a stepwise manner (e.g., by a factor of two or three) for each subsequent presentation.
-
-
Data Collection:
-
Detection Threshold: The lowest concentration at which a panelist correctly identifies the odorous port. The group threshold is calculated as the geometric mean of the individual thresholds.
-
Recognition Threshold: After detection, the panelist is asked to describe the odor. The recognition threshold is the lowest concentration at which the panelist can correctly describe the odor character (e.g., "garlicky," "sulfurous"). This is always higher than the detection threshold.
-
-
Self-Validation System: The forced-choice method is inherently self-validating. At sub-threshold levels, panelists will guess correctly one-third of the time by chance. A consistent pattern of correct identification above a certain concentration provides statistical confidence that a true sensory effect is being measured, rather than random guessing.
Caption: Workflow for Odor Threshold Determination.
Data Presentation and Interpretation
All quantitative olfactory data must be presented clearly to allow for straightforward interpretation and comparison.
Table 2: Sensory Profile of Butane, 1-(propylthio)- (Template for Experimental Data)
| Sensory Property | Result | Method | Notes |
| Odor Descriptors | e.g., Garlic, Sulfurous, Cooked Cabbage, Pungent | Gas Chromatography-Olfactometry (GC-O) | Consensus from a panel of ≥3 trained assessors. |
| Detection Threshold (Air) | e.g., X ppb (v/v) | ASTM E679 - Triangular Forced-Choice | Geometric mean of a panel of ≥8 screened assessors. |
| Recognition Threshold (Air) | e.g., Y ppb (v/v) | ASTM E679 - Triangular Forced-Choice | Geometric mean of a panel of ≥8 screened assessors. |
| Flavor Profile (if applicable) | e.g., Not for flavor use | The Good Scents Company[1] | Compound is not recommended for flavor applications. |
Expert Interpretation: The ratio between the detection and recognition thresholds provides insight into the odor's character. A large gap suggests a non-descript odor at low concentrations that only becomes identifiable at higher levels. For sulfur compounds, this gap is often small due to their distinct character. The extremely low thresholds typical of sulfur compounds mean that even minor emissions or contamination can lead to significant sensory events.[2][3]
Conclusion
While direct sensory analysis of Butane, 1-(propylthio)- has not been widely published, a robust olfactory profile can be predicted and, more importantly, empirically determined. Its structural similarity to other small alkyl sulfides strongly suggests a potent, sulfurous odor with garlic and cabbage-like characteristics. The true scientific understanding, however, lies in the rigorous application of validated sensory methodologies. The protocols for Gas Chromatography-Olfactometry and forced-choice threshold determination outlined in this guide provide a self-validating framework for generating reliable, reproducible data. For professionals in drug development and chemical manufacturing, applying these methods is essential for a complete safety, handling, and impact assessment of this and other volatile organosulfur compounds.
References
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Wikipedia. (n.d.). Organic sulfide. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Dimethyl Sulfide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl sulfide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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The Good Scents Company. (n.d.). butyl propyl sulfide. Retrieved January 14, 2026, from [Link]
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St. Croix Sensory, Inc. (n.d.). Odor Basics, Understanding and Using Odor Testing. Retrieved January 14, 2026, from [Link]
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Sironi, S., Capelli, L., Céntola, P., Del Rosso, R., & Il Grande, M. (2016). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Atmosphere, 7(3), 35. Available at: [Link]
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Webster Environmental Associates, Inc. (n.d.). Odor Panel Testing and Analysis. Retrieved January 14, 2026, from [Link]
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LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Butane, 1-(propylthio)-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Perflavory. (n.d.). butyl propyl sulfide, 1613-46-3. Retrieved January 14, 2026, from [Link]
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Bocian, S., & Gawłowski, R. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing. Chemical Papers, 75, 6397–6408. Available at: [Link]
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Capelli, L., Sironi, S., & Del Rosso, R. (2013). Odour Detection Methods: Olfactometry and Chemical Sensors. Sensors (Basel, Switzerland), 13(1), 5290–5322. Available at: [Link]
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An In-Depth Technical Guide on Butane, 1-(propylthio)-: From Chemical Identity to Putative Natural Discovery Workflows
This guide provides a comprehensive technical overview of Butane, 1-(propylthio)-, a simple thioether. While this compound is a known chemical entity, its discovery and identification within natural systems have not been documented. This document will first establish the physicochemical properties of Butane, 1-(propylthio)- based on existing data. It will then address the current understanding of its natural occurrence, or lack thereof, and provide a forward-looking, in-depth guide for researchers on the analytical workflows that would be essential for its putative discovery and identification in a natural matrix. This approach is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge of the compound and the practical, field-proven methodologies for novel natural product discovery.
Introduction to Butane, 1-(propylthio)-
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is an organosulfur compound with the chemical formula C₇H₁₆S[1][2]. As a thioether, it is characterized by a sulfur atom bridging a butyl and a propyl alkyl group. Thioethers are a class of compounds found in various natural products and are integral to numerous biological processes, often contributing significantly to the aroma and flavor profiles of foods and beverages[3][4]. While many simple thioethers have been identified in nature, the status of Butane, 1-(propylthio)- is unique.
A critical review of flavor and fragrance databases and the broader scientific literature indicates that Butane, 1-(propylthio)- has not been found in nature[5]. This suggests that the compound is primarily of synthetic origin or has yet to be discovered as a natural volatile. This guide, therefore, serves a dual purpose: to characterize the known properties of this compound and to provide a robust framework for its potential future identification in natural sources.
Physicochemical and Spectroscopic Data
A solid understanding of a molecule's physical and chemical properties is the bedrock of any analytical endeavor. The data for Butane, 1-(propylthio)- are well-established in chemical databases and provide the reference points for its identification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆S | [1][2] |
| Molecular Weight | 132.27 g/mol | [6][7] |
| CAS Registry Number | 1613-46-3 | [1][2] |
| Boiling Point | 167.2 °C at 760 mmHg | [7][8] |
| Density | 0.836 g/cm³ | [7][8] |
| Synonyms | Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane | [1][2][9] |
| Mass Spectrum (EI) | Key fragments (m/z): 132 (M+), 89, 75, 57, 43, 41 | [1] |
| Gas Chromatography | Kovats' Retention Index (non-polar column, 130 °C): 985-992 | [10] |
Table 1: Key Physicochemical and Spectroscopic Data for Butane, 1-(propylthio)-.
The mass spectrum is a critical fingerprint for identification. The molecular ion peak at m/z 132 confirms the molecular weight. The fragmentation pattern, including characteristic losses of alkyl and thioalkyl fragments, provides structural confirmation. The Kovats' retention index is an essential parameter in gas chromatography for standardizing retention times across different systems, which is crucial for tentative identification in complex mixtures.
The Question of Natural Occurrence: A Precursor-Based Hypothesis
While Butane, 1-(propylthio)- itself has not been reported as a natural product, its constituent building blocks, 1-propanethiol and 1-butanethiol, are known to occur in nature.
-
1-Propanethiol has been identified as a volatile compound in various plants of the Allium genus, such as onions and garlic[11].
-
1-Butanethiol is famously a component of the defensive spray of skunks (Mephitis mephitis)[12][13].
The biosynthesis of thioethers in nature often involves the enzymatic alkylation of thiols[14]. It is therefore plausible that in an organism producing both 1-propanethiol and a suitable butyl donor (or vice versa), the enzymatic machinery could exist to form Butane, 1-(propylthio)-. This hypothesis provides a logical starting point for researchers seeking to discover this compound in nature. Potential sources for investigation could include organisms known for a rich and diverse sulfur metabolome, such as certain Allium species, other pungent plants, or even specific microorganisms.
Analytical Workflow for the Putative Discovery of Butane, 1-(propylthio)- in a Natural Matrix
The following section outlines a detailed, self-validating protocol for the extraction, separation, and identification of volatile and semi-volatile compounds from a complex natural matrix, with a specific focus on detecting Butane, 1-(propylthio)-. The causality behind each experimental choice is explained to provide a clear and logical framework.
Step 1: Sample Preparation and Volatile Extraction
The choice of extraction method is paramount and depends on the nature of the sample matrix. The goal is to efficiently extract volatile thioethers while minimizing the co-extraction of interfering compounds and preventing thermal degradation. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique well-suited for this purpose[15].
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Homogenize a known quantity (e.g., 2-5 g) of the fresh sample material (e.g., plant tissue, microbial culture). Transfer the homogenate to a 20 mL headspace vial.
-
Rationale: Homogenization increases the surface area, facilitating the release of volatiles into the headspace.
-
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog if available).
-
Rationale: An internal standard is crucial for quantification and for monitoring the efficiency and reproducibility of the extraction and analysis.
-
-
Vial Sealing and Incubation: Securely seal the vial with a PTFE/silicone septum. Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set period (e.g., 20-30 minutes) with gentle agitation.
-
Rationale: Incubation promotes the partitioning of volatile and semi-volatile compounds from the sample matrix into the headspace. The temperature is a compromise between enhancing volatility and preventing thermally induced artifacts.
-
-
SPME Fiber Exposure: Introduce the SPME fiber (e.g., a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) into the headspace of the vial. Expose the fiber for a predetermined time (e.g., 30-45 minutes) while maintaining the incubation temperature.
-
Rationale: This fiber type is effective for trapping a broad range of volatile compounds, including sulfur-containing molecules. The exposure time is optimized to ensure equilibrium or at least consistent pre-equilibrium adsorption.
-
-
Fiber Desorption: Retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph for thermal desorption.
Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile compounds. The gas chromatograph separates the complex mixture of extracted volatiles, and the mass spectrometer provides structural information for each separated component.
Protocol: GC-MS Analysis
-
Injection: Thermally desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
Rationale: Splitless injection ensures the quantitative transfer of the trapped analytes onto the analytical column, maximizing sensitivity.
-
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., a DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 minutes), then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C, hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Rationale: The temperature program allows for the separation of compounds over a wide range of boiling points. A non-polar column separates compounds primarily based on their boiling points, which is ideal for initial screening.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source and Transfer Line Temperatures: Maintain at 230 °C and 280 °C, respectively.
-
Rationale: EI at 70 eV is a standard, highly reproducible method that generates characteristic fragmentation patterns, which can be compared to spectral libraries for identification.
-
Step 3: Data Analysis and Compound Identification
The identification of Butane, 1-(propylthio)- relies on a multi-faceted, self-validating approach.
Protocol: Compound Identification
-
Mass Spectral Library Matching: Compare the experimental mass spectrum of any unknown peak with established libraries such as the NIST/EPA/NIH Mass Spectral Library[1]. A high match factor (>800) provides a tentative identification.
-
Retention Index (RI) Confirmation: Calculate the Kovats' Retention Index for the peak of interest using a homologous series of n-alkanes run under the same GC conditions. Compare the calculated RI with the known RI for Butane, 1-(propylthio)- (985-992 on a non-polar column)[10].
-
Rationale: This is a critical step. A match in both mass spectrum and retention index significantly increases the confidence of the identification, as it is unlikely that two different compounds will have identical values for both parameters on a given column.
-
-
Confirmation with an Authentic Standard: The ultimate validation is to analyze an authentic chemical standard of Butane, 1-(propylthio)- under the identical GC-MS conditions. A perfect match in retention time and mass spectrum between the standard and the compound in the sample provides unequivocal identification.
Visualizing the Analytical Workflow
The logical flow of the discovery process can be visualized to provide a clear overview of the experimental design.
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Thermochemical Data for Butane, 1-(propylthio)-: A Technical Guide for Scientific Professionals
Introduction
In the landscape of drug discovery and development, a profound understanding of the physicochemical properties of molecules is paramount. This guide provides a comprehensive technical overview of the thermochemical data for Butane, 1-(propylthio)-, also known as butyl propyl sulfide or 4-Thiaoctane. With the chemical formula C₇H₁₆S, this thioether is a subject of interest for researchers exploring molecular interactions and stability.[1][2][3] The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, are critical for predicting its behavior in chemical reactions, understanding its stability, and designing manufacturing processes.
While direct experimental thermochemical data for Butane, 1-(propylthio)- is not extensively available in public databases, this guide will delve into both the known physical properties and the robust computational and experimental methodologies used to determine these crucial parameters. By understanding these methods, researchers can confidently estimate and, when necessary, experimentally verify the thermochemical data for this and similar compounds, ensuring a solid foundation for their scientific endeavors.
Physicochemical Properties of Butane, 1-(propylthio)-
A foundational understanding of the basic physical properties of Butane, 1-(propylthio)- is essential before delving into its thermochemical characteristics. These properties, compiled from various chemical databases, provide a snapshot of the molecule's physical state and behavior under standard conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆S | [1][2][3] |
| Molecular Weight | 132.27 g/mol | [1][2][3] |
| CAS Number | 1613-46-3 | [1][2][3] |
| Boiling Point | 167.2 °C at 760 mmHg | [4] |
| Density | 0.836 g/cm³ | [4] |
| Vapor Pressure | 2.27 mmHg at 25°C | [4] |
| Refractive Index | 1.45 | [4] |
| Flash Point | 52.8 °C | [4] |
| Melting Point (estimate) | -66.8°C | [4] |
Note: Some of the listed thermochemical data for Butane, 1-(propylthio)- are estimated, highlighting the need for robust computational and experimental verification methods.
Computational Approaches for Thermochemical Data Estimation
In the absence of direct experimental data, computational chemistry provides powerful tools for the accurate prediction of thermochemical properties. These methods are grounded in fundamental principles of quantum mechanics and statistical thermodynamics and are indispensable for modern chemical research. The choice of method represents a trade-off between computational cost and accuracy, a key consideration for any research endeavor.
Group Contribution Methods: A Foundational Approach
Group contribution methods are a cornerstone of rapid thermochemical property estimation. These techniques are predicated on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[5][6] This additivity principle makes them computationally efficient and widely applicable.
The Joback method is a well-established group contribution technique used to estimate a variety of thermochemical and physical properties from molecular structure alone.[2][6] It involves dissecting the molecule into predefined functional groups, each with a specific numerical contribution to properties like:
-
Ideal Gas Heat Capacity (Cp,gas): Estimated as a function of temperature using a polynomial equation with group-specific parameters.
-
Enthalpy of Formation (ΔfH°gas): Calculated by summing the contributions of each group.
-
Enthalpy of Vaporization (ΔvapH°): Determined from group contributions.
-
Normal Boiling Point (Tboil): Estimated based on the sum of group contributions.
The primary advantage of the Joback method lies in its simplicity and broad applicability. However, it is a first-order method and does not account for interactions between functional groups, which can lead to inaccuracies, particularly for complex or highly substituted molecules.[2][6]
Developed by Sidney Benson, this method refines the group contribution concept by considering the immediate atomic neighborhood of each group.[4][5] This approach generally offers higher accuracy than simpler methods by accounting for the local chemical environment. The theory assigns values to groups based on a central atom and its ligands, allowing for a more nuanced calculation of the enthalpy of formation.[5][7]
While powerful, Benson's method has limitations. Its accuracy is dependent on the availability of extensive experimental data for parameterization, and it can be less accurate for molecules with significant ring strain or complex steric interactions.[4][7]
The following diagram illustrates the general workflow for estimating thermochemical properties using group contribution methods.
Caption: Workflow for Thermochemical Data Estimation via Group Contribution.
Quantum Chemistry Methods: For Higher Accuracy
For applications demanding higher fidelity, quantum chemistry methods provide a more rigorous approach to calculating thermochemical properties. These ab initio and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to determine the energy of a molecule, from which its thermochemical properties can be derived.
DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] For organosulfur compounds, DFT methods like B3LYP, when paired with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable geometries and vibrational frequencies. These are then used to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity.[8]
For benchmark-quality data, composite methods like the Gaussian-n (G3, G4) theories and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed.[10][11][12] These multi-step approaches systematically combine calculations at different levels of theory and with various basis sets to extrapolate to a high level of accuracy, often approaching "chemical accuracy" (typically defined as ±1 kcal/mol).[12] Studies have shown that methods like CBS-QB3 perform particularly well for sulfur-containing species.[10]
The general workflow for quantum chemical calculations is depicted below.
Caption: Quantum Chemistry Workflow for Thermochemical Data.
Experimental Determination of Thermochemical Properties
Experimental validation remains the gold standard for establishing definitive thermochemical data. Several well-established techniques are employed to measure the key thermodynamic properties of chemical compounds. The choice of technique is dictated by the property of interest and the physical state of the substance.
Combustion Calorimetry: Measuring Enthalpy of Formation
Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived. For sulfur-containing organic compounds, this requires specialized equipment, namely a rotating-bomb calorimeter, to ensure that the sulfur is oxidized to a uniform state (typically aqueous sulfuric acid). The experimental data is then corrected to standard conditions to yield the standard enthalpy of combustion.
Microscale Combustion Calorimetry (MCC) is a more modern adaptation that offers the advantage of requiring only milligram quantities of the sample. In this technique, the sample is pyrolyzed in an inert atmosphere, and the resulting gases are mixed with excess oxygen and combusted. The heat release is measured via oxygen consumption, providing a rapid and material-efficient way to assess combustibility.
-
Sample Purity: The purity of the "Butane, 1-(propylthio)-" sample must be rigorously established, typically through gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities would lead to erroneous heat of combustion values.
-
Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid. This calibration is crucial for the accuracy of the measurements and should be performed regularly.
-
Combustion of the Target Compound: A precisely weighed sample of Butane, 1-(propylthio)- is combusted in the calibrated bomb calorimeter under a high pressure of pure oxygen.
-
Analysis of Products: The combustion products are carefully analyzed to ensure complete combustion and to quantify the final state of the sulfur (as sulfuric acid) and carbon (as carbon dioxide).
-
Data Correction: The measured heat release is corrected for the heat of combustion of any auxiliary materials (e.g., fuse wire) and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.
Differential Scanning Calorimetry (DSC): Phase Transitions and Heat Capacity
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow to or from a sample as a function of temperature or time. It is particularly valuable for determining:
-
Enthalpy of Fusion (ΔfusH): The energy required to melt the solid compound.
-
Melting Point (Tfus): The temperature at which the solid-liquid phase transition occurs.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample by a given amount.
-
Instrument Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc).
-
Sample Preparation: A small, accurately weighed sample of Butane, 1-(propylthio)- is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Controlled Heating Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature, yielding a DSC thermogram.
-
Data Analysis: The melting point is determined from the onset of the melting peak, and the enthalpy of fusion is calculated by integrating the area under the peak. Heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire).
The experimental workflow for DSC is visualized below.
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Methodological & Application
Comprehensive Guide to the Analysis of Volatile Sulfur Compounds (VSCs): Advanced Methods and Protocols
An Application Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenge of VSC Analysis
Volatile sulfur compounds (VSCs) are a class of organic and inorganic molecules containing sulfur that exhibit a high vapor pressure under normal ambient conditions. Their impact is disproportionate to their often trace-level concentrations. This guide provides a detailed overview of the state-of-the-art analytical techniques for the accurate identification and quantification of VSCs, offering field-proven insights and step-by-step protocols for researchers across various disciplines.
Importance Across Industries
VSCs are critical analytes in a multitude of fields:
-
Food and Beverages: They are pivotal to the aroma profile of many products, including coffee, wine, beer, and vegetables.[1] Some VSCs provide desirable "character-impact" aromas, such as the tropical fruit notes from certain thiols in wine and beer, while others at higher concentrations can indicate spoilage, imparting "off-odors" like rotten egg or cooked cabbage.[1][2]
-
Environmental Monitoring: VSCs are generated from industrial processes, waste treatment facilities, and natural sources.[3][4] Their malodorous nature makes them a primary target in odor abatement and environmental compliance monitoring.[4]
-
Clinical Diagnostics: The analysis of VSCs in human breath is a non-invasive diagnostic tool for conditions like halitosis (bad breath) and potentially other diseases.[5][6] The primary compounds responsible for oral malodor are hydrogen sulfide, methyl mercaptan, and dimethyl sulfide.[6]
-
Petroleum and Energy: In gaseous fuels like natural gas, sulfur compounds are corrosive, poisonous to catalysts used in processing, and must be monitored to ensure product quality and safety.[7][8]
The Analytical Challenge
The accurate analysis of VSCs is notoriously difficult due to their inherent chemical properties:
-
High Reactivity: Many VSCs are thermally unstable and prone to oxidation or dimerization, which can lead to analyte loss or the formation of artifacts during sample preparation and analysis.[4][9][10]
-
Volatility and Adsorption: The high volatility of compounds like hydrogen sulfide and methanethiol makes them difficult to trap, while their polarity can cause them to adsorb to active sites within the analytical system, leading to poor peak shape and inaccurate quantification.[4][8]
-
Trace Concentrations: VSCs often exert their influence at extremely low levels (parts-per-billion or even parts-per-trillion), demanding highly sensitive and selective analytical methods.[5][10]
Sample Preparation: The Critical First Step
Due to the challenges of VSC analysis, sample preparation is arguably the most critical stage of the workflow. The goal is to efficiently extract and concentrate VSCs from the sample matrix while minimizing analyte loss or alteration.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is widely used for VSC analysis in liquid and solid samples.[9][11] It involves exposing a fused silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the gas chromatograph (GC) inlet for thermal desorption and analysis.
The choice of fiber coating is critical. For broad-range VSC analysis, a multiphase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to trap a wide range of analytes with varying polarities and molecular weights.[9][12]
Protocol 2.2: HS-SPME for VSC Analysis in Fermented Beverages
This protocol is optimized for the analysis of VSCs in matrices like wine or beer, where the high ethanol content can interfere with extraction efficiency.[12]
Causality Behind Key Steps:
-
Dilution & Salting-Out: High ethanol concentrations decrease the extraction sensitivity of VSCs. Diluting the sample and adding a salt (e.g., NaCl) increases the ionic strength of the solution, which "drives" the volatile compounds out of the liquid phase and into the headspace, a phenomenon known as the "salting-out" effect.[12]
-
EDTA Addition: Ethylenediaminetetraacetic acid (EDTA) is added as a chelating agent to sequester metal ions that can catalyze the oxidation of reactive thiols, thereby improving their stability.[12]
-
Temperature and Time: Extraction is a thermodynamic equilibrium process. Optimizing temperature and time is crucial to ensure efficient and reproducible partitioning of the analytes onto the SPME fiber.[9][12]
Step-by-Step Methodology:
-
Sample Preparation: Pipette 2.5 mL of the beverage sample into a 20 mL headspace vial. Add 7.5 mL of deionized water containing 20% (w/v) NaCl and 1% (w/v) EDTA. This achieves a final ethanol concentration of approximately 2.5% (assuming ~10% starting ethanol).
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Equilibration: Place the vial in a heating block or autosampler agitator set to 35°C. Allow the sample to equilibrate for 10 minutes with agitation.
-
Extraction: Introduce a 50/30 µm DVB/CAR/PDMS SPME fiber into the vial's headspace. Expose the fiber for 30 minutes at 35°C with continued agitation. Do not allow the fiber to touch the liquid sample.
-
Desorption: After extraction, immediately transfer the fiber to the GC inlet, heated to 250°C, for thermal desorption. Desorb for 5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.
Workflow 2.3: HS-SPME Experimental Process
This diagram illustrates the key stages of the Headspace SPME workflow for VSC analysis.
Caption: HS-SPME workflow from sample preparation to analysis.
Gas Chromatography (GC)-Based Methods: The Gold Standard
Gas chromatography remains the most established and widely used technique for the separation and analysis of VSCs.[5] It excels at separating complex mixtures of volatile compounds prior to their detection.
Key Considerations for GC Analysis of VSCs
To achieve reliable results, the entire sample pathway, from the injector to the detector, must be sufficiently inert to prevent the adsorption of reactive sulfur compounds.[8] The use of specially deactivated liners, columns (such as the Agilent J&W DB-Sulfur SCD), and tubing is highly recommended.[8]
Sulfur-Selective Detectors
While a mass spectrometer can be used as a GC detector, sulfur-selective detectors offer superior sensitivity and selectivity for VSC analysis, especially in complex matrices.
The SCD is renowned for its high sensitivity, selectivity, and equimolar response to sulfur compounds.[8] This means the detector's response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification.
-
Principle of Operation: After eluting from the GC column, compounds enter a high-temperature furnace where they are combusted to form sulfur monoxide (SO). The SO then reacts with ozone in a reaction cell to produce excited-state sulfur dioxide (SO₂). As SO₂ relaxes to its ground state, it emits light (chemiluminescence), which is measured by a photomultiplier tube.[2][7]
The PFPD is an advancement of the traditional Flame Photometric Detector (FPD). It offers enhanced sensitivity and selectivity.[10][13]
-
Principle of Operation: The PFPD uses a hydrogen-rich flame to decompose sulfur compounds into excited S₂ species, which emit light at specific wavelengths. By pulsing the flame, the detector can discriminate between the emission from sulfur and interfering emissions from hydrocarbons, providing a cleaner signal and better selectivity.[13]
Protocol 3.3: GC-SCD Analysis of VSCs in Gaseous Fuels (Based on ASTM D5504)
This protocol outlines a method for quantifying VSCs in natural gas or similar gaseous matrices.
Step-by-Step Methodology:
-
System Configuration: Use a GC equipped with an inert flow path, a gas sampling valve, and a Sulfur Chemiluminescence Detector (SCD).[8]
-
GC Column: Install an Agilent J&W DB-Sulfur SCD column (e.g., 60 m x 0.32 mm x 4.2 µm) or equivalent, which is designed for low bleed and inertness.[8]
-
Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 4 mL/min).
-
Sample Introduction: Connect the gas sample cylinder to the gas sampling valve. A sample loop (e.g., 250 µL) is filled with the sample gas and then injected into the carrier gas stream.
-
GC Oven Program:
-
Initial Temperature: 35°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
SCD Conditions: Set the SCD burner temperature to 800°C. Optimize air, hydrogen, and ozone flows according to the manufacturer's recommendations.
-
Calibration: Prepare or purchase a certified multi-component VSC gas standard (e.g., H₂S, COS, methanethiol, dimethyl sulfide) in a nitrogen or methane matrix. Perform a multi-point calibration to establish the linear range and response factors for each compound.
-
Data Analysis: Identify peaks based on their retention times compared to the standard. Quantify using the calibration curve. The equimolar response of the SCD allows for semi-quantification of unknown sulfur compounds based on the response of a known calibrant.[8]
Table 3.4: Comparison of Common GC Detectors for VSC Analysis
| Feature | Sulfur Chemiluminescence (SCD) | Pulsed Flame Photometric (PFPD) | Mass Spectrometry (MS) |
| Selectivity (Sulfur vs. Carbon) | > 10⁷ | > 10⁶ | Non-selective (Scan), Selective (SIM) |
| Sensitivity (LOD) | ~0.5-1 pg S/sec[10] | ~1 pg S/sec[10][13] | ~1-10 pg (Scan), <100 fg (SIM) |
| Linearity | Excellent (> 10⁴)[7] | Good (> 10³) | Good (> 10⁴) |
| Response Type | Equimolar and Linear[8] | Non-linear, requires linearization | Structural Information |
| Key Advantage | Unmatched selectivity, equimolar response | Robust and cost-effective selective detector | Positive compound identification |
| Key Limitation | Susceptible to fouling if column bleed is high[8] | Quenching from co-eluting hydrocarbons | Potential matrix interferences |
Workflow 3.5: GC-SCD Analytical Process
This diagram shows the path of an analyte from injection to detection in a GC-SCD system.
Caption: Workflow for VSC analysis using Gas Chromatography-SCD.
Direct Injection Mass Spectrometry: Real-Time Analysis
For applications requiring rapid, continuous monitoring without chromatographic separation, direct injection mass spectrometry techniques like SIFT-MS and PTR-MS are powerful alternatives.[14][15]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
SIFT-MS is a real-time analytical technique that can quantify volatile compounds directly from air or headspace with no sample preparation.[16][17]
-
Principle of Operation: A source generates precursor ions (typically H₃O⁺, NO⁺, and O₂⁺). A quadrupole mass filter selects a single precursor ion species, which is then injected into a flow tube. The sample gas is introduced into the flow tube, where the precursor ions react with the VSCs via well-characterized, soft chemical ionization pathways. A second mass spectrometer at the end of the flow tube measures the abundance of the precursor and newly formed product ions. The absolute concentration of the VSC can be calculated directly from these ion ratios and known reaction rate constants.[17]
Protocol 4.2: SIFT-MS for Real-Time Breath Analysis of Halitosis VSCs
This protocol describes the direct analysis of key halitosis-related VSCs from exhaled breath.[6][14]
Step-by-Step Methodology:
-
Instrument Setup: Configure the SIFT-MS instrument to monitor the precursor and product ions for the target VSCs. For example:
-
Hydrogen Sulfide (H₂S): Precursor H₃O⁺, Product H₃S⁺.
-
Methanethiol (CH₃SH): Precursor NO⁺, Product CH₃S⁺.
-
Dimethyl Sulfide ((CH₃)₂S): Precursor H₃O⁺, Product C₂H₇S⁺.
-
-
Background Measurement: Before analyzing the breath sample, measure the background air to establish a baseline.
-
Sample Introduction: The subject exhales slowly and steadily into a heated, inert sampling line connected directly to the SIFT-MS instrument. No sample collection or pre-concentration is needed.
-
Real-Time Data Acquisition: The instrument continuously draws a small flow of breath and records the ion counts for the selected masses in real-time.
-
Data Analysis: The instrument's software automatically calculates the real-time concentrations of H₂S, methanethiol, and dimethyl sulfide in parts-per-billion (ppb) based on the instrument's compound library.[14]
-
Trustworthiness: The use of multiple precursor ions (H₃O⁺, NO⁺, O₂⁺) can help differentiate between isobaric compounds (compounds with the same nominal mass), adding a layer of validation to the identification.[17]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is another direct injection technique, similar to SIFT-MS.[18][19]
-
Principle of Operation: PTR-MS primarily uses H₃O⁺ as the precursor ion.[15] In a drift tube, a proton is transferred from H₃O⁺ to any target molecule with a proton affinity higher than water. This "soft ionization" process results in minimal fragmentation.[15][18] Unlike SIFT-MS, there is no mass filter for the precursor ions before the drift tube, which simplifies the instrument design.[19]
Table 4.4: Comparison of Direct Injection Mass Spectrometry Techniques
| Feature | Selected Ion Flow Tube MS (SIFT-MS) | Proton-Transfer-Reaction MS (PTR-MS) |
| Principle | Pre-selection of reagent ions before reaction | Direct use of reagent ions from source |
| Reagent Ions | H₃O⁺, NO⁺, O₂⁺ (switchable)[17] | Primarily H₃O⁺[15] |
| Quantification | Absolute, based on known reaction kinetics[17] | Absolute, based on known reaction kinetics[20] |
| Selectivity | High; multiple reagent ions help resolve isomers | Good; potential for isobaric interferences |
| Key Advantage | High selectivity and specificity from multiple ions[14] | High sensitivity, widely used in atmospheric science[18] |
| Application | Breath analysis, food aroma, environmental[14][16] | Environmental monitoring, food science[18][19] |
Diagram 4.5: Principle of SIFT-MS Operation
This diagram illustrates the core components and process of a SIFT-MS instrument.
Caption: Simplified schematic of the SIFT-MS analytical pathway.
Method Validation and Quality Control
Ensuring the trustworthiness of VSC data requires rigorous quality control.
-
Calibration: For GC-based methods, a multi-point calibration curve using certified standards is essential for accurate quantification. For challenging matrices, the standard addition method, where known amounts of a standard are added directly to sample aliquots, can correct for matrix effects.[12]
-
Blanks and Controls: Regularly analyzing method blanks (clean matrix without analytes) is critical to check for system contamination and background levels.[21] Analyzing a quality control (QC) sample with a known concentration during each analytical run verifies the accuracy and precision of the measurement.
-
Inertness Verification: The reactivity of VSCs necessitates periodic verification of the system's inertness. This can be done by repeatedly injecting a low-concentration standard. A loss of signal or poor peak shape over time indicates that the system requires maintenance (e.g., replacing the inlet liner or trimming the column).[8]
Conclusion: Selecting the Appropriate Method
The choice of analytical technique for VSCs depends entirely on the application's specific requirements.
-
For regulatory compliance and complex mixture analysis requiring high separation power and validated quantification, GC with a sulfur-selective detector (SCD or PFPD) is the gold standard.
-
For rapid screening, process monitoring, or real-time analysis where immediate results are needed and sample matrices are relatively simple (like air or breath), SIFT-MS or PTR-MS offers unparalleled speed and convenience.
-
For unknown identification in complex matrices , the combination of high-resolution separation and structural information makes GC-MS the most powerful tool.
By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols and quality control measures outlined in this guide, researchers can confidently and accurately measure volatile sulfur compounds, unlocking critical insights across a wide spectrum of scientific and industrial applications.
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- 6. Halitosis Diagnosis and Control Using SIFT-MS - Syft Technologies [syft.com]
- 7. azom.com [azom.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. DSpace [dr.lib.iastate.edu]
- 14. mdpi.com [mdpi.com]
- 15. azom.com [azom.com]
- 16. SIFT-MS Knowledge Base | Real-Time Gas Analyzer Resources - Syft Technologies [syft.com]
- 17. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]
- 18. On-Line Monitoring of Microbial Volatile Metabolites by Proton Transfer Reaction-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proton-transfer-reaction mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. m.byopera.com [m.byopera.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Topic: Application of Butane, 1-(propylthio)- as a Flavor Standard
An Application Note for Researchers and Scientists
This guide provides a comprehensive framework for the utilization of Butane, 1-(propylthio)- (CAS No. 1613-46-3), also known as butyl propyl sulfide, as a reference standard in flavor analysis. This document is intended for researchers, analytical chemists, and quality control professionals working in the food, beverage, and fragrance industries. It outlines detailed protocols for standard preparation, instrumental analysis via Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS), and sensory panel applications.
The core philosophy of this guide is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Volatile sulfur compounds (VSCs) are among the most potent aroma contributors in a vast array of products, from vegetables and fruits to roasted coffee and savory meats.[1][2] Their low odor thresholds mean they can significantly impact a product's flavor profile even at trace concentrations.[3] However, their volatility, reactivity, and often complex matrix interactions present significant analytical challenges.[4][5]
The use of a stable, well-characterized reference standard like Butane, 1-(propylthio)-, a representative thioether, is fundamental for achieving accurate and reproducible results. It enables precise instrument calibration, confirmation of analyte retention time and mass spectra, and serves as a critical tool for training sensory panelists to recognize specific sulfurous aroma notes.
Physicochemical Properties of Butane, 1-(propylthio)-
A thorough understanding of the physical and chemical properties of a standard is paramount for its correct handling, storage, and application in analytical methodologies.
| Property | Value | Source(s) |
| Chemical Name | Butane, 1-(propylthio)- | [6][7] |
| Synonyms | Butyl propyl sulfide, Propyl butyl sulfide, 4-Thiaoctane | [8][9] |
| CAS Number | 1613-46-3 | [6][9] |
| Molecular Formula | C₇H₁₆S | [7][8] |
| Molecular Weight | 132.27 g/mol | [6][7] |
| Boiling Point | 167.2 °C at 760 mmHg | [6][10] |
| Density | 0.836 g/cm³ | [6][10] |
| Flash Point | 52.8 °C | [6] |
| Vapor Pressure | 2.27 mmHg at 25°C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred |
Protocol 1: Preparation of Standard Solutions
The accuracy of any quantitative analysis is fundamentally dependent on the precise preparation of calibration standards.[11][12] This protocol details the preparation of a high-concentration stock solution and subsequent serial dilutions to create working standards suitable for generating a calibration curve.
Causality: Ethanol is selected as the solvent due to its volatility (compatible with GC analysis), its ability to dissolve a wide range of organic flavor compounds, and its relatively low toxicity compared to other organic solvents like methanol or dichloromethane. Using Class A volumetric flasks and calibrated micropipettes is critical to minimize volumetric errors, ensuring the trustworthiness of the standard concentrations.[13]
Materials:
-
Butane, 1-(propylthio)- (≥98% purity)
-
Ethanol (200 proof, ACS grade or higher)
-
Class A Volumetric Flasks (10 mL, 100 mL)
-
Calibrated adjustable micropipettes and tips
-
Amber glass vials with PTFE-lined septa caps
Procedure:
Part A: Preparation of 1000 ppm Stock Solution
-
Tare a clean, dry 10 mL volumetric flask on an analytical balance.
-
Carefully add approximately 10 mg of Butane, 1-(propylthio)- directly into the flask. Record the exact mass to four decimal places (e.g., 0.0100 g).
-
Calculate the exact volume of ethanol required to achieve a 1000 µg/mL (ppm) solution using the recorded mass.
-
Calculation: Volume (mL) = Mass (mg) / 1 mg/mL. For 10.0 mg, this would be 10.0 mL.
-
-
Using a calibrated pipette, add ethanol to the flask to just below the calibration mark.
-
Cap and invert the flask several times to ensure the compound is fully dissolved.
-
Allow the solution to equilibrate to room temperature (20°C).
-
Carefully add ethanol dropwise until the bottom of the meniscus aligns with the 10 mL calibration mark.
-
Cap and invert the flask 15-20 times to ensure a homogenous solution. This is your 1000 ppm Stock Standard .
-
Transfer the stock solution to a labeled amber glass vial for storage.
Part B: Preparation of Working Standards (e.g., 0.1 to 10 ppm)
-
Label a series of 10 mL volumetric flasks for your desired concentrations (e.g., 10, 5, 1, 0.5, 0.1 ppm).
-
Perform serial dilutions from the 1000 ppm stock solution. A dilution calculator or the formula C₁V₁ = C₂V₂ should be used to determine the required volumes.
-
To make 10 ppm: Transfer 100 µL of the 1000 ppm stock into a 10 mL volumetric flask and dilute to the mark with ethanol.
-
To make 1 ppm: Transfer 10 µL of the 1000 ppm stock (or 1 mL of the 10 ppm standard) into a 10 mL volumetric flask and dilute to the mark.
-
-
Mix each working standard thoroughly by inverting the flask 15-20 times.
-
Transfer each working standard to a separate, clearly labeled amber vial.
Stability and Storage: Thioethers are generally more stable than thiols but can still be susceptible to oxidation over long periods.[14][15] Store all standards at ≤4°C in tightly sealed amber vials to protect from light and prevent evaporation. It is recommended to prepare fresh working standards weekly and a new stock solution monthly to ensure concentration integrity.
Protocol 2: Instrumental Analysis by GC-O and GC-MS
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that uses the human nose as a highly sensitive detector to identify odor-active compounds in a sample.[16][17] By splitting the column effluent between a mass spectrometer (for chemical identification) and a sniffing port, a direct correlation can be made between a specific chemical peak and its perceived aroma.[18][19]
Causality: A non-polar or mid-polar column (e.g., DB-5ms or DB-Wax) is chosen to achieve good chromatographic separation of volatile sulfur compounds. The split/splitless injector allows for the analysis of both high and low concentration samples. The oven temperature program is designed to separate volatile compounds at lower temperatures before ramping up to elute less volatile components. A sulfur-selective detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), is highly recommended for trace-level sulfur analysis in complex matrices due to its enhanced selectivity and sensitivity over a standard Flame Ionization Detector (FID) or MS.[5][20]
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent with MS and Olfactory Detection Port (ODP) | Standard high-performance GC system. |
| Injector | Split/Splitless, 250°C | High temperature ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. |
| Oven Program | 40°C (hold 2 min), ramp 8°C/min to 250°C (hold 5 min) | Separates volatiles and ensures elution of higher boiling point compounds. |
| Effluent Splitter | 1:1 split between MS and ODP | Allows for simultaneous chemical and sensory data acquisition. |
| MS Detector | Transfer line at 260°C, EI source at 70 eV, scan range 35-350 amu | Standard parameters for electron ionization mass spectrometry. |
| Olfactory Port | Humidified air flow, heated transfer line (250°C) | Prevents analyte condensation and keeps nasal passages from drying out. |
Procedure:
-
Calibrate the GC-MS system according to the manufacturer's instructions.
-
Inject 1 µL of a mid-range standard (e.g., 1 ppm Butane, 1-(propylthio)-) to verify system performance, retention time, and mass spectrum.
-
Inject a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 ppm) to generate a calibration curve based on the peak area of a characteristic ion (e.g., m/z 132, 89, or 57).
-
During each injection, have a trained panelist sniff the effluent at the ODP. The panelist should record the time, duration, intensity, and a descriptor for any detected odor.
-
Correlate the retention time of the perceived "sulfurous, onion-like" aroma at the ODP with the retention time of the Butane, 1-(propylthio)- peak on the MS chromatogram. This validates the sensory impact of the standard.
-
Analyze unknown samples under the same conditions to quantify Butane, 1-(propylthio)- and identify its characteristic aroma.
Caption: Workflow for GC-O/MS Analysis.
Protocol 3: Application in Sensory Panel Training and Quality Control
A flavor standard is an invaluable tool for training sensory panelists to recognize and consistently rate specific aroma attributes. It provides a common reference point, reducing variability between panelists and improving the reliability of sensory data.
Causality: Providing a pure chemical reference allows panelists to create a strong association between the compound and its specific aroma descriptor (e.g., "sulfurous," "cooked onion," "savory"). This is more reliable than using food examples, which contain a complex mixture of aromas. In quality control, this standard can be used as a " go/no-go " benchmark for detecting specific off-notes or ensuring the presence of a key desirable flavor note.
Application 1: Panelist Training
-
Prepare a series of dilutions of Butane, 1-(propylthio)- in a neutral base (e.g., deodorized water or oil) at concentrations around its odor detection threshold.
-
Present the samples to panelists in a blind and randomized order.
-
Ask panelists to describe the aroma. Guide them toward a consensus descriptor (e.g., "savory sulfide," "cooked allium").
-
Provide a high-concentration anchor sample so panelists can clearly identify the characteristic note.
-
Repeat this training regularly to reinforce the sensory memory.
Application 2: Quality Control Reference
-
Establish an acceptable intensity level for the aroma of Butane, 1-(propylthio)- in your product. This can be determined through consumer preference testing.
-
Prepare a reference sample of the standard at this target concentration.
-
During routine quality control sensory evaluation, have panelists compare the production sample to the reference standard.
-
Panelists can then score the product on a scale (e.g., "much less intense," "same intensity," "much more intense") relative to the standard. This provides semi-quantitative data on a key flavor driver or off-note.
Conclusion
Butane, 1-(propylthio)- serves as a robust and reliable standard for the analytical and sensory evaluation of sulfur-containing flavor compounds. Its proper application, as detailed in these protocols, enables greater precision in quantitative analysis, provides definitive correlation between chemical structure and sensory perception, and enhances the consistency and accuracy of sensory panel data. By integrating these methodologies, researchers and quality control professionals can gain deeper insights into the complex role of sulfur compounds in shaping the overall flavor profile of their products.
References
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LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Retrieved from [Link]
-
American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]
-
ACS Publications. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from [Link]
-
Ellutia. (2023). Preparing Beer Flavour Standards for Gas Chromatography. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. Retrieved from [Link]
-
ScienceDirect. (2006). Electroanalytical methods for the determination of sulfite in food and beverages. Retrieved from [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
-
ResearchGate. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
-
PubChem. (n.d.). Butane, 1-(methylthio)-4-(propylthio)-. Retrieved from [Link]
-
ACS Publications. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Retrieved from [Link]
-
Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
-
PubMed. (2008). Gas chromatography-olfactometry in food flavour analysis. Retrieved from [Link]
-
PubMed Central. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Retrieved from [Link]
-
MDPI. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
-
ACS Publications. (2001). Stability of Thiols in an Aqueous Process Flavoring. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ScienceDirect. (2008). Gas chromatography–olfactometry in food flavour analysis. Retrieved from [Link]
-
ACS Publications. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ChemSrc. (n.d.). Butane, 1-(propylthio)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Thiols in an Aqueous Process Flavoring. Retrieved from [Link]
-
Air Liquide. (2024). SAFETY DATA SHEET Butane. Retrieved from [Link]
-
Williams, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2001). Stability of thiols in an aqueous process flavoring. Retrieved from [Link]
- Google Patents. (n.d.). US3892878A - Flavoring with sulfur containing compounds.
-
National Center for Biotechnology Information. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Retrieved from [Link]
-
Sartorius. (2021). How to Prepare GC and HPLC Standards. Retrieved from [Link]
-
Praxair. (n.d.). Normal Butane - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2023). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4). Retrieved from [Link]
-
ACS Publications. (n.d.). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 1-BUTANETHIOL. Retrieved from [Link]
-
PubMed. (2021). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl mercaptan 1-butanethiol. Retrieved from [Link]
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Headspace solid-phase microextraction (HS-SPME) for thioether analysis
An In-Depth Technical Guide to Headspace Solid-Phase Microextraction (HS-SPME) for Thioether Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the application of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile thioethers. Thioethers, a class of sulfur-containing organic compounds, are pivotal in various fields, contributing significantly to the aroma and flavor profiles of food and beverages, acting as indicators in environmental monitoring, and playing roles in pharmaceutical products. Their analysis, however, is often challenging due to their volatility, reactivity, and typically low concentrations in complex matrices.[1] HS-SPME offers a robust, solvent-free, and sensitive sample preparation technique that effectively addresses these analytical hurdles.[2][3]
The Principle of HS-SPME in Thioether Analysis
HS-SPME is a sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[1] The core of the technique is a fused silica fiber coated with a polymeric stationary phase. When this fiber is exposed to the headspace (the gas phase above a solid or liquid sample in a sealed vial), volatile and semi-volatile analytes, such as thioethers, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.[4] After a predetermined extraction time, the fiber is retracted and introduced into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
The efficiency of this process is governed by the partitioning equilibrium of the analyte between the sample matrix, the headspace, and the fiber coating.[4] Several factors influence this equilibrium, including the physicochemical properties of the analytes (e.g., volatility, polarity), the type of fiber coating, extraction temperature and time, and the sample matrix itself.[5]
Strategic Considerations for Method Development
A successful HS-SPME method for thioether analysis hinges on the careful optimization of several key experimental parameters. The following sections delve into the rationale behind these choices.
SPME Fiber Selection: The Key to Selectivity and Sensitivity
The choice of SPME fiber coating is paramount as it dictates the selectivity and efficiency of the extraction. The selection should be based on the polarity and volatility of the target thioethers.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a mixed-phase fiber that is often the first choice for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[6][7][8] The combination of a porous solid adsorbent (Carboxen) and a liquid polymer (PDMS) provides a wide range of analyte interactions, making it suitable for screening and analyzing complex mixtures of thioethers with varying polarities and molecular weights. Studies have shown excellent results for the analysis of volatile sulfur compounds in fermented beverages using this fiber.[9]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly effective for the extraction of very volatile compounds due to the microporous nature of Carboxen.[10][11] It is a suitable choice when the target thioethers are of low molecular weight.
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is a good general-purpose option, particularly for less volatile thioethers.[1][12][13]
The following diagram illustrates the decision-making process for fiber selection based on analyte properties.
Caption: SPME Fiber Selection Workflow.
Optimization of Extraction Parameters
To achieve maximum sensitivity and reproducibility, the extraction conditions must be meticulously optimized.[14]
-
Extraction Temperature: Increasing the temperature generally enhances the vapor pressure of the analytes, facilitating their transfer from the sample matrix to the headspace. However, since the adsorption of analytes onto the SPME fiber is an exothermic process, excessively high temperatures can reduce the partitioning of the analytes onto the fiber.[2] A typical starting point for optimization is in the range of 30-70°C.[6][11] For instance, one study on volatile sulfur compounds in fruit brandy found an optimal extraction temperature of 35°C.[8][9]
-
Extraction Time: The extraction time should be sufficient to allow the system to reach equilibrium or near-equilibrium, where the amount of analyte adsorbed by the fiber becomes constant. This ensures maximum sensitivity and reproducibility. Optimization studies often evaluate time points ranging from 15 to 60 minutes.[8][15] An extraction time of 30 minutes was found to be optimal in one study, while another required 50 minutes.[8][9][11]
-
Salt Addition: The addition of an inorganic salt, such as sodium chloride (NaCl), to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds like thioethers in the aqueous phase, thereby promoting their partitioning into the headspace and enhancing extraction efficiency.[6][8][9] Salt concentrations of 20% (w/v) have been shown to significantly improve sensitivity.[6][8][9]
-
Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of analytes from the sample matrix to the headspace, leading to faster attainment of equilibrium.
The interplay of these parameters is crucial, and a Design of Experiments (DoE) approach can be highly effective for their simultaneous optimization.[14]
Detailed Experimental Protocol: HS-SPME-GC-MS of Thioethers in an Aqueous Matrix
This protocol provides a starting point for the analysis of thioethers. It is essential to validate and optimize this method for your specific sample matrix and target analytes.
Materials and Reagents
-
SPME Fiber Assembly: Manual or autosampler holder with a DVB/CAR/PDMS fiber.
-
Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents: Sodium chloride (NaCl, analytical grade), deionized water, and analytical standards of target thioethers.
-
Internal Standard (IS): A deuterated analog of a target analyte or a compound with similar chemical properties but not present in the sample (e.g., thiophene).[6]
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is generally suitable for the separation of volatile sulfur compounds.
Step-by-Step Protocol
-
Sample Preparation:
-
Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.
-
If an internal standard is used, spike the sample with a known concentration of the IS (e.g., 10 µL of a 1 mg/L solution).
-
Add 2 g of NaCl to the vial (for a 20% w/v concentration).[6][8][9]
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubator set to the optimized temperature (e.g., 35°C).[6][8][9]
-
Allow the sample to equilibrate for a predetermined time (e.g., 15 minutes) with agitation.[11]
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[6][8][9]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC injection port, which is typically set at a high temperature (e.g., 250°C) for thermal desorption.
-
Desorb the analytes for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
The following diagram provides a visual representation of the HS-SPME workflow.
Caption: General HS-SPME Workflow for Thioether Analysis.
Dealing with Highly Reactive Thiols: The Role of Derivatization
For some thioethers, particularly thiols which are prone to oxidation or have poor chromatographic properties, derivatization can be a necessary step to improve stability and sensitivity.[1][16][17] An effective approach is on-fiber derivatization (OFD) or in-sample derivatization prior to HS-SPME.[18]
A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which converts the reactive thiol group into a more stable and readily detectable derivative.[12][16][19][20] This can be performed by adding the PFBBr to the sample before extraction or by first loading the PFBBr onto the SPME fiber before exposing it to the sample headspace.[1][18]
Data Presentation and Validation
The following table summarizes typical optimized HS-SPME parameters for volatile sulfur compound analysis from the literature, which can serve as a starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Matrix | Fruit Brandy[6][8][9] | Wine[7] | Chinese Chive[11] |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | DVB/CAR/PDMS | 85 µm CAR/PDMS |
| Extraction Temp. | 35°C | Not specified | 70°C |
| Extraction Time | 30 min | Not specified | 50 min |
| Salt Addition | 20% w/v NaCl | Not specified | 0.75 g Na₂SO₄ in 1.5 g sample |
| Derivatization | Not performed | Not performed | Not performed |
Method validation should be performed according to established guidelines and should include the assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). For example, a study on polyfunctional thiols in wine reported LODs in the low ng/L range with good recovery (90-109%) and precision (5-11% RSD).[12][19][21]
Conclusion and Future Perspectives
HS-SPME coupled with GC-MS is a powerful and versatile technique for the analysis of volatile thioethers in a variety of matrices.[6][7][8][9][10][12][15][16][18][19][20][21][22] Its solvent-free nature, ease of automation, and high sensitivity make it an ideal choice for researchers, scientists, and drug development professionals.[2][3][23][24] The protocols and data presented in this guide provide a solid foundation for developing and validating robust analytical methods for these challenging but important compounds. Careful optimization of SPME parameters, including fiber selection, extraction conditions, and the potential use of derivatization, is crucial for achieving accurate and reliable results.[1][4][5][14]
Future developments in SPME technology, such as novel fiber coatings with enhanced selectivity and stability, will likely further improve the capabilities for thioether analysis.[2]
References
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. MDPI. Available from: [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. ResearchGate. Available from: [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy With the Use of HS-SPME/GC-MS. PubMed. Available from: [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC - PubMed Central. Available from: [Link]
-
Application of headspace solid-phase microextraction to the determination of sulfur compounds with low volatility in wines. ResearchGate. Available from: [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. ResearchGate. Available from: [Link]
-
Determination of thiol compounds by automated headspace solid‐phase microextraction with in-fiber derivatization. ResearchGate. Available from: [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed. Available from: [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. ResearchGate. Available from: [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Available from: [Link]
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Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. PubMed. Available from: [Link]
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Solid Phase Microextraction. Respiratory Research. Available from: [Link]
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C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu. Available from: [Link]
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Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. MDPI. Available from: [Link]
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Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. ResearchGate. Available from: [Link]
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Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. Available from: [Link]
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Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Sci-Hub. Available from: [Link]
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Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PMC - NIH. Available from: [Link]
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Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Available from: [Link]
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Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. MDPI. Available from: [Link]
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Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers. Available from: [Link]
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Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. ResearchGate. Available from: [Link]
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Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. PMC - NIH. Available from: [Link]
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Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC - NIH. Available from: [Link]
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Optimisation of Headspace Solid Phase Microextraction HS SPME. YouTube. Available from: [Link]
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Introduction: The Aromatic Significance of Butane, 1-(propylthio)-
An Application Guide to the Analysis of Butane, 1-(propylthio)- in Food Aroma Research
This document provides a detailed guide for researchers and scientists on the significance, analysis, and sensory characterization of Butane, 1-(propylthio)-, a key volatile sulfur compound in food aroma. The protocols and insights are designed to ensure technical accuracy and methodological robustness.
Butane, 1-(propylthio)-, also known as propyl butyl sulfide, is a volatile sulfur compound (VSC) that plays a pivotal role in the characteristic aroma of numerous foods. It is particularly influential in the flavor profiles of Allium species such as onions, shallots, and garlic.[1][2] The sensory perception of sulfur compounds is highly concentration-dependent; at trace levels, they can impart desirable savory, tropical, or complex notes, while at higher concentrations, they may be perceived as pungent or unpleasant.[2][3]
The analysis of Butane, 1-(propylthio)- presents significant challenges due to its high volatility, reactivity, and typically low concentrations within complex food matrices.[4][5] Effective analysis requires specialized, sensitive, and selective methodologies to accurately isolate, identify, and quantify this impactful aroma compound. This guide details robust protocols using modern analytical techniques to overcome these challenges.
Compound Properties: Chemical and Sensory Data
A thorough understanding of the compound's properties is fundamental to developing effective analytical strategies.
Table 1: Physicochemical Properties of Butane, 1-(propylthio)-
| Property | Value | Source |
| CAS Number | 1613-46-3 | [6][7][8] |
| Molecular Formula | C₇H₁₆S | [7][8] |
| Molecular Weight | 132.27 g/mol | [7][9] |
| Boiling Point | 167.2 °C at 760 mmHg | [8] |
| Density | 0.836 - 0.839 g/cm³ | [8][9] |
| Appearance | Colorless Liquid | [10] |
| Synonyms | Propyl butyl sulfide, 1-(Propylthio)butane, 4-Thiaoctane | [6][7][11] |
Table 2: Sensory Profile of Butane, 1-(propylthio)- and Related Compounds
| Compound | Odor Descriptors | Odor Threshold | Source |
| Butyl propyl disulfide | Sulfurous, Savory | Not specified | [12][13] |
| Dipropyl disulfide | Alliaceous (garlic-like) | Not specified | |
| Butane-1-thiol | Pungent, Skunk-like, Garlic-like | 1.4 ppb | [14] |
Note: The sensory profile of sulfur compounds can vary significantly with concentration. While a specific threshold for Butane, 1-(propylthio)- is not widely published, the extremely low threshold of the related compound Butane-1-thiol illustrates the high odor potency characteristic of this chemical class.
Analytical Workflow: From Sample to Signal
The successful analysis of volatile compounds from a complex food matrix follows a structured workflow. This process is designed to ensure the reproducible extraction and sensitive detection of the target analyte.
Caption: General workflow for the analysis of Butane, 1-(propylthio)- in food.
Protocol 1: Quantification by HS-SPME-GC-MS
This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of Butane, 1-(propylthio)-. SPME is a solvent-free extraction technique ideal for volatile analysis.[15]
Rationale for Method Selection
-
HS-SPME: This technique is highly effective for extracting volatile and semi-volatile compounds from complex matrices without the use of solvents.[4][16] It concentrates analytes from the headspace of a sample, improving detection limits.
-
Carboxen/PDMS Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is recommended. Its porous carbon structure is highly effective at trapping small, volatile sulfur compounds.[16][17][18]
-
GC-MS: This is the gold standard for separating and identifying volatile compounds. The gas chromatograph provides high-resolution separation, while the mass spectrometer offers definitive identification based on a compound's unique mass fragmentation pattern.[4]
Materials and Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
SPME Autosampler and Fiber Holder
-
SPME Fiber: 75 µm Carboxen/PDMS
-
20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa
-
Analytical Balance, Vortex Mixer, and Heater/Agitator
-
Standards: Butane, 1-(propylthio)- (for identity confirmation) and an internal standard (e.g., 2-methyl-3-heptanone).
Step-by-Step Protocol
-
Sample Preparation:
-
Homogenize a fresh food sample (e.g., 100 g of onion) into a consistent puree.
-
Accurately weigh 5.0 ± 0.1 g of the homogenate into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 ppm solution of 2-methyl-3-heptanone).
-
Immediately seal the vial tightly with the screw cap.
-
Self-Validation: Prepare a blank sample (e.g., water) and a quality control (QC) sample (blank spiked with known concentrations of analyte and internal standard) with each batch to verify system cleanliness and accuracy.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at the incubation temperature for the specified time to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the vial's headspace to adsorb the analytes.
Table 3: Recommended HS-SPME Parameters
Parameter Setting Rationale Incubation Temp. 40 - 60 °C Balances analyte volatility with the risk of creating thermal artifacts.[16] Incubation Time 10 - 15 min Ensures the sample reaches thermal equilibrium before extraction begins. Extraction Time 20 - 30 min Allows sufficient time for analyte adsorption onto the fiber for optimal sensitivity. | Agitation | 250 rpm | Continuously replenishes the headspace at the fiber surface, improving extraction efficiency. |
-
-
GC-MS Analysis:
-
The autosampler injects the fiber into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
Table 4: Recommended GC-MS Parameters
Parameter Setting Injection Port Temp. 250 °C (Splitless mode) Column DB-WAX or similar polar column (30 m x 0.25 mm, 0.25 µm) Carrier Gas Helium, constant flow at 1.0 mL/min Oven Program 40 °C (hold 3 min), ramp to 220 °C at 5 °C/min, hold 5 min MS Transfer Line 230 °C Ion Source Temp. 230 °C Mass Range 35-350 amu (Scan mode) | Ionization Mode | Electron Ionization (EI) at 70 eV |
-
-
Data Processing:
-
Identification: Identify the peak for Butane, 1-(propylthio)- by comparing its retention time and mass spectrum with that of an authentic standard and/or the NIST mass spectral library.
-
Quantification: Calculate the concentration using the ratio of the analyte peak area to the internal standard peak area against a pre-established calibration curve.
-
Protocol 2: Sensory Characterization by GC-Olfactometry (GC-O)
While GC-MS identifies what is in a sample, GC-Olfactometry (GC-O) determines which of those compounds contribute to the aroma. It links chemical data with human sensory perception.[19]
Rationale for Method Selection
GC-O is essential for identifying "aroma-active" compounds. Many compounds detectable by MS may be present below their odor threshold and thus have no sensory impact. GC-O pinpoints the specific chemicals that trained assessors can smell, providing invaluable data for aroma research.
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Step-by-Step Protocol
-
System Setup:
-
Use a GC system identical to that in Protocol 1, but with an effluent splitter installed at the end of the column.
-
The splitter divides the column effluent between the MS detector and a heated, glass-lined sniffing port.
-
A supply of humidified air is mixed with the effluent going to the sniffing port to prevent nasal dehydration for the assessor.
-
-
Assessor Training and Preparation:
-
Panelists must be screened for their ability to detect and describe standard aroma compounds.
-
Prior to analysis, assessors should refrain from consuming strongly flavored foods or beverages.
-
The analysis is performed in a quiet, odor-free room.
-
-
GC-O Analysis:
-
An injection of the sample extract is made under the same GC conditions as in Protocol 1.
-
The assessor places their nose at the sniffing port and continuously monitors the effluent.
-
Using specialized software or a voice recorder, the assessor records the exact retention time, duration, and a detailed description of every aroma they detect (e.g., "garlicky," "savory," "sulfurous").
-
-
Data Correlation and Interpretation:
-
The resulting "aromagram" is a plot of odor events over time.
-
This aromagram is overlaid with the GC-MS chromatogram.
-
If an assessor describes a distinct "sulfurous" or "alliaceous" aroma at a specific retention time, and the MS data confirms the presence of Butane, 1-(propylthio)- at that same time, this provides strong evidence that the compound is a key contributor to the sample's aroma.
-
References
-
American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]
-
Ingenieria Analitica. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Application Note. [Link]
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Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045-9. [Link]
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LabRulez GCMS. (n.d.). Analysis of Sulfur Compound Species. [Link]
-
ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Link]
-
Semantic Scholar. (n.d.). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. [Link]
-
The Good Scents Company. (n.d.). butyl propyl sulfide, 1613-46-3. [Link]
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FooDB. (2010). Showing Compound Butyl propyl disulfide (FDB011044). [Link]
-
Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214. [Link]
-
Wikipedia. (n.d.). Allyl propyl disulfide. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Butyl propyl disulfide (HMDB0033051). [Link]
-
Zhou, Q., et al. (2023). Effect of Frying Process on the Flavor Variations of Allium Plants. Foods, 12(7), 1381. [Link]
-
Perflavory. (n.d.). butyl propyl sulfide, 1613-46-3. [Link]
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Li, Y., et al. (2022). Detection of Volatile Compounds and Their Contribution to the Nutritional Quality of Chinese and Japanese Welsh Onions (Allium fistulosum L.). Horticulturae, 8(11), 1063. [Link]
-
Grokipedia. (n.d.). Butane-1-thiol. [Link]
-
ChemBK. (n.d.). Propyl butyl sulfide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). [Link]
-
Chemsrc. (n.d.). Butane, 1-(propylthio)- | CAS#:1613-46-3. [Link]
-
Wikipedia. (n.d.). Butane-1-thiol. [Link]
-
Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. [Link]
-
PubChem. (n.d.). Butyl propyl disulfide. [Link]
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Application Note: Quantitative Analysis of Butane, 1-(propylthio)- in Beverages by Automated Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and validated protocol for the quantification of Butane, 1-(propylthio)-, a volatile sulfur compound, in various beverage matrices. Due to the significant impact of sulfur compounds on the aroma and flavor profiles of beverages, accurate and sensitive analytical methods are crucial for quality control and product development.[1][2][3] This protocol employs a robust and automated sample preparation technique, Headspace Solid-Phase Microextraction (HS-SPME), followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The described methodology offers high sensitivity, selectivity, and reproducibility for the determination of this specific analyte in complex beverage samples.
Introduction
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is a volatile organic compound with the molecular formula C7H16S.[7][8][9] Its chemical properties, including a boiling point of 167.2°C and a LogP value of approximately 2.93, indicate its volatility and semi-polar nature, making it amenable to gas chromatography.[10] Volatile sulfur compounds (VSCs) play a critical role in the sensory perception of fermented beverages such as beer and wine.[11][12] While some VSCs contribute to desirable aromas, others can impart off-flavors, even at very low concentrations.[1][2] Therefore, the ability to accurately quantify specific sulfur compounds like Butane, 1-(propylthio)- is essential for beverage producers to ensure consistent product quality and diagnose potential flavor defects.
The complexity of beverage matrices, which contain a multitude of volatile and non-volatile components, presents a significant analytical challenge.[13][14] Direct injection of such samples into a gas chromatograph is often not feasible due to potential contamination of the system and interference from matrix components.[15][16][17] Consequently, a selective and efficient sample preparation step is paramount. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, automated, and sensitive technique for the extraction and pre-concentration of volatile and semi-volatile analytes from liquid and solid samples.[4][5][6][18] This method is particularly well-suited for the analysis of flavor and aroma compounds in food and beverages.[4][5][18]
This application note provides a comprehensive, step-by-step protocol for the HS-SPME-GC-MS analysis of Butane, 1-(propylthio)- in beverages. The causality behind experimental choices, from sample preparation to instrumental parameters, is explained to provide a deeper understanding of the methodology. Furthermore, a framework for method validation based on established guidelines is presented to ensure the trustworthiness and reliability of the obtained results.[19][20][21][22][23]
Experimental
Reagents and Materials
-
Butane, 1-(propylthio)- standard: (CAS 1613-46-3), purity ≥98%
-
Internal Standard (IS): e.g., 2-Methyl-3-heptanone or other suitable compound not present in the beverage matrix.
-
Methanol: HPLC grade
-
Sodium Chloride (NaCl): Analytical grade
-
Deionized water: Type 1
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for a broad range of volatile compounds.
-
Headspace Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.
Instrumentation
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent, with an electron ionization (EI) source.
-
Autosampler: Gerstel MPS or equivalent, with HS-SPME capabilities.
Standard and Sample Preparation
2.3.1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Butane, 1-(propylthio)- and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Spiking Solution: Prepare a spiking solution containing a known concentration of the internal standard.
2.3.2. Sample Preparation
-
Degassing: For carbonated beverages, degas the sample by sonication for 10-15 minutes.
-
Aliquoting: Pipette 5 mL of the beverage sample (or a diluted sample for beverages with high ethanol content) into a 20 mL headspace vial. For alcoholic beverages, dilution with deionized water to an ethanol concentration of approximately 2.5% v/v can improve the extraction efficiency of VSCs.[11]
-
Salting-out: Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard spiking solution.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME-GC-MS Analysis
The following table summarizes the optimized instrumental parameters for the analysis of Butane, 1-(propylthio)-.
| Parameter | Condition | Rationale |
| HS-SPME | ||
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | This mixed-phase fiber provides a broad range of selectivity for volatile and semi-volatile compounds. |
| Incubation Temperature | 60 °C | Balances efficient volatilization of the analyte with minimal degradation of sample components. |
| Incubation Time | 15 min | Allows for equilibration of the analyte between the sample and the headspace. |
| Extraction Time | 30 min | Sufficient time for the analyte to adsorb onto the SPME fiber. |
| Agitation Speed | 250 rpm | Ensures a homogenous sample and facilitates mass transfer to the headspace. |
| Desorption Temperature | 250 °C | Ensures complete desorption of the analyte from the fiber into the GC inlet. |
| Desorption Time | 5 min | Allows for complete transfer of the analyte to the GC column. |
| GC | ||
| Inlet Mode | Splitless | Maximizes the transfer of the analyte to the column for improved sensitivity. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for good separation and peak shape. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min | A temperature program designed to separate the target analyte from other volatile components in the beverage. |
| MS | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Standard source temperature for EI. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Electron Energy | 70 eV | Standard electron energy for generating mass spectra. |
| Mass Scan Range | m/z 35-350 | A wide scan range to capture the molecular ion and characteristic fragment ions of the analyte and internal standard. |
| Data Acquisition | Selected Ion Monitoring (SIM) and/or Full Scan | SIM mode for high sensitivity and selectivity in quantification; Full Scan for qualitative confirmation. |
Selected Ion Monitoring (SIM) Ions for Butane, 1-(propylthio)-:
-
Quantifier Ion: To be determined from the mass spectrum of the standard (likely a prominent and specific fragment ion).
-
Qualifier Ions: Two to three other characteristic ions for identity confirmation.
Method Validation
To ensure the reliability and trustworthiness of the analytical method, a comprehensive validation should be performed in accordance with regulatory guidelines such as those from the FDA.[19][20][21][22][23] The following parameters should be assessed:
-
Linearity and Range: A calibration curve should be constructed by analyzing the working standard solutions. The linearity should be evaluated by the coefficient of determination (R²) which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Accuracy should be assessed by performing recovery studies on spiked beverage samples at different concentration levels. The recovery should typically be within 80-120%.
-
Precision: Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be <15%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the beverage matrix should be demonstrated. This can be achieved by analyzing a blank beverage sample and comparing the chromatogram to that of a spiked sample.
Table 1: Example Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Range | To be determined | 1 - 100 ng/mL |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
| Accuracy (Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD) | < 15% | < 10% |
Workflow Diagram
Caption: Workflow for the quantification of Butane, 1-(propylthio)- in beverages.
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, selective, and reliable approach for the quantification of Butane, 1-(propylthio)- in various beverage matrices. The automation of the sample preparation step using HS-SPME minimizes sample handling and potential for error, while offering excellent pre-concentration of the target analyte. The use of GC-MS ensures accurate identification and quantification. This protocol, when properly validated, can be a valuable tool for researchers, scientists, and quality control professionals in the beverage industry for monitoring flavor profiles and ensuring product consistency.
References
-
GERSTEL GmbH & Co. KG. (n.d.). Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Retrieved from [Link]
-
LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved from [Link]
-
Markes International. (n.d.). Enhancing SPME analysis of foods and beverages with cryogen-free trap focusing. Retrieved from [Link]
-
Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
American Society of Brewing Chemists. (1992). Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Retrieved from [Link]
-
EST Analytical. (n.d.). Solid Phase Micro Extraction of Flavor Compounds in Beer. Retrieved from [Link]
-
Ozseven, A. (2025, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]
-
Perfumer & Flavorist. (2017, December 21). GCMS as a Tool for Flavor Development. Retrieved from [Link]
-
EST Analytical. (n.d.). Solid Phase Micro Extraction of Flavor Compounds in Beer. Retrieved from [Link]
-
AZoLifeSciences. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit. Retrieved from [Link]
-
Lab Alliance. (n.d.). A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Separation Science. (2024, March 8). Sample Preparation Techniques for Food & Beverage Analysis. Retrieved from [Link]
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Polish Journal of Food and Nutrition Sciences. (2002). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Retrieved from [Link]
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ResearchGate. (2018, May 6). Stir bar sorptive extraction as a sample preparation technique for chromatographic analysis: An overview. Retrieved from [Link]
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Advion Interchim Scientific. (n.d.). Analysis of Volatile Compounds in the Fermentation of Beer. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Stir Bar Sorptive Extraction (SBSE). Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
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LCGC International. (2010). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butane, 1-(methylthio)-4-(propylthio)-. In PubChem. Retrieved from [Link]
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ResearchGate. (2000). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
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New Food Magazine. (2018, October 26). Analysis of beverage samples using thin film solid phase microextraction (TF-SPME) and thermal desorption GC/MS. Retrieved from [Link]
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OI Analytical. (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS). Retrieved from [Link]
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National Center for Biotechnology Information. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]
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E-A-T. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]
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AIR Unimi. (2017). Occurrence and Analysis of Sulfur Compounds in Wine. Retrieved from [Link]
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ACS Publications. (2010). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Retrieved from [Link]
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Beverage Industry. (2012, November 19). Monitoring for volatile organic compounds aids in beer quality. Retrieved from [Link]
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"Butane, 1-(propylthio)-" as a chemical marker in geological studies
Application Notes & Protocols
Topic: Butane, 1-(propylthio)- as a Potential Chemical Marker in Geological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Organosulfur Compounds in Geochemical Exploration
In the realm of petroleum geochemistry, the identification and quantification of specific organic molecules, known as biomarkers, provide invaluable insights into the origin, thermal maturity, and migration pathways of crude oils.[1] While much of the focus has historically been on hydrocarbon-based biomarkers, organosulfur compounds (OSCs) are emerging as a significant class of molecules that carry a wealth of geochemical information.[1][2] These compounds are primarily formed during early diagenesis through the reaction of organic matter with sulfur species derived from bacterial sulfate reduction.[1][3] The distribution and types of OSCs in crude oil can, therefore, reflect the depositional environment of the source rock and its subsequent geological history.
While aromatic sulfur compounds like benzothiophenes and dibenzothiophenes are well-established indicators of thermal maturity, aliphatic sulfur compounds, such as thioethers (sulfides), also hold potential as chemical markers.[4][5] This document explores the application of "Butane, 1-(propylthio)-" (also known as butyl propyl sulfide), a simple aliphatic thioether, as a potential, albeit less commonly cited, chemical marker in geological studies. We will delve into the rationale for its use, analytical methodologies for its detection, and a hypothetical protocol for its application in geochemical fingerprinting.
Butane, 1-(propylthio)-: A Profile
"Butane, 1-(propylthio)-" is an aliphatic sulfide with the chemical formula C7H16S.[6][7][8][9][10] Its structure consists of a butyl group and a propyl group linked by a sulfur atom.
Chemical and Physical Properties:
| Property | Value | Reference |
| Molecular Formula | C7H16S | [6][7][8][9][10] |
| Molecular Weight | 132.27 g/mol | [6][7][10] |
| CAS Number | 1613-46-3 | [6][7] |
| Boiling Point | 167.2 °C at 760 mmHg | Cheméo |
| Density | 0.836 g/cm³ | Cheméo |
The presence and relative abundance of such simple thioethers in crude oils could potentially provide information on:
-
Source Organism Input: Specific precursor lipids from certain organisms might lead to the formation of characteristic thioethers during diagenesis.
-
Depositional Environment: The conditions that favor the incorporation of sulfur into aliphatic chains, such as anoxic and sulfate-rich environments, can be inferred.[3]
-
Thermal Maturity: As temperature increases, the weaker carbon-sulfur bonds in thioethers are more likely to break compared to the more stable carbon-carbon bonds in aromatic systems.[3] Therefore, a decreasing abundance of "Butane, 1-(propylthio)-" relative to more stable OSCs could indicate increasing thermal maturity.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures like crude oil is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high-resolution separation and definitive identification based on mass spectra.
Principle of GC-MS Analysis
In GC-MS, the crude oil sample is first fractionated to isolate the compounds of interest. The relevant fraction is then injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a long, thin capillary column. The separation of compounds is based on their differing affinities for the stationary phase coating the inside of the column and their boiling points. As each compound elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact, causing them to fragment in a predictable manner. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification by comparison to a spectral library.
Protocol for the Analysis of "Butane, 1-(propylthio)-" in Crude Oil Samples
This protocol outlines a hypothetical procedure for the detection and semi-quantitative analysis of "Butane, 1-(propylthio)-" in crude oil.
Sample Preparation and Fractionation
The objective of this step is to isolate the aliphatic sulfide fraction from the complex crude oil matrix.
Materials:
-
Crude oil sample
-
n-pentane
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel (activated)
-
Glass chromatography column
-
Rotary evaporator
Procedure:
-
Asphaltene Precipitation: Dissolve a known amount of crude oil in n-pentane (e.g., 40:1 v/w pentane to oil). Let the solution stand for 24 hours in the dark to precipitate the asphaltenes.
-
Filtration: Filter the solution to remove the precipitated asphaltenes.
-
Solvent Removal: Concentrate the deasphalted oil using a rotary evaporator.
-
Column Chromatography:
-
Prepare a slurry of activated silica gel in n-pentane and pack it into a glass chromatography column.
-
Load the concentrated deasphalted oil onto the top of the column.
-
Elute the saturated hydrocarbons with n-pentane.
-
Elute the aromatic hydrocarbons and aliphatic sulfides with a mixture of n-pentane and DCM (e.g., 70:30 v/v).
-
Elute the polar compounds with a mixture of DCM and methanol (e.g., 50:50 v/v).
-
-
Fraction Collection: Collect the aromatic/aliphatic sulfide fraction and concentrate it using a rotary evaporator to a final volume suitable for GC-MS analysis (e.g., 1 mL).
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: A non-polar column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
GC Parameters:
| Parameter | Setting |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 40 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 300 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
MS Parameters:
| Parameter | Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40-450 m/z |
Data Acquisition and Analysis
-
Standard Analysis: Inject a certified reference standard of "Butane, 1-(propylthio)-" to determine its retention time and mass spectrum under the specified analytical conditions.
-
Sample Analysis: Inject the prepared crude oil fraction.
-
Identification:
-
Extract the ion chromatogram for the molecular ion of "Butane, 1-(propylthio)-" (m/z 132).
-
Examine the mass spectrum of the peak at the expected retention time and compare it to the standard and the NIST library spectrum. Key fragments for butyl propyl sulfide include m/z 132 (M+), 89, 75, 57, and 43.[6]
-
-
Semi-Quantification: The peak area of the molecular ion or a characteristic fragment ion can be used for semi-quantitative analysis, comparing its abundance relative to other identified biomarkers or an internal standard.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured through several key validation steps:
-
Use of Certified Standards: A certified reference standard of "Butane, 1-(propylthio)-" is crucial for confirming retention time and mass spectral data.
-
Blank Runs: Running solvent blanks between samples ensures that there is no carryover or contamination.
-
Replicate Injections: Analyzing each sample in triplicate allows for the assessment of analytical precision.
-
Mass Spectral Library Matching: Identification should be confirmed by a high match factor with a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[6]
Conclusion and Future Perspectives
While "Butane, 1-(propylthio)-" is not a widely recognized biomarker, its presence and abundance in crude oils, as an example of a simple aliphatic thioether, can contribute to a more comprehensive geochemical interpretation. The analytical protocol outlined provides a robust framework for its detection and semi-quantification. Future research could focus on correlating the abundance of "Butane, 1-(propylthio)-" and similar aliphatic sulfides with specific source rock characteristics and thermal maturity levels across a wide range of crude oil samples. Such studies would help to validate its potential as a useful, albeit specialized, chemical marker in geological exploration.
References
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Butane, 1-(propylthio)-. National Institute of Standards and Technology. [Link]
-
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Review on Sulfur Compounds in Petroleum and Its Products: State-of-the-Art and Perspectives. Energy & Fuels. [Link]
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Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels. [Link]
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Butane, 1-(propylthio)-. National Institute of Standards and Technology. [Link]
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Geochemistry of Sulphur-Rich Crude Oils from the Jianghan Basin. DSpace. [Link]
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The Kovats Retention Index: sec-Butyl isopropyl sulfide. The Pherobase. [Link]
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Evolution of Sulfur Compounds in Crude Oils. AAPG Bulletin. [Link]
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Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society. [Link]
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Identification and Geochemical Implication of Sulfur Compounds in an Immature Lacustrine Shale Oil. ResearchGate. [Link]
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Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Cheméo. [Link]
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Application Notes and Protocols for the Stable Isotope Dilution Assay of Butane, 1-(propylthio)-
Abstract
This document provides a comprehensive guide for the quantitative analysis of Butane, 1-(propylthio)-, a volatile sulfur compound, in biological matrices using a stable isotope dilution assay (SIDA) coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and highly accurate method for the determination of this analyte. The narrative emphasizes the rationale behind experimental choices and adheres to the principles of scientific integrity, drawing upon established validation guidelines.
Introduction: The Rationale for a High-Precision Assay
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is a volatile organic sulfur compound.[1][2][3] The analysis of such compounds in biological matrices is of growing interest in various fields, including environmental exposure assessment, toxicology, and biomarker discovery.[4] Due to their volatile nature and often low concentrations in complex biological samples, achieving accurate and precise quantification presents a significant analytical challenge.[5]
A stable isotope dilution assay (SIDA) is the gold standard for quantitative analysis by mass spectrometry.[6][7] This technique employs a stable, isotopically labeled version of the analyte as an internal standard (IS).[7] The IS, being chemically identical to the analyte, co-elutes chromatographically and experiences similar ionization and fragmentation, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[6] This results in a highly accurate and precise measurement of the analyte concentration.[8]
This application note details a complete workflow for the analysis of Butane, 1-(propylthio)- in a biological matrix, such as urine, from sample preparation to data analysis, grounded in the principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][9][10][11]
The Analytical Principle: Stable Isotope Dilution
The core of this method lies in the principle of isotope dilution. A known amount of an isotopically labeled internal standard (e.g., Butane, 1-(propylthio)-d7) is added to the unknown sample containing the native analyte. The analyte and the internal standard are then extracted, separated, and detected by GC-MS. The concentration of the native analyte is determined by the ratio of the mass spectrometric response of the analyte to that of the internal standard.
Caption: Workflow of the Stable Isotope Dilution Assay.
Materials and Reagents
Analyte and Internal Standard
-
Butane, 1-(propylthio)- (CAS: 1613-46-3): Analytical standard of high purity (≥98%).
-
Isotopically Labeled Internal Standard (IS): this compoundd7 (or other suitable labeled variant). Note: A commercial source for this specific labeled compound was not identified at the time of writing. Custom synthesis by a reputable supplier is required. Several companies specialize in the custom synthesis of stable isotope-labeled compounds.[4][6][9][10][12] The synthesized standard should have a high isotopic enrichment (≥98%) and chemical purity (>99%).[9]
Reagents and Consumables
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Ultrapure water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for volatile sulfur compounds.[13][14]
-
GC column: A non-polar column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is suitable.
Experimental Protocols
Preparation of Stock and Working Solutions
| Solution Type | Analyte/IS | Concentration | Solvent | Storage |
| Primary Stock | Butane, 1-(propylthio)- | 1 mg/mL | Methanol | -20°C |
| IS Primary Stock | This compoundd7 | 1 mg/mL | Methanol | -20°C |
| Working Standard Solutions | Butane, 1-(propylthio)- | 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL | Methanol | 4°C |
| IS Working Solution | This compoundd7 | 10 µg/mL | Methanol | 4°C |
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted from established methods for volatile organic compounds in urine.[5][15][16]
-
Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., urine) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to each sample, calibrator, and quality control sample, resulting in a final IS concentration of 100 ng/mL.
-
Matrix Modification: Add 0.5 g of NaCl to each vial to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.
-
pH Adjustment: Acidification of the urine sample can improve the extraction of certain volatile compounds.[5][9] Add 100 µL of 1 M HCl to each vial.
-
Vial Sealing: Immediately seal the vials with the screw caps.
-
Equilibration and Extraction:
-
Place the vials in a heated autosampler tray or water bath at 60°C.
-
Equilibrate the sample for 10 minutes with agitation.
-
Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
GC-MS Analysis
The following are suggested starting parameters for a standard GC-MS system. Optimization may be required.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | SPME, Splitless mode | Direct thermal desorption of the SPME fiber. |
| Injection Temperature | 250°C | Ensures efficient desorption of the analytes from the fiber. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 40°C, hold 2 min Ramp: 10°C/min to 250°C Hold: 5 min at 250°C | Provides good separation of volatile compounds. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM/MRM provides higher sensitivity and selectivity compared to full scan mode.[17][18] |
Mass Spectrometry: Ion Selection for SIM/MRM
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay.
Electron Ionization Mass Spectrum of Butane, 1-(propylthio)-
The NIST WebBook provides the electron ionization mass spectrum for Butane, 1-(propylthio)-.[19] The molecular ion ([M]•+) is observed at m/z 132. Prominent fragment ions are observed at m/z 89, 75, 57, and 43.
Proposed SIM/MRM Transitions
For a highly selective assay using a triple quadrupole mass spectrometer, the following transitions can be proposed based on the known fragmentation patterns of thioethers.[2][3][20][21]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butane, 1-(propylthio)- | 132 | 89 | 100 | 10 |
| Butane, 1-(propylthio)- | 132 | 57 | 100 | 15 |
| This compoundd7 (IS) | 139 | 96 | 100 | 10 |
| This compoundd7 (IS) | 139 | 64 | 100 | 15 |
Note: The transitions for the deuterated internal standard are predicted based on a +7 Da mass shift. The optimal product ions and collision energies must be determined empirically by infusing the analyte and internal standard into the mass spectrometer.
Caption: Principle of MS/MS detection for the assay.
Data Analysis and Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of the analyte in unknown samples is then calculated from their measured peak area ratios using the regression equation.
Method Validation
A full bioanalytical method validation should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[9][10][11] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: Linearity, range, and goodness of fit.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The stable isotope dilution assay detailed in this application note provides a highly reliable and robust method for the quantification of Butane, 1-(propylthio)- in biological matrices. The combination of HS-SPME for sample preparation and GC-MS for analysis offers the necessary sensitivity and selectivity for this volatile sulfur compound. While the procurement of a custom-synthesized isotopically labeled internal standard is a prerequisite, the resulting accuracy and precision of the data justify this investment for research and regulated studies. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, defensible data.
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-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ArtMolecule. Stable Isotopes - Labeled Compounds. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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- Koster, R. A., & Alffenaar, J. W. C. (2020). Stable isotope dilution-liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring of antibiotics.
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Cheméo. Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). [Link]
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MDPI. Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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Application Notes and Protocols for the Isolation of Thioethers from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The accurate quantification and characterization of thioethers are critical in diverse fields, from pharmaceutical metabolism studies to environmental analysis and food chemistry. However, their isolation from complex biological, environmental, or food-based matrices presents significant analytical challenges. This guide provides a comprehensive overview of robust techniques for the selective extraction and purification of thioethers. We will delve into the strategic application of Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC), and chemical derivatization, underpinned by a rationale grounded in the physicochemical properties of thioethers. Detailed, field-proven protocols are provided to empower researchers to achieve high recovery and purity of target thioether analytes.
Introduction: The Analytical Challenge of Thioether Isolation
Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are a class of compounds with broad significance. In drug development, they are common metabolites, and their identification is crucial for understanding a drug's metabolic fate and potential toxicity. In environmental science, thioethers can be indicators of specific types of contamination. The challenge in their analysis lies in their often low concentrations within intricate matrices containing a multitude of potentially interfering substances. Effective isolation is, therefore, the cornerstone of reliable downstream analysis.
The choice of an isolation strategy is dictated by the specific chemical properties of the thioether of interest (e.g., polarity, molecular weight, presence of other functional groups) and the nature of the sample matrix. A well-designed protocol minimizes sample manipulation, reduces the use of hazardous solvents, and ensures high, reproducible recovery.
Core Isolation Techniques: A Strategic Overview
The isolation of thioethers from complex matrices typically involves a multi-step approach, combining sample pretreatment, a primary extraction/purification step, and often a final concentration step. The most powerful and widely adopted techniques in this workflow are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC). For analytes that are difficult to detect or separate, chemical derivatization offers a powerful solution.
The logical flow for selecting an appropriate isolation strategy is depicted below:
Caption: Workflow for Thioether Isolation.
Solid-Phase Extraction (SPE): The Workhorse of Sample Cleanup
SPE is a highly effective and versatile technique for isolating thioethers from liquid samples.[1] It operates on the principle of partitioning analytes between a solid sorbent and the liquid sample matrix.[2] By carefully selecting the sorbent and elution solvents, thioethers can be retained on the sorbent while interferences are washed away, or vice-versa.
Rationale for Sorbent Selection
The choice of SPE sorbent is the most critical parameter for successful isolation and is based on the polarity of the target thioether and the sample matrix.[3][4]
-
Reversed-Phase (RP) SPE: This is the most common mode for isolating relatively non-polar to moderately polar thioethers from aqueous matrices like plasma, urine, or water samples.[5] The sorbent (e.g., C18, C8) is non-polar, and retains the thioether through hydrophobic interactions. Polar interferences pass through the cartridge. The thioether is then eluted with a non-polar organic solvent.
-
Normal-Phase (NP) SPE: This mode is suitable for isolating polar thioethers from non-polar organic extracts. The sorbent (e.g., silica, diol) is polar, and retains the thioether through polar interactions like hydrogen bonding or dipole-dipole interactions. Non-polar interferences are washed away, and the thioether is eluted with a more polar solvent.
-
Ion-Exchange SPE: If the thioether contains an ionizable functional group (e.g., a carboxylic acid or an amine), ion-exchange SPE offers high selectivity. Anion-exchange sorbents are used for acidic thioethers, while cation-exchange sorbents are used for basic thioethers. Retention is based on electrostatic attraction, and elution is achieved by changing the pH or ionic strength of the eluting solvent.[6]
General Protocol for Reversed-Phase SPE of a Thioether from an Aqueous Matrix
This protocol provides a general framework that should be optimized for the specific analyte and matrix.
Materials:
-
Reversed-Phase SPE cartridge (e.g., C18, 500 mg bed mass)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile, ethyl acetate)
-
Sample pre-treatment buffer (if necessary for pH adjustment)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not allow the sorbent to dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Ensure about 1 mm of water remains on top of the sorbent bed.[2]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 drops per second). A slow flow rate is crucial for efficient retention.[1]
-
Washing: Pass 5 mL of deionized water (or a weak organic/water mixture, e.g., 5% methanol in water) through the cartridge to wash away polar interferences.
-
Elution: Elute the retained thioether with 2-5 mL of a suitable organic solvent (e.g., acetonitrile). Collect the eluate in a clean collection tube.
-
Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical technique.
Troubleshooting Common SPE Issues
| Problem | Potential Cause | Solution |
| Low Recovery | Sorbent not properly conditioned or equilibrated. | Ensure the sorbent is fully wetted and equilibrated with a solvent similar to the sample matrix.[7][8] |
| Sample flow rate is too fast. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[9] | |
| Inappropriate elution solvent. | Increase the strength of the elution solvent or use a different solvent with a higher affinity for the analyte.[6] | |
| Poor Reproducibility | Sorbent bed drying out between steps. | Do not allow the sorbent to go dry after the conditioning step.[6] |
| Inconsistent sample loading flow rate. | Use a vacuum manifold with a flow control valve to ensure a consistent flow rate. | |
| Eluate Contains Interferences | Ineffective washing step. | Increase the volume or the strength of the wash solvent to more effectively remove interferences. Be careful not to elute the target analyte.[1] |
High-Performance Liquid Chromatography (HPLC) for Enhanced Separation
HPLC is an indispensable tool for the final separation and purification of thioethers from the complex mixtures obtained after initial cleanup steps like SPE.[10] It offers high resolution and is compatible with a wide range of detectors.
Principles of HPLC-Based Isolation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[11] The choice of stationary and mobile phases determines the separation mechanism.
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for thioether analysis. A non-polar stationary phase (e.g., C18, C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar compounds are retained longer.
-
Normal-Phase HPLC (NP-HPLC): This is suitable for very polar thioethers that are not well-retained in RP-HPLC. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar thioethers. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[12]
Protocol for RP-HPLC Purification of a Thioether Metabolite from a Urine Extract
This protocol is a starting point and requires optimization for the specific thioether metabolite.
Instrumentation and Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
SPE-purified urine extract, reconstituted in the initial mobile phase composition.
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject an appropriate volume (e.g., 10-50 µL) of the reconstituted sample extract.
-
Gradient Elution: Run a linear gradient to increase the proportion of the organic mobile phase (B). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B
-
-
Fraction Collection: If purifying the thioether, collect the fraction corresponding to the peak of interest.
-
Post-Run: Flush the column with a high percentage of organic solvent to remove any strongly retained compounds, and then re-equilibrate to the initial conditions for the next run.
Chemical Derivatization for Improved Detection and Isolation
For thioethers that are present at very low concentrations or lack a strong chromophore for UV detection, chemical derivatization can significantly enhance their detectability.[13] Derivatization involves reacting the thioether with a reagent to form a derivative with more favorable analytical properties.
Rationale for Derivatization
-
Enhanced Detection: Introduction of a fluorescent or UV-active tag allows for highly sensitive detection.
-
Improved Chromatographic Behavior: Derivatization can alter the polarity of the thioether, leading to better separation from interferences.
-
Increased Volatility for Gas Chromatography (GC): For analysis by GC, derivatization can make non-volatile thioethers amenable to this technique.
A common derivatization strategy for sulfur-containing compounds involves the use of fluorescent labeling reagents. For instance, monobromobimane (mBBr) reacts with thiols to form highly fluorescent and stable thioether derivatives.[14][15] While this reaction is primarily for thiols, similar principles can be applied to develop derivatization strategies for certain reactive thioethers.
Protocol for Pre-Column Fluorescent Derivatization of a Thiol-Containing Precursor to a Thioether
This protocol illustrates the principle of derivatization, which can be adapted for thioethers with appropriate reagents.
Materials:
-
Monobromobimane (mBBr) solution in acetonitrile.
-
Borate buffer (pH 8.0).
-
Sample extract containing the thiol precursor.
-
Reaction vials protected from light.
Procedure:
-
Sample Preparation: To 100 µL of the sample extract in a microcentrifuge tube, add 100 µL of borate buffer.
-
Derivatization Reaction: Add 50 µL of the mBBr solution. Vortex briefly and incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Quenching: Stop the reaction by adding 50 µL of an acidic solution (e.g., 1 M HCl) to lower the pH.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system with a fluorescence detector.
Method Validation and Quality Control
For reliable and reproducible results, it is imperative to validate the chosen isolation method. Key validation parameters include:
-
Recovery: The percentage of the analyte that is recovered through the entire isolation process. This is typically assessed by spiking a known amount of the thioether into a blank matrix and comparing the amount recovered to the amount added.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[17]
Conclusion
The successful isolation of thioethers from complex matrices is a critical prerequisite for their accurate analysis. This guide has outlined a systematic approach to developing a robust isolation strategy based on the principles of Solid-Phase Extraction, High-Performance Liquid Chromatography, and chemical derivatization. By understanding the underlying chemical principles and following the detailed protocols provided, researchers, scientists, and drug development professionals can confidently isolate thioethers with high recovery and purity, paving the way for reliable and meaningful analytical results. The key to success lies in the careful selection and optimization of the isolation technique based on the specific properties of the target thioether and the sample matrix.
References
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- Wierzbicka, M., et al. (2022). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 27(15), 4938.
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GL Sciences. (n.d.). How to Select a Sorbent. Retrieved from [Link]
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ALWSCI. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Retrieved from [Link]
- Shen, X., et al. (2013). A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood. British Journal of Pharmacology, 168(6), 1508-1521.
-
Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
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Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
- Newton, G. L., et al. (1981). [ ] determination of low molecular weight thiols using monobromobimane fluorescent labeling. Methods in Enzymology, 77, 195-207.
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
- Bald, E. (2009). Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection.
- Dervieux, T., & Boulieu, R. (1998). Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy. Clinical Chemistry, 44(3), 551-555.
- Fahey, R. C., & Newton, G. L. (1987). Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems. Methods in Enzymology, 143, 85-96.
- Petrova, A. D., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
- Zhou, L., et al. (2010). Improvement of Total Lipid and Glycerophospholipid Recoveries from Various Food Matrices Using Pressurized Liquid Extraction. Journal of Agricultural and Food Chemistry, 58(2), 946-952.
-
Phenomenex. (2024, March 4). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Popova, A. D., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
-
ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Solid-Phase Extraction (SPE). Retrieved from [Link]
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Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Boyes, B. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
- Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons.
-
GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Vichi, S., et al. (2013). Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil.
- Stoll, D. R., & Carr, P. W. (2017). Optimizing separations in online comprehensive two-dimensional liquid chromatography. Analytical Chemistry, 89(1), 519-531.
- Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5483-5495.
-
Phenomenex. (2018, August 22). Solid Phase Extraction (SPE) Tutorial [Video]. YouTube. [Link]
- Haque, M. E., & Islam, M. S. (2018). Validation of Analytical Methods. In Pharmaceutical Analysis. IntechOpen.
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GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]
- Rajab, M., et al. (2024).
- Stoll, D. R. (2023, September 1). What Are Options to Improve My Separation? Part 4: Solutions to Consider for Improving Separation Speed.
- Zhou, L., et al. (2010). Improvement of Total Lipid and Glycerophospholipid Recoveries from Various Food Matrices Using Pressurized Liquid Extraction. Journal of Agricultural and Food Chemistry, 58(2), 946-952.
- Liu, J., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 369(1), 88-95.
- Arjomandi, M., & Shirkhanloo, H. (2019). A Review: Analytical methods for heavy metals determination in environment and human samples. American Middle East Journal of Cancer, 2(3), 73-86.
- de Oliveira, A. R. M., et al. (2018). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. Journal of the Brazilian Chemical Society, 29(3), 565-574.
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ACS Publications. (n.d.). Environmental Analysis. In Analytical Chemistry. Retrieved from [Link]
- Duca, G., et al. (2023).
- Liu, J., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 369(1), 88-95.
- Gong, C., et al. (2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization.
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Application Notes and Protocols for the Study of Butane, 1-(propylthio)- and Related Alkyl Thioethers as Potential Off-Flavors in Food Products
For Researchers, Scientists, and Product Development Professionals
Introduction: The Elusive Role of Alkyl Thioethers in Food Off-Flavors
Volatile sulfur compounds (VSCs) are pivotal in defining the aroma profiles of a vast array of food products. Their impact is dichotomous; at low concentrations, they can impart desirable complexity and characteristic notes, while at higher concentrations, they are often responsible for potent and unpleasant off-flavors.[1][2] This guide focuses on Butane, 1-(propylthio)- (also known as propyl butyl sulfide), a member of the alkyl thioether family, as a case study for investigating potential off-flavors in food. While specific literature directly implicating this compound as a significant off-flavor in food is limited, its chemical nature as a volatile sulfur compound suggests a potential for sensory impact.
This document provides a comprehensive framework for the analysis of Butane, 1-(propylthio)- and similar alkyl thioethers. The methodologies outlined herein are designed to be robust and adaptable for the identification and quantification of these compounds in complex food matrices, and to correlate instrumental data with sensory perception. Understanding the presence and formation of such compounds is critical for quality control, product development, and troubleshooting in the food industry.[3]
Chemical Profile: Butane, 1-(propylthio)-
A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 1613-46-3 | [4][5] |
| Molecular Formula | C7H16S | [4][5] |
| Molecular Weight | 132.27 g/mol | [6] |
| Synonyms | Propyl butyl sulfide, Butyl propyl sulfide, 4-Thiaoctane | [4][5] |
| Boiling Point | 167.2 °C at 760 mmHg | [6] |
| Appearance | Colorless liquid (presumed) | |
| Odor Profile | Likely sulfurous, garlic, or onion-like | Inferred from related VSCs[7] |
Analytical Methodologies for Off-Flavor Investigation
The investigation of volatile off-flavors requires a multi-faceted approach, combining sensitive instrumental analysis for identification and quantification with sensory analysis for contextualizing the impact on consumer perception.
Part 1: Instrumental Analysis - HS-SPME/GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in complex matrices like food and beverages.[8] This method offers the advantages of being solvent-free, sensitive, and relatively simple to implement.
Protocol 1: HS-SPME/GC-MS Analysis of Butane, 1-(propylthio)- in a Liquid Food Matrix (e.g., Beer, Juice)
1. Principle: Volatile compounds in the headspace above the sample are adsorbed onto a coated fiber. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed and separated on a chromatographic column before being detected and identified by a mass spectrometer.
2. Materials and Reagents:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standard: Butane, 1-(propylthio)- (if available, for confirmation of retention time and mass spectrum).
-
Internal Standard (IS): A suitable deuterated analog or a structurally similar compound not expected to be in the sample (e.g., 2-methyl-3-heptanone).
-
Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample and promoting the release of volatiles.
-
Food Sample: Beer, fruit juice, or other liquid food product.
3. Sample Preparation:
-
Pipette 10 mL of the liquid food sample into a 20 mL headspace vial.
-
If the sample contains a high concentration of ethanol (e.g., spirits), dilution with deionized water may be necessary to improve the extraction efficiency of less polar VSCs.
-
Add 2 g of NaCl to the vial.
-
Spike with the internal standard to a final concentration of 10 µg/L.
-
Immediately seal the vial with the magnetic screw cap.
4. HS-SPME Extraction:
-
Place the vial in a temperature-controlled agitator.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.
5. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
6. Data Analysis:
-
Identify Butane, 1-(propylthio)- by comparing its retention time and mass spectrum to an authentic standard (if available) or to a reference library such as the NIST Mass Spectral Library.[4][5]
-
The mass spectrum of Butane, 1-(propylthio)- is expected to show characteristic fragments resulting from the cleavage of C-S and C-C bonds.
-
Quantify the compound using the ratio of its peak area to that of the internal standard.
Diagram 1: HS-SPME/GC-MS Workflow for Off-Flavor Analysis
Caption: Workflow for the analysis of volatile off-flavors using HS-SPME/GC-MS.
Part 2: Sensory Analysis - Correlating Chemistry with Perception
Instrumental analysis alone cannot fully characterize an off-flavor; sensory evaluation is essential to understand its impact on the consumer experience. Gas Chromatography-Olfactometry (GC-O) is a technique that combines the separation power of GC with the human nose as a detector, allowing for the identification of odor-active compounds.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
1. Principle: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.
2. Panelist Training:
-
Select panelists based on their ability to detect and describe a range of standard odor compounds.
-
Train panelists to recognize and consistently describe sulfurous and other off-flavor notes.
3. GC-O System:
-
A GC-MS system as described in Protocol 1, equipped with a column effluent splitter and a heated sniffing port.
-
Humidified air is delivered to the sniffing port to prevent nasal dehydration.
4. Procedure:
-
Inject a concentrated extract of the food sample (prepared using methods such as solvent extraction or stir bar sorptive extraction for higher sensitivity).
-
As compounds elute from the GC column, the panelist at the sniffing port records the retention time and provides a detailed description of any perceived odors.
-
Simultaneously, the mass spectrometer acquires data for compound identification.
5. Data Analysis:
-
Correlate the retention times of the odor events with the retention times of the peaks in the chromatogram.
-
Identify the compounds responsible for the off-flavor by their mass spectra.
-
The intensity of the perceived odor can be rated on a scale to create an aromagram, which helps to prioritize the most impactful odorants.
Diagram 2: Principle of Gas Chromatography-Olfactometry (GC-O)
Caption: Schematic of a GC-O system for identifying odor-active compounds.
Formation Pathways of Alkyl Thioethers in Food
The formation of alkyl thioethers like Butane, 1-(propylthio)- in food is likely linked to the degradation of sulfur-containing amino acids (e.g., methionine and cysteine) and other sulfur compounds present in the raw materials or formed during processing.[9] Potential formation pathways include:
-
Microbial Metabolism: Certain bacteria and yeasts can produce volatile sulfur compounds, including thiols and thioethers, during fermentation or spoilage.[9]
-
Thermal Degradation: High temperatures during cooking, roasting, or pasteurization can lead to the breakdown of sulfur-containing precursors and the subsequent formation of various VSCs.
-
Chemical Reactions: Reactions between thiols and other components in the food matrix, such as aldehydes and ketones, can lead to the formation of thioethers.
Conclusion and Future Perspectives
The methodologies detailed in this guide provide a robust starting point for the investigation of Butane, 1-(propylthio)- and other alkyl thioethers as potential contributors to off-flavors in food products. While direct evidence linking this specific compound to food taints is not yet prevalent in scientific literature, its chemical properties warrant its consideration in off-flavor studies.
Future research should focus on:
-
Sensory Threshold Determination: Establishing the odor and taste thresholds of Butane, 1-(propylthio)- in various food matrices to understand its potential sensory impact.
-
Occurrence Studies: Screening a wide range of food products for the presence of this and related alkyl thioethers to identify potential sources of off-flavors.
-
Formation Pathway Elucidation: Conducting model studies to understand the specific precursors and reaction conditions that lead to the formation of Butane, 1-(propylthio)- in food.
By employing a systematic approach that combines advanced analytical techniques with rigorous sensory evaluation, researchers and food scientists can gain a deeper understanding of the complex chemistry of food flavors and off-flavors, ultimately leading to improved product quality and consumer satisfaction.
References
-
Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Showing Compound Butyl propyl disulfide (FDB011044). (2010). FooDB. Retrieved January 14, 2026, from [Link]
-
Role of Sulfur Compounds in Vegetable and Mushroom Aroma. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ACS Symposium Series. Retrieved January 14, 2026, from [Link]
-
Simple aliphatic and aromatic sulfides and thiols. (2000). inchem.org. Retrieved January 14, 2026, from [Link]
-
Sulfur metabolism in bacteria associated with cheese. (1999). PubMed. Retrieved January 14, 2026, from [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Effects of Antioxidants on the Changes in Volatile Compounds in Heated Welsh Onions (Allium fistulosum L.) during Storage. (2020). MDPI. Retrieved January 14, 2026, from [Link]
-
Kimchi. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Butane, 1-(propylthio)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Volatile Character-Impact Sulfur Compounds and their Sensory Properties. (n.d.). Retrieved January 14, 2026, from [Link]
-
Occurrence of 1‐(methylthio)propane producing off‐flavour in fresh beef meat. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Butane, 1-(propylthio)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Butyl propyl disulfide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Odour thresholds of key food odorant (lg/L of water). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link].
-
Flavor of extruded meat analogs: A review on composition, influencing factors, and analytical techniques. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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- 5. Butane, 1-(propylthio)- [webbook.nist.gov]
- 6. Butane, 1-(propylthio)- (CAS 1613-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur metabolism in bacteria associated with cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Butane, 1-(propylthio)-
Welcome to the technical support center for the analysis of Butane, 1-(propylthio)-, also known as butyl propyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the analysis of this and similar thioether compounds. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive field experience to ensure scientific integrity and practical utility.
Introduction to Analytical Challenges
Butane, 1-(propylthio)- (CAS 1613-46-3) is a volatile organosulfur compound.[1][2][3] The analysis of such compounds, while often performed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a sulfur-selective detector like a Flame Photometric Detector (FPD), is not without its challenges.[4][5] These challenges often stem from the inherent properties of organosulfur compounds, including their volatility, reactivity, and tendency to be present in low concentrations within complex matrices.[6][7] This guide will address the most common issues encountered during method development, sample preparation, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the determination of Butane, 1-(propylthio)-?
A1: The most common and effective technique is Gas Chromatography (GC) due to the volatile nature of Butane, 1-(propylthio)-. For detection, Mass Spectrometry (MS) is frequently used for its high selectivity and ability to provide structural information.[4][5] Alternatively, a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be employed for their high selectivity towards sulfur-containing compounds, which is particularly useful when analyzing complex matrices where MS may have interferences.
Q2: What are the key chemical properties of Butane, 1-(propylthio)- that influence its analysis?
A2: Understanding the physicochemical properties of Butane, 1-(propylthio)- is crucial for developing a robust analytical method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H16S | [1][3][8] |
| Molecular Weight | 132.27 g/mol | [1][3][8] |
| Boiling Point | 167.2 °C at 760 mmHg | [2][9] |
| Vapor Pressure | 2.27 mmHg at 25°C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.92970 | [2] |
The relatively high volatility (indicated by the vapor pressure) makes it suitable for GC analysis. The LogP value suggests a non-polar nature, which guides the selection of the GC column stationary phase.
Q3: How should I prepare my samples for the analysis of Butane, 1-(propylthio)-?
A3: Sample preparation is critical and depends heavily on the sample matrix and the concentration of the analyte. For volatile compounds like Butane, 1-(propylthio)-, headspace techniques are often preferred to minimize matrix effects.
-
Static Headspace (SHS): Suitable for solid and liquid samples where the analyte has sufficient volatility. It is a simple and robust technique.
-
Solid-Phase Microextraction (SPME): A sensitive and solvent-free technique that can be used to pre-concentrate the analyte from the headspace of a sample.[10][11] The choice of fiber coating is crucial; for a relatively non-polar compound like Butane, 1-(propylthio)-, a non-polar or bipolar fiber such as PDMS or DVB/CAR/PDMS is recommended.[10]
-
Purge and Trap (P&T): A highly sensitive technique for volatile organic compounds in liquid or solid samples. It is particularly useful for trace-level analysis.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the analysis of Butane, 1-(propylthio)-.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical chromatographic peaks.
-
Reduced peak height and poor resolution.
Potential Causes & Solutions:
-
Active Sites in the GC System: Sulfur compounds are known to interact with active sites (e.g., silanol groups) in the GC inlet liner, column, or detector interface, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for inertness. Consider using a guard column. Regular maintenance and cleaning of the GC system are essential.
-
-
Improper Injection Technique: A slow injection or a mismatched injection temperature can cause band broadening and peak fronting.
-
Solution: Optimize the injection speed and temperature. Ensure the injection volume is appropriate for the liner volume and column capacity.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem 2: Low or No Analyte Response
Symptoms:
-
The peak for Butane, 1-(propylthio)- is very small or absent, even in standard solutions.
Potential Causes & Solutions:
-
Analyte Loss During Sample Preparation: The compound may be lost due to its volatility during sample transfer or storage.
-
Solution: Ensure sample vials are properly sealed with high-quality septa. Minimize sample handling and headspace volume in the vials. Store samples at a low temperature.
-
-
Adsorption in the Sample Flow Path: The analyte may be adsorbing to surfaces in the GC system.
-
Solution: As with peak tailing, ensure all components in the flow path (liner, column, transfer lines) are properly deactivated.
-
-
Leaks in the GC System: A leak can lead to a loss of sample and a general decrease in sensitivity.
-
Solution: Perform a leak check of the entire GC-MS system.
-
-
Incorrect MS Parameters: In MS detection, incorrect ion source parameters or mass acquisition settings can result in poor sensitivity.
-
Solution: Optimize the ion source temperature and electron energy. Ensure you are monitoring the correct ions for Butane, 1-(propylthio)-. The molecular ion (m/z 132) and characteristic fragment ions should be selected for SIM mode.
-
Problem 3: Poor Reproducibility and Inconsistent Results
Symptoms:
-
Significant variation in peak areas or retention times between replicate injections.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in sample volume, extraction time, or temperature during headspace or SPME analysis can lead to poor reproducibility.[10]
-
Solution: Automate the sample preparation process if possible. Strictly control all parameters, including equilibration time, extraction time, and temperature. Use an internal standard to correct for variations.
-
-
Matrix Effects: Components of the sample matrix can interfere with the extraction and analysis of the target analyte, especially in SPME.[10]
-
Solution: Dilute the sample to reduce matrix effects. The addition of salt ("salting out") can improve the partitioning of volatile compounds into the headspace.[10] Method of standard additions can be used for quantification in complex matrices.
-
-
Septum Bleed or Contamination: A worn or cored septum can introduce contaminants or cause leaks.
-
Solution: Replace the injection port septum regularly. Use high-quality, low-bleed septa.
-
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Butane, 1-(propylthio)- in a Liquid Matrix
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Sample Preparation:
-
Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
If using an internal standard, add a known amount to the vial.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS Autosampler Conditions:
-
Oven Temperature: 80°C
-
Equilibration Time: 15 minutes
-
Pressurization Time: 0.5 minutes
-
Loop Fill Time: 0.5 minutes
-
Injection Time: 1 minute
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan (m/z 40-200) for initial identification, then Selected Ion Monitoring (SIM) for quantification (monitor m/z 132, and 2-3 other characteristic fragments).
-
Visualizations
Troubleshooting Workflow for Low Analyte Response
Caption: Troubleshooting workflow for low analyte response.
Logical Relationship of Analytical Parameters
Sources
- 1. Butane, 1-(propylthio)- (CAS 1613-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. lookchem.com [lookchem.com]
- 3. Butane, 1-(propylthio)- [webbook.nist.gov]
- 4. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [dr.lib.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Butane, 1-(propylthio)- [webbook.nist.gov]
- 9. Butane, 1-(propylthio) | CAS#:1613-46-3 | Chemsrc [chemsrc.com]
- 10. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability and Analysis of Butane, 1-(propylthio)-
An authoritative guide to the stability, degradation, and analytical troubleshooting of Butane, 1-(propylthio)-, designed for researchers and drug development professionals.
Welcome to the technical support guide for Butane, 1-(propylthio)- (CAS 3173-35-9), also known as propyl butyl sulfide. As a dialkyl sulfide (thioether), its behavior in experimental settings is governed by the well-documented chemistry of volatile sulfur compounds (VSCs). While specific literature on this particular molecule is sparse, this guide synthesizes established principles of thioether chemistry to provide you with robust, field-proven insights for your research. Here, we address the common challenges of sample stability and analytical variability, offering both troubleshooting solutions and foundational knowledge to ensure the integrity of your results.
Part 1: Troubleshooting Guide
Encountering unexpected results is a common challenge when working with reactive molecules like thioethers. This guide provides a systematic approach to diagnosing and resolving common analytical issues.
Troubleshooting Workflow
The first step in troubleshooting is to systematically isolate the problem. The following workflow illustrates a logical progression from identifying the symptom to implementing a solution.
Caption: Systematic workflow for troubleshooting analytical issues.
Q&A: Specific Issues & Solutions
Issue 1: I'm seeing new, unexpected peaks in my GC-MS analysis, typically at M+16 and M+32 relative to my target analyte.
-
Plausible Cause: This is a classic sign of oxidation. Thioethers readily oxidize, first to the corresponding sulfoxide (Analyte Molecular Weight + 16) and then to the sulfone (Analyte Molecular Weight + 32).[1][2][3] This reaction can occur non-catalytically in the presence of trace oxidants or peroxides in your sample matrix or solvents.[4][5][6]
-
Diagnostic Steps:
-
Mass Spectral Analysis: Confirm the molecular weights of the new peaks correspond to the sulfoxide and sulfone of Butane, 1-(propylthio)-.
-
Fresh vs. Aged Sample: Immediately prepare a fresh standard or sample and analyze it. Compare this chromatogram to one from a sample that has been stored for several hours or days. A significant increase in the impurity peaks in the aged sample points to degradation.
-
-
Solutions & Preventative Measures:
-
Solvent Purity: Use fresh, high-purity or HPLC-grade solvents. Solvents like ethers or THF can form peroxides over time; ensure they are stored properly and tested for peroxides if aged.
-
Inert Atmosphere: When preparing stock solutions or storing samples, purge the vial headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Storage: Store all samples and standards under the recommended conditions (see FAQ 3) to minimize oxidative and thermal degradation.
-
Issue 2: The peak area for my Butane, 1-(propylthio)- standard is consistently decreasing with each injection or over a sequence.
-
Plausible Cause: This suggests active adsorption within your GC system or loss due to volatility. Sulfur compounds are prone to irreversible adsorption onto active sites, such as metal surfaces in the injector or poorly deactivated glass liners and columns.[7][8] Alternatively, poor vial sealing can lead to the loss of this volatile compound.
-
Diagnostic Steps:
-
System Suitability Check: Inject a known concentration of a non-polar hydrocarbon standard (e.g., dodecane). If its peak area is stable, the issue is likely specific to the reactive nature of your analyte.
-
Liner and Septum Check: Inspect the inlet liner for residue or discoloration. A dirty liner is a common source of active sites. Also, check the septum for coring or overuse, which can cause leaks.[9][10]
-
Leak Check: Perform an electronic leak check of the GC system, paying close attention to the inlet fittings.[11]
-
-
Solutions & Preventative Measures:
-
Use Inert Components: Employ highly deactivated inlet liners (e.g., silanized glass wool liners) and gold-plated seals.[9]
-
Column Maintenance: If the column is old, the stationary phase may be degraded, exposing active silanol groups. Condition the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side. If the problem persists, replace the column.[8]
-
Proper Vial Sealing: Use high-quality vials, caps, and septa. Ensure a proper crimp or screw-cap torque to prevent sample loss during storage and in the autosampler tray.
-
Issue 3: My results are inconsistent between different sample preparations or different analytical runs.
-
Plausible Cause: Reproducibility issues often stem from a combination of analyte instability and subtle variations in sample handling protocols. Volatile sulfur compounds are highly sensitive to storage time, temperature, and matrix composition.[12]
-
Diagnostic Steps:
-
Protocol Review: Critically examine your entire sample preparation and storage workflow. Are all durations, temperatures, and volumes kept consistent?
-
Internal Standard Performance: If you are using an internal standard (IS), check its response. If the IS response is also erratic, it may indicate an issue with the injection or sample volume. If the IS is stable but the analyte is not, it points to analyte-specific degradation or loss.
-
-
Solutions & Preventative Measures:
-
Standardize Workflow: Adhere strictly to a validated sample handling and storage protocol (see below). Minimize the time between sample preparation and analysis.
-
Matrix Matching: If analyzing complex samples, prepare your calibration standards in a matrix that closely mimics the sample matrix to account for any effects the matrix may have on analyte stability or extraction efficiency.
-
Use Fresh Standards: Prepare fresh calibration standards daily from a stock solution stored under optimal conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Butane, 1-(propylthio)-?
The primary and most significant degradation pathway for dialkyl sulfides like Butane, 1-(propylthio)- is oxidation at the sulfur atom.[2][3] The sulfur atom's lone electron pairs are nucleophilic and susceptible to attack by electrophilic oxygen species. This proceeds in a stepwise manner. Additionally, under certain conditions, microbial degradation can occur.[13][14]
Caption: Primary oxidative degradation pathway of a thioether.
Q2: What are the expected degradation products?
The expected degradation products are:
-
1-(Butylsulfinyl)propane (Sulfoxide): The first oxidation product.
-
1-(Butylsulfonyl)propane (Sulfone): The second and more stable oxidation product.[4][5][6]
You can identify these in a GC-MS run by looking for their characteristic molecular ions and fragmentation patterns, specifically at masses corresponding to the parent compound plus 16 and 32 atomic mass units.
Q3: What are the optimal storage conditions for samples containing this compound?
Based on general guidelines for volatile sulfur compounds, sample integrity is paramount and requires strict control over storage conditions.[12]
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of oxidative reactions and minimizes evaporative losses. Storage at ≤ 20°C is a minimum requirement.[12] |
| Duration | < 24 hours | Volatile sulfur compounds can degrade or be lost even under ideal conditions. For best results, analysis within 18 hours is recommended.[12] |
| Atmosphere | Inert Gas Headspace (N₂ or Ar) | Displaces oxygen from the vial, directly inhibiting the primary oxidation pathway. |
| Light Exposure | Amber Vials / Protection from Light | Prevents potential photolytic degradation pathways and avoids sample heating from direct sunlight.[12] |
| Container | Gas-tight glass vials with PTFE-lined septa | Ensures an inert surface and prevents loss of the volatile analyte through the seal. |
Q4: How should I prepare my samples for GC analysis to ensure stability?
For volatile compounds like Butane, 1-(propylthio)- in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice as it is a solvent-free technique that combines extraction and concentration.[7][15][16]
-
See Protocol 2 below for a detailed HS-SPME methodology.
Q5: Are there any matrix effects I should be aware of?
Yes. The sample matrix can significantly influence the analysis.
-
High Ethanol Content: In alcoholic beverage samples, high ethanol concentrations can decrease the extraction efficiency of SPME fibers. Diluting the sample may be necessary.[16]
-
Reactive Components: The presence of oxidizers, acids, or bases in the matrix can accelerate the degradation of the thioether.
-
Non-volatile Components: High concentrations of salts or sugars can affect the partitioning of the analyte into the headspace (the "salting-out" effect), which can be used to enhance sensitivity.[15][16]
Part 3: Methodologies & Protocols
Protocol 1: Recommended Sample Storage Protocol
-
Vial Selection: Use 10 mL or 20 mL amber glass headspace vials with magnetic screw caps or crimp caps fitted with PTFE/silicone septa.
-
Sample Aliquoting: Dispense a precise volume of your liquid sample into the vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with high-purity nitrogen or argon for 15-30 seconds to displace ambient air.
-
Sealing: Immediately and securely seal the vial.
-
Storage: Place the sealed vial in a refrigerator at ≤ 4°C and protect from light.
-
Analysis Time: Analyze the sample within 24 hours for optimal results.[12]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This protocol provides a general framework. Optimization of fiber type, incubation time, and temperature is recommended for your specific application.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If applicable, add an internal standard.
-
For aqueous samples, consider adding NaCl (e.g., to 20% w/v) to improve the partitioning of the analyte into the headspace.[16]
-
Immediately seal the vial.
-
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis, including sulfur compounds.[15][16]
-
Extraction:
-
Place the vial in an autosampler or heating block set to a controlled temperature (e.g., 40-60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the GC inlet, heated to a temperature sufficient for desorption (e.g., 250°C).
-
Desorb for 2-5 minutes in splitless mode to maximize sensitivity.
-
Begin the GC temperature program and MS data acquisition. Use a suitable capillary column (e.g., a mid-polarity phase like DB-624 or a low-bleed wax column) for good peak shape and resolution.
-
References
-
Bell, A. T., & Royal Society of Chemistry (Great Britain). (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. [Link]
-
ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. [Link]
-
Slaghenaufi, D., Tonidandel, L., & Larcher, R. (2017). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Food Analytical Methods. [Link]
-
ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Link]
-
Sigel, H., Rheinberger, V. M., & Fischer, B. E. (1979). Stability of Metal Ion/Alkyl Thioether Complexes in Solution. Ligating Properties of “Isolated” Sulfur Atoms. Inorganic Chemistry, 18(12), 3334–3339. [Link]
-
ACS Publications. (n.d.). Stability of metal ion/alkyl thioether complexes in solution. Ligating properties of "isolated" sulfur atoms. Inorganic Chemistry. [Link]
-
MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. [Link]
-
Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]
-
Visscher, P. T., & Taylor, B. F. (1993). Aerobic and anaerobic degradation of a range of alkyl sulfides by a denitrifying marine bacterium. Applied and Environmental Microbiology, 59(12), 4083–4089. [Link]
-
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10220-10306. [Link]
-
Kelly, D. P., & Smith, N. A. (1990). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews, 7(3-4), 349-354. [Link]
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Restek. (n.d.). Troubleshooting Guide. [Link]
-
Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Restek. (n.d.). Capillary GC Troubleshooting Guide: How to Locate Problems and Solve Them. [Link]
-
Agilent. (n.d.). 8860 Gas Chromatograph Troubleshooting. [Link]
-
Wikipedia. (n.d.). Organic sulfide. [Link]
-
Nagy, P., & Dick, T. P. (2023). The influence of alkylating agents on sulfur-sulfur bonds in per- and polysulfides. Current Opinion in Chemical Biology, 76, 102368. [Link]
-
ResearchGate. (n.d.). Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. [Link]
-
LCGC International. (2024). GC Troubleshooting Guide. [Link]
-
Petro-Gas. (2024). Granular sulfur storage + 5 methods of storing. [Link]
-
Sulphur Development Institute of Canada. (2003). Hazards of Molten Sulfur Storage & Handling. [Link]
-
Sulphur Development Institute of Canada. (2003). Sulphur Storage. [Link]
-
ResearchGate. (n.d.). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. [Link]
-
MDPI. (n.d.). Biodesulfurization Processes for the Removal of Sulfur from Diesel Oil: A Perspective Report. [Link]
-
IRIS-AperTO. (n.d.). Essential oils and volatiles: sample preparation and analysis. A review. [Link]
-
Vichi, S., et al. (2014). Determination of volatile thiols in virgin olive oil by derivatisation and LC-HRMS, and relation with sensory attributes. Food Chemistry, 149, 237-243. [Link]
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Technical Support Center: Overcoming Matrix Effects in Thioether Quantification
Introduction
Welcome to the technical support center for thioether quantification. Thioethers, characterized by a C-S-C bond, are integral to numerous biological and pharmaceutical molecules, including the amino acid methionine, biotin, and various drug metabolites like glutathione conjugates. Accurate quantification of these compounds in complex biological matrices such as plasma, urine, and tissue homogenates is a critical task in drug development and clinical research. However, this is often complicated by a phenomenon known as the "matrix effect."
Matrix effects arise when co-eluting, endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[1][2][3] This can severely compromise the accuracy, precision, and sensitivity of an assay.[1][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to help you diagnose, mitigate, and overcome matrix effects in your thioether quantification workflows.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" and why is it a problem for thioether analysis using LC-MS/MS?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[1][3][5] In electrospray ionization (ESI), the most common technique for thioether analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting matrix components, such as salts, phospholipids, and metabolites, can compete with the analyte for ionization, typically leading to a suppressed signal (ion suppression) or, less commonly, an enhanced signal.[2][6][7]
This is problematic because it can lead to:
-
Inaccurate Quantification: Underestimation or overestimation of the true analyte concentration.[8][9]
-
Poor Reproducibility: The effect can vary between different samples or lots of the same matrix, leading to high variability in results.
-
Reduced Sensitivity: Ion suppression can raise the lower limit of quantification (LLOQ), making it impossible to detect low-level analytes.[6]
Thioethers, particularly their metabolites like glutathione (GSH) conjugates, are often analyzed in complex biological fluids where phospholipids are a major source of ion suppression.[10][11]
Q2: I'm seeing low signal and poor reproducibility for my thioether analyte in plasma. How can I confirm if this is due to a matrix effect?
A2: Diagnosing matrix effects is a critical first step. The most direct method is the post-extraction spike comparison , as recommended in regulatory guidance.[12][13]
Here's the core principle: you compare the analyte's signal in two different samples:
-
Set A (Neat Solution): A pure solution of your thioether analyte prepared in the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): A blank plasma sample that you first process through your entire sample preparation procedure (e.g., protein precipitation). You then spike the extracted, clean matrix with the same concentration of the thioether analyte as in Set A.
The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
For a qualitative view, you can use the post-column infusion method.[1][12] Here, a constant flow of your analyte is infused into the system after the analytical column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal at specific retention times indicate regions of ion suppression or enhancement.[13]
Q3: What is the best internal standard (IS) strategy to compensate for matrix effects?
A3: The gold standard and most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS) of your thioether analyte.[1][14] A SIL-IS is chemically identical to the analyte but has several hydrogen atoms replaced with deuterium (²H) or carbon atoms with ¹³C.
Why it works: The SIL-IS has nearly identical physicochemical properties to the analyte. It will co-elute chromatographically and experience the same degree of extraction variability and ion suppression or enhancement. Because you add a known amount of the SIL-IS to every sample before preparation, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal for both is suppressed. This allows for accurate quantification.[14]
Caution: While highly effective, even SIL-IS is not foolproof. Significant deuterium substitution can sometimes cause a slight shift in retention time (the "isotope effect"), potentially leading to differential matrix effects if the analyte and IS elute into different suppression zones.[15] It is crucial to verify co-elution during method development.
Q4: I don't have a SIL-IS available. What are my other options?
A4: While a SIL-IS is ideal, it may be expensive or commercially unavailable.[1] In such cases, a structural analog can be used as an internal standard. This is a different molecule that is chemically similar to your analyte but not present in the sample.
The Challenge: The primary drawback is that the structural analog will likely have different chromatographic retention and ionization efficiency. It may not experience the exact same matrix effect as your analyte, leading to less reliable correction.[14] If you must use an analog, choose one that elutes as closely as possible to your target thioether.
Another advanced technique is the method of standard addition .[16][17] This involves splitting each unknown sample into several aliquots and spiking them with increasing, known concentrations of the analyte. By extrapolating the resulting calibration curve back to a zero response, the endogenous concentration can be determined. This method directly accounts for the matrix effect in each individual sample but is very labor-intensive and not suitable for high-throughput analysis.[16][17]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects
The most effective way to combat matrix effects is to remove the interfering components before the sample reaches the mass spectrometer.[4][10] The choice of sample preparation technique is the single most critical factor.
Cause: Protein precipitation is a crude cleanup method. While it effectively removes large proteins, it does not remove salts or, most importantly, phospholipids, which are major contributors to ion suppression in plasma.[11][18]
Solution Workflow:
Comparison of Sample Preparation Techniques for Thioether Analysis in Plasma
| Technique | Typical Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add 3:1 Acetonitrile to plasma, vortex, centrifuge. | Fast, simple, inexpensive. | Poor cleanup, high matrix effects from phospholipids.[11][18] |
| Liquid-Liquid Extraction (LLE) | Add immiscible organic solvent (e.g., MTBE), vortex, separate layers. | Better cleanup than PPT, removes phospholipids. | More labor-intensive, analyte must have suitable solubility.[10] |
| Solid-Phase Extraction (SPE) | Condition cartridge, load sample, wash, elute analyte. | Excellent cleanup, removes salts and phospholipids, can concentrate analyte.[11][18] | Requires method development, more expensive.[11] |
Protocol: Solid-Phase Extraction (SPE) for Thioether Metabolite Quantification
This protocol provides a general framework for a reverse-phase SPE method, which is effective for retaining moderately non-polar thioether compounds while washing away highly polar salts and lipids.
Objective: To isolate a thioether analyte from human plasma, minimizing matrix effects.
Materials:
-
Reverse-Phase C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Internal Standard (SIL-IS preferred) working solution
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of SIL-IS working solution.
-
Add 600 µL of 4% Phosphoric Acid in water. Vortex for 15 seconds. This step disrupts protein binding.
-
-
SPE Cartridge Conditioning:
-
Place cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through each cartridge.
-
Pass 1 mL of Water through each cartridge. Do not let the cartridge bed go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample (820 µL) onto the conditioned cartridge.
-
Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
-
Wash Steps (to remove interferences):
-
Wash 1 (Salts): Add 1 mL of 5% Methanol in water. Apply vacuum to pull it through.
-
Wash 2 (Lipids): Add 1 mL of 40% Methanol in water. Apply vacuum. This step is crucial for removing phospholipids. Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 500 µL of 90% Methanol with 0.1% Formic Acid to the cartridge.
-
Apply gentle vacuum to slowly elute the analyte into the collection tube. Repeat with a second 500 µL aliquot.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Guide 2: Modifying Chromatographic and MS Conditions
If optimizing sample preparation is insufficient or not feasible, you can often mitigate remaining matrix effects by adjusting your LC-MS/MS method.
Cause: An endogenous matrix component is co-eluting with your analyte and competing for ionization in the MS source.
Solutions:
-
Improve Chromatographic Separation: The goal is to move the analyte's retention time away from the suppression zone.
-
Change Gradient: Make the gradient shallower around the elution time of your analyte to increase separation from nearby peaks.
-
Change Column Chemistry: If you are using a C18 column, try a different chemistry like Phenyl-Hexyl or a polar-embedded phase, which will provide different selectivity for both your analyte and the matrix interferences.
-
Extend Run Time: A longer chromatographic run can provide better overall separation from highly retained matrix components like phospholipids.[19]
-
-
Adjust Mass Spectrometer Ionization:
-
Switch Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13][15] If your thioether is amenable to APCI, this switch can significantly reduce suppression from non-volatile salts and lipids.
-
Optimize Source Parameters: Fine-tuning parameters like gas temperatures, gas flows, and spray voltage can sometimes improve analyte ionization relative to interfering compounds.
-
Select Different Adducts: If you are monitoring the protonated molecule [M+H]+, check if an ammonium [M+NH4]+ or sodium [M+Na]+ adduct is formed.[19] Sometimes, one adduct is less affected by suppression than another.[19]
-
Regulatory Context
Bioanalytical method validation is strictly governed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[20][21] The FDA's "Bioanalytical Method Validation Guidance for Industry" mandates the assessment of matrix effects to ensure data reliability for regulatory submissions.[20][22][23] It is essential to demonstrate that your method is selective and that the matrix does not interfere with the quantification of the analyte.[21][24] Following the protocols for assessing matrix effects described in this guide will help ensure your data meets these rigorous standards.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
- Ion Suppression and ESI.
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A. [Link]
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
- Essential FDA Guidelines for Bioanalytical Method Validation.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
- Ion Suppression and its Role in Secondary Electrospray Ionization.
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of Chromatography B. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Semantic Scholar. [Link]
-
A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Journal of Lipid Research. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Sample Preparation for Pharmaceuticals using A Bioanalytical Method. World Journal of Pharmaceutical Research.
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology. [Link]
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research.
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. SlideShare. [Link]
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Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine. [Link]
-
Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry. [Link]
-
Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants. [Link]
-
Analysis of total thiol concentrations in environmental samples using ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS). ResearchGate. [Link]
-
New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Molecules. [Link]
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology. [Link]
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Technical Support Center: Optimization of GC Column Selection for Sulfur Compounds
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of sulfur compounds. It is designed to address common challenges and provide practical, experience-based solutions for optimizing column selection and troubleshooting analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a GC column for sulfur analysis?
A1: The primary challenges in sulfur analysis are the reactivity and volatility of sulfur compounds. Therefore, column selection must prioritize:
-
Inertness: Sulfur compounds, particularly hydrogen sulfide (H₂S) and mercaptans, are highly reactive and can be adsorbed by active sites within the GC system, including the column.[1][2] This leads to poor peak shape, loss of signal, and inaccurate quantification. Columns specifically deactivated for sulfur analysis are essential.
-
Stationary Phase Selectivity: The stationary phase must provide adequate resolution between sulfur compounds and potential matrix interferences, especially hydrocarbons. Co-elution with hydrocarbons can lead to a phenomenon known as quenching, where the detector's response to the sulfur compound is suppressed.[2][3]
-
Film Thickness: For highly volatile sulfur compounds, a thicker film enhances retention and improves separation.[4]
-
Column Dimensions (ID and Length): Narrow-bore columns (e.g., 0.32 mm ID) generally offer higher efficiency, while longer columns can improve the resolution of complex mixtures.
Q2: What are the most common stationary phases used for sulfur compound analysis?
A2: Several stationary phases are commonly employed, each with specific advantages:
-
Non-polar phases (e.g., dimethylpolysiloxane): These are versatile and widely used. However, they may not always provide sufficient selectivity for complex matrices.[5]
-
Porous Layer Open Tubular (PLOT) columns: These columns have a solid adsorbent stationary phase, offering high retention for volatile compounds.[4][6][7] Specialized PLOT columns, such as those with a silica-based or proprietary porous polymer phase, are engineered for enhanced inertness towards sulfur compounds.[6][7][8][9]
-
Wax-type phases: While less common for general sulfur analysis, they can be useful in specific applications due to their unique polarity.
-
Water-based stationary phases: An innovative approach where a water stationary phase has been shown to be effective in separating organosulfur compounds from non-polar hydrocarbon matrices, thereby reducing quenching effects.[3][10]
Q3: Why is system inertness, beyond just the column, so important for accurate sulfur analysis?
A3: The reactive nature of sulfur compounds means that every component in the sample flow path can be a potential source of analyte loss.[1] It is crucial to use deactivated or inert components throughout the entire system, including:
-
Inlet liners
-
Gas sampling valves
-
Transfer lines
-
Fittings and connectors
Failure to ensure a completely inert flow path can negate the benefits of a high-quality, inert column, leading to inaccurate and unreliable results.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Early Eluting Sulfur Compounds like H₂S and Carbonyl Sulfide (COS).
-
Question: My chromatograms show significant tailing for H₂S and COS, even with a new sulfur-specific column. What could be the cause?
-
Answer: Tailing of highly reactive and volatile sulfur compounds is often indicative of active sites somewhere in the sample flow path.
-
Causality: Active sites, which can be exposed metal surfaces or acidic silanol groups, can interact with the polar sulfur compounds, causing delayed elution and peak tailing.[12]
-
Troubleshooting Protocol:
-
Verify Inlet Liner Inertness: The inlet liner is a common source of activity. Ensure you are using a deactivated liner specifically designed for trace analysis. Consider replacing the liner.
-
Check for Leaks: A small leak in the system can introduce oxygen and moisture, which can create active sites. Perform a leak check.
-
Condition the Column: Properly conditioning the column according to the manufacturer's instructions is crucial to remove any residual moisture or contaminants.
-
System Passivation: If the problem persists, consider passivating the entire system by repeatedly injecting a high-concentration sulfur standard. This can help to "prime" the active sites, making them less available for interaction with your sample analytes.[11]
-
-
Issue 2: Low or No Response for Sulfur Compounds, Especially at Low Concentrations.
-
Question: I am not detecting my low-level sulfur standards, or the response is much lower than expected. What should I investigate?
-
Answer: This is a classic symptom of irreversible adsorption of sulfur compounds within the GC system.
-
Causality: Highly reactive sulfur compounds can be completely lost to active sites, especially at low concentrations where the number of analyte molecules is small compared to the number of active sites.[1][2]
-
Troubleshooting Protocol:
-
System-Wide Inertness Check: Re-evaluate every component in your sample flow path for potential activity, as detailed in the previous section.
-
Column Evaluation: Even a new column can have some level of activity. Consider a different column specifically marketed for its high degree of inertness for sulfur analysis.[7][8][9]
-
Sample Stability: Ensure your sulfur standards are stable and have been prepared correctly. Sulfur compounds can degrade in the cylinder or sample container over time.
-
Detector Performance: Verify that your sulfur-specific detector (e.g., SCD, FPD, PFPD) is functioning correctly and is optimized for sensitivity.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility.
-
Question: My peak areas for the same concentration of sulfur compounds are varying significantly between injections. What is causing this lack of reproducibility?
-
Answer: Inconsistent results often point to issues with sample introduction, column stability, or detector fluctuations.
-
Causality: Variations in injection volume, column bleed, or detector flame stability can all contribute to poor reproducibility. For PLOT columns, particle shedding can also cause changes in flow restriction and inconsistent results.[13]
-
Troubleshooting Protocol:
-
Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for any signs of wear or contamination.
-
Septum Check: A leaking or cored septum can lead to variable sample introduction. Replace the septum if necessary.[14]
-
Column Bleed: High column bleed can create an unstable baseline and affect integration. Ensure you are operating within the column's recommended temperature limits.
-
Detector Stability: For flame-based detectors like FPD and PFPD, ensure stable gas flows (hydrogen and air) to maintain a consistent flame.[15]
-
Consider Columns with Particle Traps: If using a PLOT column, consider one with an integrated particle trap to prevent particles from reaching the detector and causing spikes or flow changes.[13]
-
-
Column Selection and Experimental Workflow
Recommended Column Characteristics for Sulfur Compound Analysis
| Parameter | Recommendation for Volatile Sulfurs (e.g., H₂S, Mercaptans) | Rationale |
| Stationary Phase | Inert Porous Layer Open Tubular (PLOT) or specialized non-polar phases. | Provides high retention for volatile compounds and minimizes analyte interaction.[6][7] |
| Inertness | Highest degree of inertness is critical. | Prevents adsorption and degradation of reactive sulfur compounds.[6][7][8][9] |
| Film Thickness | 4.0 µm or greater. | Increases retention of highly volatile analytes, improving separation.[16] |
| Internal Diameter | 0.32 mm. | Offers a good balance between sample capacity and chromatographic efficiency.[16] |
| Length | 30 m to 60 m. | Longer columns provide better resolution for complex mixtures.[16] |
Experimental Protocol: System Suitability Test for Sulfur Analysis
This protocol is designed to verify the inertness and performance of your GC system before analyzing samples.
-
Prepare a Low-Level Sulfur Standard: Prepare a gas-phase standard containing key reactive sulfur compounds (e.g., H₂S, methyl mercaptan, ethyl mercaptan) at a concentration relevant to your application (e.g., 50-100 ppb).
-
Set GC and Detector Conditions:
-
Use an appropriate temperature program that provides good separation of the target analytes.
-
Ensure the detector is optimized for sulfur response.
-
-
System Priming: Inject the low-level standard multiple times (e.g., 5-10 injections) to passivate any remaining active sites. You should observe the peak areas increasing and then stabilizing.[11]
-
Evaluate Peak Shape: Once the response is stable, evaluate the peak shape of the most reactive compounds (H₂S and methyl mercaptan). The asymmetry factor should be close to 1.0.
-
Assess Reproducibility: Perform a series of replicate injections (e.g., 5-7) and calculate the relative standard deviation (RSD) of the peak areas. An RSD of <15% is generally acceptable for trace-level analysis.
Visualizations
Logical Workflow for GC Column Selection
Caption: A flowchart to diagnose and resolve common issues in GC sulfur analysis.
References
-
ASTM D6228, Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection, ASTM International, West Conshohocken, PA, 2023. [Link]
-
McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 847-854. [Link]
-
ASTM D5623, Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection, ASTM International, West Conshohocken, PA, 2018. [Link]
-
Analysis of Sulfur Compounds in Light Petroleum Liquids Using ASTM Method D5623, Gas Chromatography and Pulsed Flame Photometric. (n.d.). OI Analytical. [Link]
-
Sulfur Analysis by GC-SCD using Shimadzu's SCD-2030 for ASTM D5504, D5623, and D7011. (2020). Shimadzu. [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek® Corporation. [Link]
-
Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams. (2020, October 27). Restek. [Link]
-
Agilent J&W Select Low Sulfur GC Column. (n.d.). Agilent Technologies. [Link]
-
ASTM Methods for Sulfur Analysis in Petrochemicals using a Pulsed Flame Photometric Detector (PFPD). (n.d.). Davidson Analytical Services. [Link]
-
McKelvie, K. H., & Thurbide, K. B. (2017). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection. Analytical Methods, 9(5), 847-854. [Link]
-
Agilent Select Low Sulfur GC Column. (n.d.). Chrom Tech. [Link]
-
Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26). Agilent Technologies. [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023, June 4). YouTube. [Link]
-
Agilent Select Low Sulfur PLOT GC Columns. (n.d.). Element Lab Solutions. [Link]
-
Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... (n.d.). ResearchGate. [Link]
-
Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu. [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (2014). Agilent Technologies. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020, May 20). AZoM. [Link]
-
Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (2019). ACS Publications. [Link]
-
8860 Gas Chromatograph Troubleshooting. (n.d.). Agilent Technologies. [Link]
-
GC Troubleshooting Guide. (2024, May 29). LCGC International. [Link]
- Determination of sulfur compounds in various light hydrocarbon matrices by Sulfur Chemiluminescence Detector. (n.d.). Agilent Technologies.
-
Improving Laboratory Productivity with Integral Particle Trap Plot Column. (2013, October 29). Agilent Technologies. [Link]
-
Guide to Choosing a GC Column. (n.d.). Phenomenex. [Link]
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- 16. ysi.com [ysi.com]
Troubleshooting poor peak shape of "Butane, 1-(propylthio)-"
Answering the user's request.## Technical Support Center: Troubleshooting Poor Peak Shape for Butane, 1-(propylthio)-
Welcome to the technical support center for the analysis of Butane, 1-(propylthio)- (also known as Butyl Propyl Sulfide). This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with this and similar thioether compounds. Poor peak shape can compromise resolution, accuracy, and precision, making reliable quantification difficult.
This document provides a structured, in-depth approach to diagnosing and resolving common peak shape issues. We will move from high-level FAQs to detailed, protocol-driven troubleshooting guides, explaining the scientific principles behind each step to empower you to make informed decisions in your laboratory.
Understanding the Analyte: Butane, 1-(propylthio)-
Before troubleshooting, it's crucial to understand the chemical nature of your analyte. As a sulfur-containing organic compound (a thioether), Butane, 1-(propylthio)- presents unique analytical challenges. The sulfur atom's lone pair of electrons can engage in secondary interactions with active sites within a gas chromatography (GC) system, which is a primary cause of peak tailing.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆S | [3][4] |
| Molecular Weight | 132.27 g/mol | [3][4] |
| Boiling Point | 167.2 °C (at 760 mmHg) | [5] |
| LogP | 2.93 | [5] |
| Primary Challenge | High reactivity of sulfur moiety | [1][6] |
Given its volatility and thermal stability, Gas Chromatography (GC) is the standard method for its analysis. This guide will focus exclusively on GC-based troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding poor peak shape.
Q1: My peak for Butane, 1-(propylthio)- is tailing severely. What is the most likely cause?
Peak tailing for sulfur compounds is most often caused by unwanted chemical interactions with "active sites" within your GC system.[1][7] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column's stationary phase, or metal surfaces in the flow path. The electron-rich sulfur atom in your analyte has a high affinity for these sites, causing a portion of the molecules to be temporarily adsorbed, delaying their elution and creating a "tail."[2][8] If only this peak and other polar or active analytes are tailing, this points strongly to a chemical interaction issue.[7][9]
Q2: My peak is asymmetrical but leaning forward (fronting). What should I check first?
Peak fronting is almost always a symptom of column overload.[10][11][12] This means you have introduced too much analyte mass onto the column for its capacity. The stationary phase becomes saturated, and excess analyte molecules are pushed ahead of the main band, eluting earlier and causing the peak to front.[13] The first and simplest diagnostic step is to dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape becomes symmetrical, you have confirmed column overload.[11]
Q3: All the peaks in my chromatogram are broad, not just my target analyte. What does this indicate?
When all peaks, including those of non-polar hydrocarbons, are broad, the issue is likely systemic or physical rather than chemical.[7] This points away from analyte-specific interactions and towards a problem affecting the entire separation process. Common causes include:
-
Incorrect Carrier Gas Flow Rate: An improperly set flow rate can increase diffusion and broaden peaks.
-
System Leaks: A leak in the inlet or connections will disrupt flow path stability.[14]
-
Large Dead Volume: Improper column installation in the inlet or detector can create unswept volumes where peaks can broaden.[2][15]
-
Low Oven Temperature: If the initial oven temperature is too low, it can lead to poor focusing of the sample at the head of the column.
Q4: My single analyte peak is appearing as a split or "twin" peak. What's happening?
Peak splitting suggests that the sample band is being disrupted as it is introduced onto the column.[12] Several factors can cause this:
-
Improper Column Installation: A poorly cut column end or incorrect placement in the inlet can create a turbulent flow path, splitting the sample introduction.[2][10]
-
Solvent Mismatch (Splitless Injection): If you are using a splitless injection and your sample solvent is not compatible with the stationary phase polarity, it can cause poor sample focusing on the column, leading to a split peak.[10][11] For example, injecting a non-polar solvent like hexane onto a polar WAX column can cause this issue.
-
Column Contamination or Degradation: A void or channel at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[12][16]
Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Peak Tailing
Peak tailing is the most persistent issue for sulfur analysis. This workflow helps differentiate between physical and chemical causes to apply the correct solution.
Caption: Workflow to diagnose peak tailing causes.
A clean, square cut is essential for proper sample introduction. A jagged or angled cut can create turbulence and active sites.
-
Wear Gloves: Prevent contamination of the column with oils from your hands.
-
Select a Scoring Wafer: Use a ceramic or diamond-tipped scoring wafer specifically designed for fused silica columns. Do not use a file or other abrasive tool.
-
Score the Column: Gently draw the scoring wafer across the column tubing at a 90-degree angle. A single, light score is sufficient.
-
Break the Column: While viewing the score under slight magnification (a small magnifier is ideal), gently flick the column on the opposite side of the score. It should break cleanly.
-
Inspect the Cut: Examine the end of the column with the magnifier. The surface should be flat, smooth, and perfectly perpendicular to the column wall (a "mirror-like" finish). If you see any jagged edges or shards of silica, repeat the process.[10]
-
Installation: Following your instrument manufacturer's instructions, install the column to the correct depth in the inlet and detector. An incorrect depth can create dead volumes, leading to peak broadening and tailing.[2][10]
The first few centimeters of the column bear the brunt of contamination from non-volatile sample matrix components. Trimming this section can restore performance.
-
Cool System: Ensure the GC oven and inlet have cooled to room temperature.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Measure and Cut: Using a ruler, measure 10-20 cm from the inlet end of the column.
-
Perform Clean Cut: Following the steps in Protocol A , cut the measured length from the column.
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct depth.
-
Update Instrument Configuration: In your GC software, update the column length to reflect the new, shorter length. This is critical for accurate flow and pressure calculations.[2]
-
Condition (Optional but Recommended): Briefly condition the column by heating it to a moderate temperature to remove any oxygen that entered during the process.
Guide 2: Correcting Peak Fronting Due to Overload
Column overload is the most common cause of peak fronting.[10][11][16] This guide provides a systematic way to diagnose and resolve it.
| Potential Cause | Diagnostic Check | Recommended Solution |
| High Analyte Concentration | Perform a serial dilution of the sample (1:10, 1:100). If peak shape improves, this is the cause. | Dilute the sample into the linear range of the detector. |
| Large Injection Volume | Reduce the injection volume by half. If peak shape improves, this is a contributing factor. | Decrease the injection volume (e.g., from 1 µL to 0.5 µL or 0.2 µL). |
| Incorrect Split Ratio | If using a split injection, ensure the split ratio is not too low (e.g., <10:1). | Increase the split ratio (e.g., to 50:1 or 100:1) to reduce the mass on the column. |
| Insufficient Column Capacity | Issue persists even at low concentrations. | Use a column with a thicker stationary phase film or a larger internal diameter (ID).[17] |
This protocol helps you find the right balance between signal intensity and good peak shape.
-
Prepare a Stock Solution: Prepare a stock solution of Butane, 1-(propylthio)- at the highest expected concentration.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, 1:20, and 1:50.
-
Inject and Analyze: Inject a constant volume (e.g., 1 µL) of each dilution, starting with the most dilute sample and working towards the most concentrated.
-
Evaluate Peak Shape: Observe the peak shape in each chromatogram. Identify the highest concentration that still provides a symmetrical, Gaussian peak. This concentration represents the upper limit of your working range for that injection volume.
-
Optimize Injection Volume (if needed): If even the most dilute standard shows fronting, repeat the analysis using a smaller injection volume (e.g., 0.5 µL).
Part 3: Recommended GC Parameters for Initial Analysis
This table provides a validated starting point for method development. Optimization will be required based on your specific instrument, sample matrix, and desired resolution.
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polar phase (e.g., 5% Phenyl-Methylpolysiloxane) or specialized low-sulfur column. | A 5% phenyl phase is a robust general-purpose column. For trace analysis, a specialized sulfur-inert column is highly recommended to minimize peak tailing.[6][17] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and capacity.[17] |
| Inlet | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Recommended to avoid column overload. Use splitless only if trace-level sensitivity is required, and ensure sample concentration is low. |
| Carrier Gas | Helium or Hydrogen | Set to optimal flow rate (e.g., ~1.2 mL/min for He on a 0.25 mm ID column). |
| Oven Program | Initial: 60 °C (hold 2 min) | A lower starting temperature can improve focusing for volatile compounds. |
| Ramp: 10 °C/min to 200 °C | A moderate ramp rate provides good separation. | |
| Detector | FID or Sulfur-Specific (SCD, FPD) | FID is a universal detector. For high selectivity and sensitivity for sulfur compounds, an SCD or FPD is superior.[1][18] |
| Detector Temp | 280 °C | Must be higher than the final oven temperature to prevent condensation. |
Logical Relationships in Troubleshooting
The following diagram illustrates the interconnected nature of chromatographic problems and their sources.
Caption: Relationship between problems and their sources.
References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Technologies, Inc. Retrieved from [Link]
-
Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS? Retrieved from [Link]
-
Chromatography Today. (n.d.). What is Peak Fronting? Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Retrieved from [Link]
-
LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]
-
SCION Instruments. (n.d.). Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010, December 20). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Food Safety Magazine. (2010, August 1). GC Column Selection—Optimize Your Analysis. Retrieved from [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Butane, 1-(propylthio)- (CAS 1613-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Butane, 1-(propylthio)- [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. agilent.com [agilent.com]
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Technical Support Center: Minimizing Sample Carryover in Butane, 1-(propylthio)- Analysis
Welcome to the technical support center for the analysis of Butane, 1-(propylthio)-, also known as propyl butyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and frustrating issue: sample carryover. We will delve into the causes, provide systematic solutions, and offer preventative strategies to ensure the accuracy and integrity of your analytical results.
Understanding the Culprit: Why Does 1-(Propylthio)butane Cause Carryover?
Before tackling the "how" of troubleshooting, it's crucial to understand the "why." Butane, 1-(propylthio)- (C7H16S) is a thioether, a class of organosulfur compounds.[1][2] Its physicochemical properties contribute to its "sticky" nature in analytical systems, particularly in gas chromatography (GC).
-
Molecular Weight and Boiling Point: With a molecular weight of approximately 132.27 g/mol and a boiling point of about 167°C, it is volatile enough for GC analysis but can condense in cooler spots within the system.[1][3]
-
Polarity and Adsorption: The sulfur atom in the thioether linkage provides a site for potential interaction and adsorption onto active sites within the GC system. These active sites can be found on metal surfaces in the injector, on the glass liner, or even at the head of the analytical column.[4] This adsorption is a primary mechanism for carryover.
-
LogP: The octanol-water partition coefficient (LogP) is around 2.9-3.0, indicating a non-polar, lipophilic nature.[3] This suggests good solubility in common organic solvents, which is a key factor in selecting effective wash solvents.
Carryover occurs when remnants of an analyte from a high-concentration sample appear in subsequent analyses of low-concentration samples or blanks.[5] For a compound like 1-(propylthio)butane, this can happen when molecules adsorb to surfaces in the flow path and then slowly desorb during later runs, creating "ghost peaks".[6][7]
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is formatted to address common problems you might encounter during your analysis.
Question: I injected a high-concentration standard, and now I see a corresponding peak in my subsequent blank solvent injection. What's the first thing I should do?
Answer: The first step is to confirm the issue is instrument carryover and not contaminated solvent. Inject a different, trusted blank solvent. If the peak persists, you have confirmed instrument carryover. The most likely initial source is the autosampler syringe and the injection port.
Immediate Actions:
-
Enhance Syringe Cleaning: Your current syringe wash protocol may be insufficient. Increase the number of post-injection rinses. Use a dual-solvent wash strategy: first with a solvent that your sample is highly soluble in (like hexane or dichloromethane), followed by a more polar solvent like methanol or isopropanol to remove a wider range of potential contaminants.[8][9]
-
Perform a Bake-Out: After removing the column, bake out the injector port at a high temperature (e.g., 20-30°C above your normal injector temperature, but do not exceed instrument limits) for 30-60 minutes. This can help volatilize and remove contaminants from the inlet.[10]
Question: I've improved my syringe wash, but I still have minor carryover. Where should I look next?
Answer: If aggressive syringe washing doesn't solve the problem, the contamination is likely deeper within the injection port or at the front of the column.
Systematic Troubleshooting Steps:
-
Injector Maintenance is Critical: The injector is a common source of carryover.[11][12]
-
Replace the Septum: A cored or worn septum can trap sample material and release it in later injections.
-
Replace the Inlet Liner: The liner is a high-contact area. Non-volatile matrix components and adsorbed analyte can accumulate here. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes trap non-volatiles, but for sticky compounds, the wool itself can become a source of carryover. Consider a liner without wool or one with deactivated wool.[12]
-
-
Column Maintenance:
-
Trim the Column: Remove the first 10-15 cm from the inlet end of your GC column. Active sites can develop at the head of the column where it is exposed to the sample matrix.[10]
-
Condition the Column: After trimming and reinstalling, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.
-
Question: My carryover is sporadic. It doesn't always appear after a high-concentration sample. What could be the cause?
Answer: Sporadic carryover often points to issues in less obvious parts of the flow path, such as gas lines or the split vent.
Investigative Actions:
-
Check for Backflash: Injecting too large a volume for your inlet temperature and pressure can cause the sample to expand beyond the volume of the liner, a phenomenon known as backflash.[13] This can contaminate the carrier gas and split vent lines.[13]
-
Solution: Reduce your injection volume or use a liner with a larger internal volume. You can also use a pressure-pulsed injection to help focus the sample onto the column more quickly.[13]
-
-
Inspect and Clean the Split Vent Line: Contaminants from backflash can condense in the cooler split vent line.[14] This line and its trap should be inspected and cleaned or replaced as part of routine maintenance.
Systematic Carryover Evaluation Protocol
To effectively troubleshoot, you need to quantify the problem. This protocol provides a self-validating system to test the effectiveness of your interventions.
Objective: To determine the percentage of carryover in the analytical system.
Procedure:
-
System Equilibration: Run your standard GC method with several blank injections until the baseline is stable and free of the target analyte peak.
-
High-Concentration Standard: Inject your highest concentration calibration standard (e.g., ST100).
-
First Blank Injection: Immediately following the high-concentration standard, inject a blank solvent (e.g., Blank 1).
-
Second Blank Injection: Inject a second blank solvent (e.g., Blank 2).
-
Low-Concentration Standard: Inject your lowest concentration calibration standard (e.g., ST1).
-
Calculation:
-
Measure the peak area of 1-(propylthio)butane in all injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in ST100) * 100
-
The peak area in Blank 2 should be significantly smaller than in Blank 1. The peak area in ST1 should be significantly larger than in Blank 1 to ensure your quantification is not impacted.
-
Acceptance Criteria: A common industry acceptance criterion for carryover is that the peak in the blank should be less than 20% of the peak in the lowest calibration standard (LLOQ). However, this can be method-dependent.
Preventative Maintenance and Best Practices
The most effective troubleshooting is prevention.
-
Routine Injector Maintenance: Establish a fixed schedule for replacing the septum and liner. The frequency depends on sample throughput and matrix cleanliness (e.g., weekly or after every 100 injections).[12]
-
Optimized Wash Solvents: Use a dual-solvent wash system in your autosampler. A non-polar solvent followed by a mid-polarity solvent like isopropanol or ethyl acetate is often effective.[15][16]
-
Method Optimization:
-
Injector Temperature: Ensure the injector is hot enough to volatilize the sample quickly but not so hot that it causes analyte degradation.
-
Bake-out Step: Include a short, high-temperature bake-out at the end of each GC run to elute any remaining high-boiling compounds from the column.[17]
-
-
Sample Sequencing: Whenever possible, run samples from lowest to highest expected concentration. After a known high-concentration sample, program one or two blank injections to wash the system before the next sample.[18]
| Component | Preventative Action | Frequency | Rationale |
| Autosampler Syringe | Use dual-solvent wash; increase rinse cycles. | After every injection | Prevents accumulation of analyte on syringe surfaces.[8] |
| Septum | Replace | Weekly or after 100-150 injections | Prevents leaks and eliminates cored particles as a source of adsorption.[12] |
| Inlet Liner | Replace | Weekly or after 100-150 injections | Removes non-volatile residue and active sites.[11] |
| GC Column | Trim 10-15 cm from inlet end | As needed based on peak shape/carryover | Removes active sites and contamination at the head of the column.[10] |
| Split Vent Line | Inspect and clean/replace | Every 6 months | Removes condensed contaminants that can be a source of sporadic carryover.[14] |
Frequently Asked Questions (FAQs)
Q1: Can my choice of sample vial affect carryover? A1: Yes. Using high-quality, deactivated (silanized) glass vials can prevent analytes from adsorbing to the glass surface, which can be a subtle source of carryover.[8]
Q2: I'm using GC-MS. Could the carryover be coming from the mass spectrometer? A2: While less common for a volatile compound like 1-(propylthio)butane, carryover can occur in the MS ion source if it becomes heavily contaminated. However, the vast majority of carryover issues originate in the autosampler and GC inlet.[10] If you have performed all GC maintenance and still have issues, cleaning the ion source may be necessary.
Q3: Is it better to use a split or splitless injection to minimize carryover? A3: A split injection generally results in less carryover because a large portion of the sample is vented, meaning less mass is introduced to the inlet and column. However, this may not be suitable for trace-level analysis. If you must use splitless injection, be meticulous about liner maintenance and injection volume to prevent backflash.[17]
Q4: What are the best all-around wash solvents for a GC autosampler when dealing with diverse samples? A4: There is no single "best" solvent. A good starting point is to use the same solvent your samples are dissolved in for one wash vial.[9] For the second wash vial, a solvent with a different polarity, like methanol or isopropanol, is a good choice to remove a broader range of contaminants. Toluene is also noted for its ability to wash and lubricate the syringe plunger.[15]
Diagrams
// Connections Syringe -> Septum [label="Injection"]; Vial -> Syringe [label="Sample Draw"]; Septum -> Liner; Liner -> InletBody; InletBody -> Column; Liner -> GasLines [color="#EA4335", style=dashed, label=" Contamination "]; } enddot Caption: Primary sources of sample carryover in a GC system.
References
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Retrieved from [Link]
-
LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved from [Link]
-
LCGC Blog. (2018). Solve Carryover Problems in Gas Chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
De Gruyter. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In GC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). sec-Butyl propyl sulfide. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butane, 1-(methylthio)-4-(propylthio)-. PubChem Compound Database. Retrieved from [Link]
-
Chromatography Forum. (2011). Troubleshooting tips to prevent carry over contaminants. Retrieved from [Link]
-
ChemBK. (n.d.). Propyl butyl sulfide. Retrieved from [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfide, butyl isopropyl. PubChem Compound Database. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Butyl propyl disulfide (FDB011044). Retrieved from [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks [Video]. YouTube. Retrieved from [Link]
-
Stenutz. (n.d.). butyl propyl sulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for lowest carry over. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of Injector Maintenance. Retrieved from [Link]
-
Waters Corporation. (2026). Reducing carryover. Waters Help Center. Retrieved from [Link]
-
PubMed. (n.d.). Gas Chromatographic Method for the Quantitative Assay of Alkane Thiol S-methyltransferase. Retrieved from [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
-
Chromatography Forum. (2012). Problem with carryover. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It? [Video]. YouTube. Retrieved from [Link]
-
Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]
-
ResearchGate. (2024). How to eliminate the carry-over effect in GC-MS/MS system?. Retrieved from [Link]
-
ResearchGate. (2016). GC-MS washing solvents for the plunger needle?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Organic solvent for cleaning autosampler syringe. Retrieved from [Link]
-
Reddit. (2024). Choosing Rinse Solvent for GC-FID. Retrieved from [Link]
-
PubMed. (2023). Organosulfur in food samples: Recent updates on sampling, pretreatment and determination technologies. Retrieved from [Link]
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2015). What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS?. Retrieved from [Link]
-
PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. PMC. Retrieved from [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Method Refinement for "Butane, 1-(propylthio)-" in Complex Samples
Welcome to the technical support center for the analysis of "Butane, 1-(propylthio)-". This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile thioether in complex sample matrices. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your analytical methods and achieve accurate, reproducible results.
Introduction to the Analyte: Butane, 1-(propylthio)-
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is a volatile organosulfur compound with the chemical formula C₇H₁₆S.[1][2] Its analysis in complex matrices, such as environmental, food, and biological samples, can be challenging due to its volatility, potential for reactivity, and susceptibility to matrix effects. This guide provides practical solutions to common issues encountered during its analysis by gas chromatography-mass spectrometry (GC-MS).
Chemical Properties of Butane, 1-(propylthio)-
| Property | Value | Source |
| CAS Number | 1613-46-3 | [2] |
| Molecular Formula | C₇H₁₆S | [1][2] |
| Molecular Weight | 132.27 g/mol | [1] |
| Boiling Point | 167.2 °C at 760 mmHg | [3] |
| Vapor Pressure | 2.27 mmHg at 25°C | [3] |
| LogP | 2.92970 | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing Butane, 1-(propylthio)- in a complex liquid matrix?
For volatile compounds like Butane, 1-(propylthio)- in liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and recommended technique.[4][5] It is a solvent-free method that combines sampling, extraction, and concentration into a single step, minimizing sample handling and potential for contamination.[4] HS-SPME is particularly advantageous for complex matrices as it reduces the introduction of non-volatile matrix components into the GC system, which can cause contamination and interfere with the analysis.[4]
Q2: Which SPME fiber should I choose for Butane, 1-(propylthio)- analysis?
The choice of SPME fiber coating is critical for efficient extraction. For a semi-volatile, nonpolar compound like Butane, 1-(propylthio)-, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the best choice.[6][7] This combination of materials provides a broad range of selectivity for volatile and semi-volatile compounds. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective.[8]
Q3: How can I prevent the degradation of Butane, 1-(propylthio)- during sample storage and analysis?
Thioethers can be susceptible to oxidation.[6] To minimize degradation:
-
Sample Storage: Store samples in amber vials at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) to slow down oxidative processes.[9]
-
Inert Atmosphere: During sample preparation, purging the headspace of the vial with an inert gas like nitrogen can help to displace oxygen and reduce oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample may be beneficial, but this should be carefully validated to ensure it does not interfere with the analysis.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.
Q4: What are the common causes of poor peak shape (e.g., tailing) for Butane, 1-(propylthio)- in my chromatogram?
Peak tailing for sulfur compounds is often indicative of active sites within the GC system.[10] Potential causes include:
-
Contaminated Inlet Liner: The glass liner in the GC inlet can accumulate non-volatile matrix components, creating active sites.
-
Column Contamination: The front end of the analytical column can become contaminated over time.
-
Improper Column Installation: Incorrect column installation can lead to dead volume and poor peak shape.[11]
-
Column Degradation: Oxygen leaks or prolonged exposure to high temperatures can damage the stationary phase of the column.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis of Butane, 1-(propylthio)-.
Issue 1: Low or No Analyte Response
-
Potential Cause A: Analyte Loss During Sample Preparation.
-
Solution: Thioethers can adsorb to active sites on glass or plastic surfaces.[9] Use deactivated glass vials and minimize sample transfer steps. Ensure proper optimization of SPME parameters (extraction time and temperature) to achieve efficient extraction.
-
-
Potential Cause B: Leak in the GC System.
-
Solution: A leak in the injector or column connections can lead to a loss of sample. Perform a leak check using an electronic leak detector.[10]
-
-
Potential Cause C: Inefficient Desorption from SPME Fiber.
-
Solution: Ensure the desorption temperature in the GC inlet is sufficient to release the analyte from the fiber (typically 250°C).[4] A longer desorption time may also be necessary.
-
Issue 2: Poor Reproducibility (Inconsistent Peak Areas)
-
Potential Cause A: Inconsistent SPME Extraction.
-
Solution: Ensure consistent sample volume, incubation time, temperature, and agitation for every sample.[6] An autosampler will provide better reproducibility than manual SPME.
-
-
Potential Cause B: Matrix Effects.
-
Potential Cause C: Fluctuations in GC System Performance.
-
Solution: Regularly check for leaks, ensure stable gas flows, and perform routine maintenance on the injector and detector.[15]
-
Issue 3: Ghost Peaks or Carryover
-
Potential Cause A: Incomplete Desorption from SPME Fiber.
-
Solution: Increase the desorption time or temperature in the GC inlet. After each injection, it is good practice to "bake out" the SPME fiber in a separate, clean, heated port to remove any residual compounds.
-
-
Potential Cause B: Contamination of the Syringe or Inlet.
-
Solution: Clean the autosampler syringe and the GC inlet regularly. Replacing the inlet liner and septum is crucial for preventing carryover.[16]
-
-
Potential Cause C: Backflash in the Injector.
-
Solution: If the solvent volume is too large for the inlet temperature and pressure, it can "backflash" out of the liner and contaminate the injector.[17] Use a liner with a larger volume or reduce the injection volume.
-
Experimental Protocols
Protocol 1: HS-SPME Sample Preparation
This protocol provides a starting point for the extraction of Butane, 1-(propylthio)- from a liquid sample matrix. Optimization will be required for your specific application.
-
Sample Aliquoting: Transfer a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended): Add a known amount of an appropriate internal standard. A deuterated analog of the analyte or a compound with similar chemical properties and a different retention time is ideal.
-
Matrix Modification (Optional): To enhance the release of volatile compounds from the sample matrix, you can add salt (e.g., NaCl to saturation) to increase the ionic strength of the solution.[6]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubation and Extraction:
-
Place the vial in an autosampler tray or a heating block with agitation.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
-
HS-SPME Workflow Diagram
Caption: Workflow for HS-SPME sample preparation.
Protocol 2: GC-MS Analysis
These are suggested starting parameters for the GC-MS analysis of Butane, 1-(propylthio)-.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Injector | Split/Splitless Inlet |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) |
| Desorption Time | 2 minutes |
| Column | Agilent DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or similar inert column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification |
GC-MS Analysis Workflow Diagram
Caption: Key stages of the GC-MS analysis workflow.
Quantitative Analysis Strategy
For accurate quantification of Butane, 1-(propylthio)-, an internal standard calibration method is highly recommended.[14]
-
Internal Standard Selection: Choose an internal standard that is not present in the samples, has similar chemical properties to Butane, 1-(propylthio)-, and is well-resolved chromatographically. A deuterated analog is an excellent choice.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of Butane, 1-(propylthio)- and a constant concentration of the internal standard in a matrix that closely matches your samples (matrix-matched calibration).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Sample Analysis: Prepare and analyze your unknown samples using the same procedure, including the addition of the internal standard at the same concentration as in the calibration standards.
-
Quantification: Determine the concentration of Butane, 1-(propylthio)- in your samples by using the response ratio from the sample chromatogram and the calibration curve.
Calibration Strategy Logic
Caption: Logic flow for quantitative analysis using an internal standard.
References
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). Butane, 1-(propylthio)-. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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Amptius. (n.d.). EPA Method 16 Instrumentation Guide. Retrieved January 12, 2026, from [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved January 12, 2026, from [Link]
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Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved January 12, 2026, from [Link]
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Xie, J., Liao, B., & Tang, R. Y. (2020). Functional Application of Sulfur-Containing Spice Compounds. Journal of Agricultural and Food Chemistry, 68(45), 12505–12526. [Link]
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PubMed. (2020). Functional Application of Sulfur-Containing Spice Compounds. Retrieved January 12, 2026, from [Link]
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American Testing Technologies. (n.d.). Air. Retrieved January 12, 2026, from [Link]
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Dziekońska-Kubczak, U., Pielech-Przybylska, K., Patelski, P., & Balcerek, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214. [Link]
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Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved January 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 16A For Determination Of Total Reduced Sulfur Emissions Summary Of Comments and Responses. Retrieved January 12, 2026, from [Link]
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Gas Chromatography Analysis. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved January 12, 2026, from [Link]
- Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
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U.S. Environmental Protection Agency. (n.d.). Method 16A: Determination of Total Reduced Sulfur emissions from stationary sources (impinger technique). Retrieved January 12, 2026, from [Link]
-
Amptius. (n.d.). EPA Method 16 Instrumentation Guide. Retrieved January 12, 2026, from [Link]
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1214.
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved January 12, 2026, from [Link]
- Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
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ResearchGate. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved January 12, 2026, from [Link]
- McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
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Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
- Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
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Journal of Agricultural and Food Chemistry. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved January 12, 2026, from [Link]
- Shimadzu. (2020). GC-SCD Analysis of Fuels and Petrochemicals.
- Agilent Technologies. (2003). Quantification and Characterization of Sulfur in Low-Sulfur Reformulated Gasolines by GC-ICP-MS Application.
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Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. [Link]
- Restek Corporation. (2023). Optimization of an analytical method based on SPME-Arrow and chemometrics for the characterization of the aroma profile of commercial bread.
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MDPI. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Retrieved January 12, 2026, from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2023). Optimization of an analytical method based on SPME-Arrow and chemometrics for the characterization of the aroma profile of commercial bread.
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PubMed Central. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved January 12, 2026, from [Link]
-
LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of HS-SPME conditions for quantification of 2-acetyl-1-pyrroline and study of other volatiles in Pandanus amaryllifolius Roxb. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Navigating Co-elution Challenges with Butane, 1-(propylthio)-
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Technical Support Center: Improving Reproducibility in Butane, 1-(propylthio)- Measurements
Welcome to the technical support center for the analysis of Butane, 1-(propylthio)-, also known as butyl propyl sulfide (CAS 1613-46-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their measurements. Given its volatile and reactive nature as a thioether, analyzing this compound presents unique challenges that require meticulous attention to the entire analytical workflow.[3][4]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Section 1: Sample Preparation and Handling
The journey to reproducible results begins long before the sample reaches the instrument. Butane, 1-(propylthio)- is a volatile organic compound (VOC), and its sulfur-containing functional group makes it susceptible to specific interactions and degradation pathways.[3][5]
Q1: My quantitative results for Butane, 1-(propylthio)- are consistently low and variable. What are the likely causes of analyte loss during sample preparation?
A1: Low and erratic recovery of Butane, 1-(propylthio)- is a common problem stemming from its physicochemical properties. The primary causes are its volatility, potential for adsorption, and chemical instability.
-
Volatility: With a boiling point of approximately 167°C and a vapor pressure of 2.27 mmHg at 25°C, this compound can be easily lost to the gas phase during sample handling, transfers, or extraction steps.[6] Any procedure that involves open vials, excessive heating, or vigorous mixing can lead to significant analyte loss.
-
Adsorption: As a thioether, the sulfur atom has lone electron pairs that can interact with active sites (e.g., silanol groups) on glass surfaces, metal components of your system, or particulate matter within the sample matrix.[7][8] This leads to incomplete transfer and peak tailing in chromatography.
-
Matrix Effects: Complex matrices, such as food, beverages, or biological fluids, can contain components that interfere with extraction efficiency.[9] For instance, high ethanol content in a sample can decrease the sensitivity of headspace extraction methods for sulfur compounds.[10]
-
Chemical Instability: While thioethers are generally stable, organosulfur compounds can be prone to oxidation or other reactions over time, especially if the sample matrix is not properly preserved.[11][12]
Protocol: Minimizing Analyte Loss with Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based, solvent-free extraction technique ideal for volatile compounds like Butane, 1-(propylthio)-, as it minimizes sample handling and potential for contamination.[10][13]
-
Vial Selection: Use 20 mL glass headspace vials with PTFE/silicone septa.
-
Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of your liquid sample into the vial. For solid samples, use a consistent weight (e.g., 1 g).
-
Matrix Modification (If Necessary): To improve the release of volatiles from the matrix, add a salt (e.g., 1 g of NaCl). This "salting out" effect increases the analyte's activity coefficient in the aqueous phase, driving it into the headspace.[10]
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a similar thioether not present in the sample).
-
Sealing: Immediately cap and crimp the vial to ensure a hermetic seal.[14]
-
Incubation & Extraction: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 10 minutes) to allow the analyte to equilibrate between the sample and the headspace.[15]
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a fixed duration (e.g., 20 minutes) to adsorb the analytes.[10]
-
Desorption: Transfer the fiber to the hot GC inlet for thermal desorption and analysis.
Q2: I'm struggling with the stability of my liquid calibration standards for Butane, 1-(propylthio)-. How can I ensure accurate and reproducible calibration?
A2: This is a critical and frequently encountered issue. Liquid standards of volatile organosulfur compounds in solvents like methanol can be unstable over time, leading to calibration drift and inaccurate quantification.[3] An effective and more robust alternative is to use certified gas-phase standards.
Causality: The instability of liquid standards is often due to the high volatility of the analyte, causing its concentration to decrease each time the vial is opened. Furthermore, organosulfur compounds can adsorb to the walls of the storage container or react with trace impurities in the solvent.
Solution: Calibration with Gas Standards
Using certified gas standards and a dynamic dilution system provides a higher degree of accuracy.[3][16] Alternatively, gas-tight syringes can be used to inject known volumes of the gas standard into sealed vials to create a calibration curve.
Workflow: Creating a Calibration Curve from a Gas Standard
A study on organosulfur compounds demonstrated that gas standards could be successfully used to calibrate for the analysis of liquid samples, showing excellent linearity (R² > 0.999) and reducing preparation time.[3][15]
Section 2: Gas Chromatography (GC) Troubleshooting
Your chromatographic performance is the core of measurement reproducibility. Issues like poor peak shape and shifting retention times can compromise the accuracy and precision of your results.[17]
Q3: I'm observing significant peak tailing for Butane, 1-(propylthio)-. What is the cause and how can I achieve a symmetrical peak?
A3: Peak tailing for active compounds like thioethers is almost always caused by unwanted interactions between the analyte and the GC system.[7]
Causality: The primary culprits are "active sites" within the sample flow path. These include:
-
GC Inlet Liner: Standard borosilicate glass liners contain acidic silanol groups (Si-OH) that can strongly and sometimes irreversibly adsorb the sulfur atom in your analyte.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column, creating new active sites.
-
Column Degradation: Over time, the stationary phase can degrade, exposing the reactive fused silica surface of the column tubing.
Troubleshooting Flowchart for Peak Tailing
Recommended GC Parameters for Butane, 1-(propylthio)- Analysis
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.[18]
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | Control the amount of sample introduced to prevent overload. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Liner | Deactivated, low-bleed liner | Crucial to prevent analyte adsorption and peak tailing.[19] |
| Carrier Gas | Helium or Hydrogen | High purity (99.999%) is essential to prevent column degradation.[8] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Provides optimal efficiency for most capillary columns. |
| Column | Mid-polarity (e.g., DB-624) or specialized low-bleed phase | Choose a phase that provides good selectivity for your analytes of interest. |
| Oven Program | Start at 40°C (hold 2 min), ramp 10°C/min to 240°C | Lower initial temperature improves separation of volatile compounds.[18] |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | MS provides identification, while SCD offers high selectivity and sensitivity for sulfur.[8] |
| MS Source Temp. | 230 °C | Standard temperature for good ionization efficiency. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Scan (for identification) or SIM (for quantitation) | Selected Ion Monitoring (SIM) improves sensitivity by focusing on characteristic ions (e.g., m/z 132, 89, 57 from NIST library).[20][21] |
Section 3: Method Validation and Quality Control
A thoroughly validated method is the cornerstone of reproducible science. Method validation demonstrates with objective evidence that an analytical procedure is fit for its intended purpose.[9][22]
Q4: What are the essential performance characteristics I must evaluate to validate my method for Butane, 1-(propylthio)- analysis?
A4: According to regulatory guidelines, such as those from the FDA Foods Program, a quantitative chemical method should be validated for several key performance characteristics.[23][24]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[22] This is assessed by analyzing matrix blanks and samples spiked with potential interferents.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve should be generated with at least 5 concentration levels, and the coefficient of determination (R²) should typically be ≥ 0.995.[3]
-
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing a certified reference material (CRM) or by calculating the recovery of spikes in a representative blank matrix. Acceptance criteria are often 80-120% recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single lab, by the same operator, on the same day.
-
Reproducibility (Inter-assay precision): Variation between different labs, or within the same lab over several days. The relative standard deviation (RSD) should typically be < 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. LOD is often defined as a signal-to-noise ratio of 3:1, while LOQ is 10:1.
Self-Validating System: Incorporating Routine QC
To ensure your validated method remains in a state of control, incorporate the following QC checks into every analytical run:
-
Solvent Blank: An injection of the solvent used for dilutions to check for system contamination.
-
Method Blank: A blank matrix sample carried through the entire preparation and analysis procedure to check for contamination from reagents or the process itself.[25]
-
Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of Butane, 1-(propylthio)- to monitor the performance of the entire analytical process.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration to assess matrix interference and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the run to check for instrument drift.
By systematically addressing potential issues from sample collection to data analysis and embedding robust validation and QC protocols, you can significantly improve the reproducibility and reliability of your Butane, 1-(propylthio)- measurements.
References
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- Butane, 1-(propylthio)-. (n.d.). NIST Chemistry WebBook.
- Butane, 1-(propylthio)-. (n.d.). NIST Chemistry WebBook.
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- A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. (2022). ResearchGate.
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- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
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- VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). FAO Knowledge Repository.
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Validation & Comparative
A Researcher's Guide to Quantitative Analysis of Butane, 1-(propylthio)-: A Comparison of Reference Material Strategies
For researchers, scientists, and drug development professionals engaged in the meticulous work of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. When dealing with volatile sulfur compounds (VSCs) such as Butane, 1-(propylthio)- (CAS: 1613-46-3), a compound often associated with distinct aromas and flavors, the choice of a reference standard is a critical decision that dictates the validity of your results. This guide provides an in-depth comparison of two primary approaches for the quantitative analysis of Butane, 1-(propylthio)-: the use of a Certified Reference Material (CRM) and the preparation and validation of an in-house standard.
The Analytical Challenge: Quantifying a Volatile Sulfur Compound
Butane, 1-(propylthio)-, also known as butyl propyl sulfide, is a volatile organic compound with the molecular formula C7H16S.[1][2][3] Its volatility and potential for reactivity present unique challenges for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for such compounds, offering the necessary sensitivity and selectivity.[2][4][5] However, the accuracy of any GC-MS method is fundamentally reliant on the quality of the reference standard used for calibration.
Core Approaches to Standardization: A Head-to-Head Comparison
The two primary strategies for calibrating the quantitative analysis of Butane, 1-(propylthio)- are:
-
Using a Certified Reference Material (CRM): A CRM is a standard where one or more property values are certified by a technically valid procedure, and is accompanied by a certificate providing the value, its uncertainty, and a statement of metrological traceability. While a specific CRM for Butane, 1-(propylthio)- is elusive, we will discuss the implications of using a hypothetical or a closely related surrogate CRM.
-
Preparing and Validating an In-house Standard: This approach involves purchasing the neat compound from a chemical supplier and independently verifying its identity and purity to create a well-characterized internal reference material.[6] This is often the only viable option when a specific CRM is unavailable.
The following sections will delve into the experimental workflows, data interpretation, and quality control considerations for each of these approaches.
Section 1: The Gold Standard - Analysis Using a Certified Reference Material
In a scenario where a CRM for Butane, 1-(propylthio)- is available, the analytical workflow is streamlined and provides the highest level of metrological traceability.
Experimental Workflow: CRM-Based Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of Butane, 1-(propylthio)- using a CRM.
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A Senior Application Scientist's Guide to Ionization Techniques for "Butane, 1-(propylthio)-" Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of molecules are paramount. The choice of ionization technique in mass spectrometry is a critical decision that dictates the quality and nature of the data obtained. This guide provides an in-depth comparison of various ionization techniques for the analysis of "Butane, 1-(propylthio)-" (C₇H₁₆S), a non-polar thioether. We will delve into the mechanistic underpinnings of each technique, presenting both experimental and inferred data to guide your analytical choices.
Understanding the Analyte: Butane, 1-(propylthio)-
"Butane, 1-(propylthio)-", also known as butyl propyl sulfide, is a volatile organic compound with a molecular weight of 132.27 g/mol . Its structure, featuring a sulfur atom bonded to a butyl and a propyl group, makes it relatively non-polar. This inherent volatility and lack of easily ionizable functional groups present a unique challenge and opportunity for different ionization methods.
Electron Ionization (EI): The Classic Approach for Structural Detail
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This high energy input leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Expected Performance for Butane, 1-(propylthio)-
The National Institute of Standards and Technology (NIST) provides an experimental EI mass spectrum for "Butane, 1-(propylthio)-". As a hard ionization method, EI is expected to produce a weak or absent molecular ion peak, but a rich fragmentation pattern useful for structural confirmation.[1][2][3][4] The fragmentation of aliphatic sulfides in EI is well-documented and typically involves cleavage of the C-S and C-C bonds.
Experimental Data: EI Mass Spectrum of Butane, 1-(propylthio)-
| m/z | Relative Intensity (%) | Plausible Fragment |
| 132 | ~5 | [M]⁺ (Molecular Ion) |
| 89 | ~30 | [C₄H₉S]⁺ |
| 75 | ~20 | [C₃H₇S]⁺ |
| 57 | ~100 | [C₄H₉]⁺ (Base Peak) |
| 43 | ~80 | [C₃H₇]⁺ |
| 41 | ~60 | [C₃H₅]⁺ |
| 29 | ~40 | [C₂H₅]⁺ |
Data inferred from the NIST Chemistry WebBook.
Causality Behind EI Fragmentation
The high energy of the electron beam readily overcomes the ionization energy of the molecule, leading to the ejection of an electron and the formation of a radical cation ([M]⁺•). The excess energy deposited in the ion causes bond cleavages. For "Butane, 1-(propylthio)-", the C-C bonds in the alkyl chains and the C-S bonds are susceptible to fragmentation. The formation of the stable tertiary butyl cation ([C₄H₉]⁺) often results in it being the base peak.
Experimental Protocol: GC-EI-MS
A common setup for analyzing volatile compounds like "Butane, 1-(propylthio)-" is Gas Chromatography coupled with Mass Spectrometry using an EI source (GC-EI-MS).
-
Sample Introduction : A dilute solution of "Butane, 1-(propylthio)-" in a volatile solvent (e.g., hexane) is injected into the GC.
-
Chromatographic Separation : The sample is vaporized and separated from other components on a capillary column (e.g., a non-polar DB-5ms column).
-
Ionization : The separated analyte enters the EI source, where it is bombarded with 70 eV electrons.
-
Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole) and detected.
Visualization: EI Fragmentation Pathway
Caption: Predicted EI fragmentation of Butane, 1-(propylthio)-.
Chemical Ionization (CI): A Softer Approach for Molecular Weight Determination
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through ion-molecule reactions.[2][5][6] This results in significantly less fragmentation compared to EI, making it ideal for determining the molecular weight of the analyte.[3][4]
Expected Performance for Butane, 1-(propylthio)-
Given its volatile nature, "Butane, 1-(propylthio)-" is an excellent candidate for CI. We can anticipate a prominent protonated molecule, [M+H]⁺, and minimal fragmentation. Studies on the chemical ionization of sulfides suggest that protonation will likely occur on the sulfur atom. The extent of fragmentation can be controlled by the choice of reagent gas, with methane being more energetic than isobutane or ammonia.
Predicted CI Mass Spectrum (Methane Reagent Gas)
| m/z | Relative Intensity (%) | Plausible Fragment |
| 133 | ~100 | [M+H]⁺ (Protonated Molecule) |
| 89 | <10 | [C₄H₉S]⁺ |
| 75 | <10 | [C₃H₇S]⁺ |
Predicted data based on general principles of CI and studies on similar compounds.[7][8]
Causality Behind CI
In CI, the reagent gas is first ionized by electron impact. These reagent gas ions then react with the analyte molecules. With methane as the reagent gas, species like CH₅⁺ and C₂H₅⁺ are formed, which then act as proton donors to the analyte. The protonation of "Butane, 1-(propylthio)-" is an energetically favorable process, leading to a stable [M+H]⁺ ion with little excess energy to induce fragmentation.
Experimental Protocol: GC-CI-MS
The protocol is similar to GC-EI-MS, with the key difference being the introduction of a reagent gas into the ion source.
-
Sample Introduction & Separation : Same as GC-EI-MS.
-
Ionization : The analyte enters the CI source, which is filled with a reagent gas (e.g., methane) at a higher pressure than in EI. The reagent gas is ionized, and these ions then ionize the analyte via proton transfer.
-
Mass Analysis : The resulting ions are analyzed.
Visualization: CI Mechanism
Caption: Chemical Ionization mechanism with methane reagent gas.
Atmospheric Pressure Chemical Ionization (APCI): Bridging GC and LC Applications
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique well-suited for volatile and semi-volatile compounds.[9][10] It is commonly interfaced with High-Performance Liquid Chromatography (HPLC).
Expected Performance for Butane, 1-(propylthio)-
APCI is an excellent choice for "Butane, 1-(propylthio)-" due to its volatility and relatively low polarity.[10][11] We can expect to see a strong protonated molecule [M+H]⁺ and potentially some adducts with solvent molecules, depending on the mobile phase used. Fragmentation is generally minimal.
Predicted APCI Mass Spectrum
| m/z | Relative Intensity (%) | Plausible Fragment |
| 133 | ~100 | [M+H]⁺ |
| 175 | Variable | [M+CH₃CN+H]⁺ (with Acetonitrile) |
| 155 | Variable | [M+H₂O+H]⁺ |
Predicted data based on the principles of APCI.
Causality Behind APCI
In APCI, the sample solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer reactions at atmospheric pressure. This process is highly efficient for compounds that are thermally stable and can be readily vaporized.
Experimental Protocol: LC-APCI-MS
-
Sample Introduction : The sample is dissolved in a suitable solvent and injected into the HPLC system.
-
Chromatographic Separation : The analyte is separated on an appropriate HPLC column (e.g., a C18 column).
-
Ionization : The eluent from the HPLC is introduced into the APCI source, where it is vaporized and ionized by a corona discharge.
-
Mass Analysis : The ions are guided into the mass spectrometer for analysis.
Visualization: APCI Workflow
Caption: A simplified workflow for LC-APCI-MS analysis.
Electrospray Ionization (ESI): A Less Conventional Choice
Electrospray Ionization (ESI) is a very soft ionization technique that is the cornerstone of proteomics and the analysis of large, polar, and thermally labile molecules.[12] Its application to small, non-polar molecules like "Butane, 1-(propylthio)-" is less common but not impossible.[13]
Expected Performance for Butane, 1-(propylthio)-
Standard ESI is not expected to be efficient for "Butane, 1-(propylthio)-" due to its lack of acidic or basic sites for protonation or deprotonation in solution. However, with the use of specific solvent systems or dopants, it may be possible to form adduct ions, such as [M+Na]⁺ or [M+K]⁺, or even radical cations under certain conditions. The intensity of these ions is likely to be low.
Predicted ESI Mass Spectrum (with Na⁺ dopant)
| m/z | Relative Intensity (%) | Plausible Fragment |
| 155 | Low | [M+Na]⁺ |
| 171 | Low | [M+K]⁺ |
Predicted data based on the principles of ESI for non-polar analytes.
Causality Behind ESI for Non-Polar Analytes
For ESI to work, the analyte must exist as an ion in solution before being desolvated into the gas phase. For non-polar molecules, this can be achieved by forming adducts with cations present in the solvent (e.g., Na⁺, K⁺). The efficiency of this process is generally low for non-polar compounds.
Comparison Summary
| Ionization Technique | Ionization Energy | Fragmentation | Primary Ion | Best For | Suitability for Butane, 1-(propylthio)- |
| Electron Ionization (EI) | High ("Hard") | Extensive | [M]⁺• | Structural Elucidation | Excellent (for structure) |
| Chemical Ionization (CI) | Low ("Soft") | Minimal | [M+H]⁺ | Molecular Weight Determination | Excellent (for MW) |
| Atmospheric Pressure Chemical Ionization (APCI) | Low ("Soft") | Minimal | [M+H]⁺ | Volatile, Less Polar Compounds (LC-MS) | Very Good |
| Electrospray Ionization (ESI) | Very Low ("Soft") | Very Minimal | [M+H]⁺, [M+Na]⁺ | Polar, Large Molecules | Poor (unless modified) |
Conclusion and Recommendations
The optimal ionization technique for the analysis of "Butane, 1-(propylthio)-" is highly dependent on the analytical goal.
-
For unambiguous structural identification , Electron Ionization (EI) is the method of choice due to its reproducible and detailed fragmentation patterns, which can be matched against spectral libraries.
-
When the primary objective is to confirm the molecular weight , Chemical Ionization (CI) is superior, as it provides a strong signal for the protonated molecule with minimal fragmentation.
-
For analyses involving liquid chromatography separation , particularly for quantifying the analyte in complex matrices, Atmospheric Pressure Chemical Ionization (APCI) is the most suitable technique.
While Electrospray Ionization (ESI) is a powerful tool for a vast range of analytes, its application to a small, non-polar molecule like "Butane, 1-(propylthio)-" is not recommended for routine analysis due to expected low sensitivity.
By understanding the fundamental principles of these ionization techniques and considering the specific chemical nature of "Butane, 1-(propylthio)-", researchers can make informed decisions to obtain high-quality, reliable mass spectrometric data.
References
-
APCI-MS/MS—An Enhanced Tool for the Real-Time Evaluation of Volatile Isobaric Compounds. ACS Publications. (2021-11-23). [Link]
-
Full scan APCI mass spectra of the volatile profiles of a decomposing... ResearchGate. (n.d.). [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. (2025-03-19). [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. (2023-08-23). [Link]
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Common Ionization Methods. Waters. (n.d.). [Link]
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Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. (n.d.). [Link]
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Atmospheric-pressure chemical ionization. Wikipedia. (n.d.). [Link]
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. NIH. (2021-04-05). [Link]
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Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. (n.d.). [Link]
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Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. ACS Publications. (n.d.). [Link]
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What are the common ionization methods for GC/MS. SCION Instruments. (n.d.). [Link]
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Atmospheric Pressure Chemical Ionization (APCI). National MagLab. (2025-08-25). [Link]
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Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations | Request PDF. ResearchGate. (n.d.). [Link]
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Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). AAC Lab. (n.d.). [Link]
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Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. (n.d.). [Link]
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Comparison of EI-CI in QTOF-GCMS. Jordi Labs. (n.d.). [Link]
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Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM. (2024-08-22). [Link]
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Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. LCGC International. (2020-11-01). [Link]
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Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. (n.d.). [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. (n.d.). [Link]
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A Senior Application Scientist's Guide to SPME Fiber Selection for Thioether Analysis
Welcome to our in-depth technical guide on the performance evaluation of different Solid Phase Microextraction (SPME) fibers for the analysis of thioethers. This guide is intended for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for these important, yet often challenging, sulfur-containing compounds. In the following sections, we will delve into the principles of SPME, explore the nuances of various fiber chemistries, and provide actionable experimental data to support your method development.
The Analytical Imperative for Thioether Measurement
Thioethers, a class of organosulfur compounds characterized by a C-S-C bond, are ubiquitous in nature and industry. They are significant contributors to the aroma profiles of numerous foods and beverages, including wine, beer, and coffee. In the environmental sector, they are monitored as indicators of pollution and biogeochemical cycles. Furthermore, in pharmaceutical development, the thioether moiety is present in several drug molecules, making its characterization crucial for metabolism and stability studies. The inherent volatility and often low concentrations of thioethers in complex matrices necessitate a highly sensitive and efficient analytical approach. Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful, solvent-free technique for this purpose.
The Heart of the Matter: Understanding SPME and Fiber Selection
SPME is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample matrix.[1] The choice of the fiber coating is the most critical parameter influencing the extraction efficiency and selectivity for target analytes.[2] The selection process is governed by the principle of "like dissolves like," where the polarity of the fiber coating should ideally match that of the analyte. However, for a diverse class of compounds like thioethers, which can range from volatile and nonpolar (e.g., dimethyl sulfide) to semi-volatile and more polar, a more nuanced approach is required.
The most commonly employed SPME fibers for volatile and semi-volatile organic compounds, including thioethers, are:
-
Polydimethylsiloxane (PDMS): A nonpolar coating that is effective for the extraction of nonpolar and volatile compounds.[3]
-
Polyacrylate (PA): A polar coating suitable for the extraction of polar analytes.[3]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A mixed-phase fiber that combines the properties of three different materials, providing a broad range of selectivity for both polar and nonpolar, and volatile and semi-volatile compounds.[2]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): Another mixed-phase fiber, particularly effective for the extraction of very volatile compounds.
The decision of which fiber to use is not merely theoretical. It requires a deep understanding of the interplay between the analyte's properties (volatility, polarity, molecular weight) and the fiber's characteristics. The following sections will present experimental evidence to guide this critical choice.
Performance Showdown: A Comparative Analysis of SPME Fibers for Thioethers
To provide a clear and objective comparison, we have synthesized data from various studies to illustrate the performance of different SPME fibers for the analysis of a range of thioethers.
Extraction Efficiency and Sensitivity
The primary measure of a fiber's performance is its ability to extract and concentrate the target analyte from the sample matrix. The following table summarizes the relative performance of common SPME fibers for different thioethers.
| Thioether | Fiber Type | Relative Extraction Efficiency | Key Observations | Reference |
| Dimethyl Sulfide (DMS) | DVB/CAR/PDMS | +++ | Generally provides the highest extraction efficiency for highly volatile sulfur compounds. | [2] |
| CAR/PDMS | ++ | Also highly effective for DMS, but may be more susceptible to displacement effects. | [4] | |
| PDMS | + | Lower efficiency compared to mixed-phase fibers for very volatile compounds. | [2] | |
| Diethyl Sulfide (DES) | DVB/CAR/PDMS | +++ | Broad applicability for a range of volatile organic compounds. | [2] |
| PDMS/DVB | ++ | Good performance for semi-volatile compounds. | [5] | |
| Methyl Phenyl Sulfide | DVB/CAR/PDMS | +++ | The mixed-phase nature is advantageous for this aromatic thioether. | [2] |
| PA | ++ | The polarity of the PA fiber can be beneficial for aromatic compounds. | [3] | |
| Thiophene | DVB/CAR/PDMS | +++ | Effective for heterocyclic sulfur compounds. | [2] |
Table 1: Relative extraction efficiency of different SPME fibers for selected thioethers. (+++ High, ++ Medium, + Low)
Limits of Detection (LODs)
For trace-level analysis, the limit of detection is a critical performance metric. The table below presents typical LODs achieved with different SPME fibers for thioether analysis.
| Thioether | Fiber Type | Matrix | Limit of Detection (LOD) | Reference |
| Dimethyl Sulfide (DMS) | DVB/CAR/PDMS | Water | ng/L range | [6] |
| Dimethyl Disulfide (DMDS) | DVB/CAR/PDMS | Water | ng/L range | [6] |
| Dimethyl Trisulfide (DMTS) | DVB/CAR/PDMS | Water | ng/L range | [6] |
| Various Volatile Sulfur Compounds | CAR/PDMS | Gas | ppt (v/v) range | [7] |
Table 2: Representative Limits of Detection (LODs) for thioethers using different SPME fibers.
Causality in Experimental Choices: Optimizing Your SPME Method
Achieving optimal performance with any SPME fiber requires careful consideration of several experimental parameters. The choices made are not arbitrary; they are grounded in the physicochemical principles governing the extraction process.
The Rationale Behind Key Parameters
-
Extraction Time and Temperature: The extraction of analytes onto the SPME fiber is an equilibrium-driven process.[1] Increasing the temperature generally increases the vapor pressure of the analytes, facilitating their transfer to the headspace and subsequent adsorption onto the fiber. However, excessively high temperatures can lead to analyte degradation or favor desorption from the fiber. An optimal temperature and extraction time must be determined empirically for each analyte and matrix. For instance, a study on volatile sulfur compounds in fruit brandy found that an extraction temperature of 35°C for 30 minutes yielded the best results with a DVB/CAR/PDMS fiber.[2]
-
Salt Addition: The addition of salt (salting out) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace, thereby enhancing extraction efficiency.[2] This is particularly effective for more polar thioethers.
-
pH Adjustment: The pH of the sample can influence the chemical form of certain analytes, affecting their volatility and interaction with the SPME fiber. For thioethers, which are generally neutral, the effect of pH is less pronounced than for acidic or basic compounds. However, it should be considered, especially in complex matrices where the pH can influence the overall sample chemistry.
Experimental Protocols: A Self-Validating System
The following section provides a detailed, step-by-step methodology for the analysis of thioethers in a liquid matrix using Headspace SPME-GC-MS. This protocol is designed to be a self-validating system, with built-in quality control measures.
Headspace SPME-GC-MS Protocol for Thioether Analysis in Water
1. Sample Preparation:
-
Collect the water sample in a clean, airtight container.
-
For each analysis, transfer a precise volume (e.g., 10 mL) of the sample into a 20 mL headspace vial.
-
If using an internal standard, spike the sample with a known concentration of a suitable standard (e.g., a deuterated analog of the target thioether).
-
Add a precise amount of sodium chloride (e.g., 2 g) to the vial to enhance the extraction of polar thioethers.
-
Immediately seal the vial with a PTFE-faced silicone septum and a magnetic screw cap.
2. SPME Extraction:
-
Place the vial in an autosampler or a heating block with agitation.
-
Equilibrate the sample at the optimized temperature (e.g., 40-60°C) for a specific time (e.g., 10-15 minutes) with constant agitation to facilitate the partitioning of thioethers into the headspace.
-
Expose the selected SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 20-40 minutes).
3. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) in splitless mode for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer to the GC column.
-
Separate the thioethers using a suitable capillary column (e.g., DB-5ms or equivalent) with an appropriate temperature program.
-
Detect and identify the thioethers using a mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
4. Quality Control:
-
Analyze a blank sample (e.g., ultrapure water) with each batch of samples to check for contamination.
-
Analyze a spiked sample with a known concentration of thioethers to assess the accuracy and recovery of the method.
-
Periodically condition the SPME fiber according to the manufacturer's instructions to prevent carryover and maintain performance.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the relationships between different components, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of thioethers.
Caption: Decision-making logic for SPME fiber selection based on thioether properties.
Conclusion: Empowering Your Analytical Decisions
The selection of the appropriate SPME fiber is a cornerstone of a robust and reliable method for thioether analysis. This guide has provided a comprehensive overview of the performance of common SPME fibers, grounded in experimental data and scientific principles. The mixed-phase DVB/CAR/PDMS fiber often emerges as a versatile and high-performing choice for a broad range of thioethers, offering a balance of selectivity for both volatile and semi-volatile, polar and nonpolar compounds. However, for specific applications, other fibers like CAR/PDMS for highly volatile analytes or PA for more polar thioethers may be advantageous.
Ultimately, the optimal fiber choice will depend on the specific thioethers of interest, the sample matrix, and the desired analytical performance. We encourage you to use this guide as a starting point for your method development and to perform your own validation experiments to ensure the highest quality data.
References
-
Dziadas, M., & Jeleń, H. H. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]
-
Nielsen, A. T., & Jonsson, S. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. The Analyst, 127(8), 1045-1049. [Link]
- Risticevic, S., Niri, V. H., Vuckovic, D., & Pawliszyn, J. (2009). Recent developments in solid-phase microextraction. Analytical and bioanalytical chemistry, 393(3), 809-829.
- Stashenko, E. E., & Martínez, J. R. (2011). Sampling volatile organic compounds from natural products with solid phase microextraction. In Solid Phase Microextraction. InTech.
- Wardencki, W., Michulec, M., & Curyło, J. (2004). A review of theoretical and practical aspects of solid-phase microextraction in food analysis. International Journal of Food Science & Technology, 39(7), 703-716.
- Augusto, F., Valente, A. L. P., & Nogueira, A. R. A. (2013). Solid-phase microextraction of metallic species.
- Beltran, J., Lopez, F. J., & Hernandez, F. (2000). Solid-phase microextraction in pesticide residue analysis.
- Pawliszyn, J. (1997). Solid phase microextraction: theory and practice. John Wiley & Sons.
- Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Journal of mass spectrometry, 39(3), 233-254.
-
Zhao, Y., Le, J., & Li, X. (2021). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. Water, 13(8), 1083. [Link]
-
Bueno, M., Resconi, V. C., Campo, M. M., Ferreira, V., & Escudero, A. (2019). Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. Food chemistry, 281, 49-56. [Link]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. [Link]
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Safety Operating Guide
Proper Disposal of Butane, 1-(propylthio)-: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a cornerstone of rigorous scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of Butane, 1-(propylthio)-, also known as butyl propyl sulfide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to ensure safety and compliance.
Understanding the Compound: Hazards and Characteristics
Butane, 1-(propylthio)- (CAS No. 1613-46-3) is a flammable thioether.[1][2] A thorough understanding of its properties is the first critical step in ensuring its safe handling and disposal. The primary hazards associated with this compound are its flammability and potential reactivity.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H16S | [1][2][3][4] |
| Molecular Weight | 132.27 g/mol | [1] |
| Boiling Point | 167.2 °C | [1][2] |
| Flash Point | 52.8 °C | [1] |
| Appearance | Colorless liquid (presumed) | |
| Odor | Likely strong, unpleasant sulfide odor |
Primary Hazards
-
Flammability: With a flash point of 52.8 °C, Butane, 1-(propylthio)- is classified as a flammable liquid.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.
-
Potential Reactivity: As a sulfide-containing compound, it has the potential to generate toxic gases, such as hydrogen sulfide, if it comes into contact with strong acids. While specific data for this compound is limited, this is a known hazard for organic sulfides.
-
Health Hazards: Direct contact may cause skin and eye irritation.[1] Inhalation of vapors should be avoided.[1]
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization according to the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Based on its properties, waste Butane, 1-(propylthio)- is classified as:
-
D001 Ignitable Waste: This classification applies to liquids with a flash point of less than 60°C (140°F).[5][6]
-
Potentially D003 Reactive Waste: This classification should be considered due to its sulfide nature. If the waste can generate toxic gases, vapors, or fumes when subjected to pH conditions between 2 and 12.5, it meets the criteria for reactive waste.[5][7]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and labeling requirements.
Step-by-Step Disposal Protocol
The following procedures provide a framework for the safe disposal of Butane, 1-(propylthio)-. These steps should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat and closed-toe shoes.
Segregation and Collection of Liquid Waste
-
Dedicated Waste Container: Collect all liquid waste containing Butane, 1-(propylthio)-, including pure compound, solutions, and reaction mixtures, in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Butane, 1-(propylthio)-," and the associated hazard characteristics (Ignitable - D001, Potentially Reactive - D003).
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, particularly strong acids or oxidizers, to prevent potentially violent reactions.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, away from sources of ignition.
Management of Contaminated Solid Waste
-
Collection: All solid waste contaminated with Butane, 1-(propylthio)-, such as pipette tips, gloves, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Double Bagging: For items with a strong odor, it is advisable to first place them in a sealed plastic bag before adding them to the main solid waste container to minimize vapor release.
-
Labeling: Label the container as "Hazardous Waste" and specify the contaminant, "Butane, 1-(propylthio)- Contaminated Debris."
Decontamination of Glassware and Equipment
Due to the persistent and malodorous nature of thioethers, proper decontamination of non-disposable items is crucial.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the Butane, 1-(propylthio)-. This rinse solvent must be collected as hazardous waste.
-
Chemical Decontamination (Oxidation): Prepare a 10% solution of household bleach (sodium hypochlorite) in water. Submerge the rinsed glassware in the bleach solution and allow it to soak for at least one hour. This process helps to oxidize the residual thioether, reducing its odor and hazard.
-
Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory washing procedures.
Emergency Procedures
In the event of a spill or other accidental release, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Butane, 1-(propylthio)-.
Caption: Disposal workflow for Butane, 1-(propylthio)-.
References
-
Butane, 1-(propylthio)-. LookChem. [Link]
-
EPA Hazardous Waste Codes. My Alfred University. [Link]
-
Butane, 1-(propylthio)-. ChemSrc. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
Safety Data Sheet. Williams, Inc. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
Butane, 1-(propylthio)-. National Institute of Standards and Technology. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
-
Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3). Cheméo. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Butane, 1-(methylthio)-4-(propylthio)-. National Center for Biotechnology Information. [Link]
-
Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations. National Center for Biotechnology Information. [Link]
-
Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. National Center for Biotechnology Information. [Link]
-
Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butane, 1-(propylthio)-
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of Butane, 1-(propylthio)-, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and an understanding of the chemical's specific properties to empower researchers with the knowledge to operate safely and effectively.
Hazard Profile of Butane, 1-(propylthio)-
Understanding the intrinsic properties of a chemical is the first step in a robust safety protocol. Butane, 1-(propylthio)- (CAS: 1613-46-3) is an organosulfur compound whose primary hazards stem from its flammability and potential for irritation.[1][2] A summary of its key characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆S | [3][4] |
| Molecular Weight | 132.27 g/mol | [3] |
| Boiling Point | 167.2 °C at 760 mmHg | [1][2] |
| Flash Point | 52.8 °C | [1] |
| Vapor Pressure | 2.27 mmHg at 25°C | [1][2] |
| Density | 0.836 g/cm³ | [1][2] |
| Primary Hazards | Flammable (R10) | [1][2] |
| Safety Precautions | Avoid inhalation and contact with skin and eyes (S23, S24/25). | [1] |
The flash point of 52.8 °C indicates that this compound is a flammable liquid, capable of forming ignitable vapor-air mixtures at temperatures above this point.[1] The vapor pressure suggests a moderate evaporation rate at room temperature, necessitating precautions against vapor inhalation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following protocol outlines the minimum required PPE for handling Butane, 1-(propylthio)- in a standard laboratory setting.
Respiratory Protection
Given its vapor pressure and the safety recommendation to avoid inhalation, all handling of Butane, 1-(propylthio)- that could generate vapors should be conducted within a certified chemical fume hood.[1] If there is a potential for exposure outside of a fume hood, or during a spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[5]
Hand Protection
To prevent skin contact, chemically resistant gloves are required.[5] Nitrile gloves are a common choice for general laboratory use, but for prolonged contact or immersion, it is crucial to consult a glove compatibility chart from the manufacturer. Always double-glove when handling neat (undiluted) material.
Eye and Face Protection
Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to protect against splashes and vapors.[6] When there is a significant risk of splashing, such as during large-scale transfers, a face shield should be worn in addition to goggles.[7]
Body Protection
A flame-resistant laboratory coat must be worn at all times. This coat should be fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Do not wear clothing made of synthetic materials like polyester, as they can melt and adhere to the skin in a fire.[8] Closed-toe shoes are also a requirement in any laboratory setting.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Butane, 1-(propylthio)-.
Caption: PPE selection workflow for Butane, 1-(propylthio)-.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is as critical as the use of PPE.
Preparation:
-
Ensure a chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have a spill kit readily available.
Handling:
-
Don all required PPE as outlined in the protocol above.
-
Conduct all manipulations of Butane, 1-(propylthio)- within the fume hood.
-
Use explosion-proof equipment and non-sparking tools, especially for larger quantities.[5][9]
-
Keep containers tightly closed when not in use to minimize vapor release.[5]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[5]
Spill and Disposal Plan
In the event of an accidental release, a clear and practiced response plan is essential.
Spill Response:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use a spill kit with a non-combustible absorbent material (e.g., vermiculite or sand) to contain the liquid.[10]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal:
-
All waste containing Butane, 1-(propylthio)-, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Dispose of this waste through your institution's EHS-approved hazardous waste program. Do not pour down the drain.[10]
-
Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.
By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Butane, 1-(propylthio)-, ensuring a safe environment for groundbreaking research.
References
- Cheméo. (n.d.). Chemical Properties of Butane, 1-(propylthio)- (CAS 1613-46-3).
- LookChem. (n.d.). Butane, 1-(propylthio)-.
- National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Butane, 1-(propylthio)- Phase change data. In NIST Chemistry WebBook.
- PubChem. (n.d.). Butane, 1-(methylthio)-4-(propylthio)-.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Chemsrc. (2025). Butane, 1-(propylthio)- | CAS#:1613-46-3.
- Mol-Instincts. (n.d.). 1-(Propylthio)-Butane 1613-46-3 wiki.
- AmeriGas. (2018).
- Vitol. (2021). SAFETY DATA SHEET - Butane.
- TAIYO PETROLEUM GAS CO., LTD. (2022). Butane (Deodorized and purified LPG).
- Dental Leader. (n.d.).
- Air Liquide. (2023).
- Manuals.plus. (n.d.). MSDS.
- Fisher Scientific. (2025).
- AvantiGas. (n.d.). SAFETY DATA SHEET COMMERCIAL BUTANE.
- Phillips 66. (n.d.).
- Marathon Petroleum. (2022).
- RBNAinfo. (2018). SAFETY DATA SHEET.
- Princeton University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE).
- DC Fine Chemicals. (2021).
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- 4. Butane, 1-(propylthio)- [webbook.nist.gov]
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- 10. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
